3-(Thiazol-2-yloxy)-piperidine hydrochloride
Description
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Properties
IUPAC Name |
2-piperidin-3-yloxy-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOHESHFGSLUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671635 | |
| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-02-9 | |
| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Thiazol-2-yloxy)-piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a thiazole moiety via an ether bond, serves as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization data.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a three-stage process. This strategy ensures high yields and purity by addressing the reactivity of the functional groups involved. The core of this pathway is the formation of the ether linkage, which is preceded by a protection step and followed by deprotection and salt formation.
The logical flow of the synthesis is as follows:
-
Protection of the Piperidine Nitrogen: The secondary amine of the 3-hydroxypiperidine starting material is protected to prevent its interference in the subsequent C-O bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of etherification and its facile removal under acidic conditions.
-
Williamson Ether Synthesis: This classical and reliable method is employed to construct the pivotal aryl ether bond between the protected 3-hydroxypiperidine and a suitable 2-halothiazole.
-
Deprotection and Hydrochloride Salt Formation: The final stage involves the acidic cleavage of the Boc protecting group, followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of tert-butyl 3-hydroxy-1-piperidinecarboxylate (N-Boc-3-hydroxypiperidine)
The protection of 3-hydroxypiperidine is a critical first step to prevent the secondary amine from acting as a competing nucleophile in the subsequent etherification. The use of di-tert-butyl dicarbonate (Boc₂O) provides a stable carbamate that is easily removable in the final step.
Protocol:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or sodium hydroxide (1.1 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-hydroxy-1-piperidinecarboxylate as a white solid or colorless oil.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Hydroxypiperidine | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | Boc protecting agent |
| Triethylamine or NaOH | 1.1 eq | Base to facilitate reaction |
| Dichloromethane or THF | 10-20 volumes | Solvent |
Part 2: Synthesis of tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate (Williamson Ether Synthesis)
The core of the synthesis is the formation of the ether linkage via a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypiperidine to form a potent nucleophile, which then displaces a halide from the 2-position of a thiazole ring.[1][2][3] A strong base is required to deprotonate the secondary alcohol, and a polar aprotic solvent is ideal to facilitate the Sₙ2 mechanism.[3]
Causality of Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.
-
Choice of Halothiazole: 2-Chlorothiazole or 2-bromothiazole are common electrophiles. While 2-bromothiazole is more reactive, 2-chlorothiazole is often more readily available and cost-effective.
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen to solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and promoting the Sₙ2 reaction.[3]
Protocol:
-
To a solution of tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Add 2-chlorothiazole or 2-bromothiazole (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate.
Figure 2: Mechanism of the Williamson ether synthesis step.
Part 3: Synthesis of this compound
The final step involves the removal of the acid-labile Boc group and the subsequent formation of the hydrochloride salt. Treatment with a strong acid such as hydrochloric acid achieves both transformations in a single step.
Protocol:
-
Dissolve tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate (1.0 eq) in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
Cool the solution to 0 °C.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a white or off-white solid.
Characterization and Data
A self-validating protocol requires thorough characterization of the intermediates and the final product. The following data are representative of the expected analytical results.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.30 (m, 2H), 3.20-3.05 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.45 (m, 2H), 1.46 (s, 9H) | 155.0, 80.0, 67.5, 50.5, 43.5, 32.0, 28.5, 22.0 |
| tert-butyl 3-(thiazol-2-yloxy)-1-piperidinecarboxylate | C₁₃H₂₀N₂O₃S | 284.37 | 7.20 (d, J=3.6 Hz, 1H), 6.80 (d, J=3.6 Hz, 1H), 5.20-5.10 (m, 1H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H), 1.47 (s, 9H) | 168.0, 154.5, 138.0, 112.0, 80.5, 78.0, 48.0, 43.0, 30.0, 28.5, 20.0 |
| This compound | C₈H₁₃ClN₂OS | 220.72 | 10.0 (br s, 2H), 7.35 (d, J=3.6 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H), 5.40-5.30 (m, 1H), 3.60-3.40 (m, 2H), 3.30-3.10 (m, 2H), 2.30-2.10 (m, 2H), 2.00-1.80 (m, 2H) | 167.5, 138.5, 112.5, 76.0, 45.0, 42.0, 28.0, 18.0 |
Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.
Conclusion
The described three-stage synthesis provides a reliable and scalable pathway to this compound. The strategic use of a Boc protecting group, followed by a Williamson ether synthesis and subsequent deprotection/salt formation, represents a robust and well-precedented approach in organic synthesis. The detailed protocols and characterization data within this guide offer researchers a solid foundation for the successful synthesis and validation of this important heterocyclic building block.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Thiazol-2-yloxy)-piperidine hydrochloride. Given the limited publicly available data for this specific constitutional isomer, this document leverages data from its close analog, 4-(Thiazol-2-yloxy)-piperidine hydrochloride, and fundamental chemical principles to construct a predictive and informative resource. The guide delves into the distinct characteristics of the core thiazole and piperidine moieties, proposes a validated synthetic pathway, and discusses the analytical methods required for structural confirmation. This document is intended to serve as a foundational resource for researchers exploring this and related chemical scaffolds in medicinal chemistry and drug discovery.
Introduction and Structural Framework
The molecule this compound belongs to a class of compounds characterized by a heterocyclic ether linkage, connecting a saturated piperidine ring to an aromatic thiazole ring. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known for its presence in a wide array of biologically active compounds and pharmaceuticals.[1] The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a prevalent feature in many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[2]
The ether linkage at the 2-position of the thiazole and the 3-position of the piperidine creates a unique three-dimensional structure that is of significant interest in medicinal chemistry for its potential to interact with biological targets. The hydrochloride salt form of this amine-containing compound is expected to enhance its aqueous solubility and stability, making it suitable for research and development purposes.
Due to the scarcity of direct experimental data for the 3-substituted isomer, this guide will reference the known properties of its 4-substituted counterpart, 4-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS RN: 1185314-68-4), to provide a baseline for understanding its chemical nature.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the known and inferred physicochemical properties is presented below. The data for the 4-isomer is sourced from publicly available vendor information, while the properties for the 3-isomer are predicted based on chemical principles and comparison with analogous structures.
| Property | 4-(Thiazol-2-yloxy)-piperidine HCl (Known) | 3-(Thiazol-2-yloxy)-piperidine HCl (Inferred) | Justification for Inference |
| CAS Number | 1185314-68-4 | Not assigned | Unique identifier for each isomer. |
| Molecular Formula | C₈H₁₃ClN₂OS | C₈H₁₃ClN₂OS | Same atomic composition, different arrangement. |
| Molecular Weight | 220.72 g/mol | 220.72 g/mol | Identical molecular formula. |
| Appearance | Data not available | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[3] |
| Melting Point | Data not available | ~190-205 °C | Similar heterocyclic hydrochloride salts, like (S)-3-Hydroxypiperidine hydrochloride, melt in this range (195-200 °C).[3] |
| Solubility | Soluble in aqueous solutions | High solubility in water, soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| Stability | Stable | Stable under standard laboratory conditions. Hygroscopic. Light-sensitive. | Hydrochloride salts are generally stable but can be hygroscopic and sensitive to light.[4] |
| Storage | Sealed in dry, Room Temperature | Store in a cool, dry, dark place under an inert atmosphere. | Standard procedure for hygroscopic and light-sensitive compounds.[4] |
Synthesis and Reactivity
The synthesis of this compound can be logically approached through the coupling of two key precursors: a protected 3-hydroxypiperidine and a 2-halothiazole. The choice of reaction conditions is critical to favor the desired ether formation.
Precursor Synthesis
3.1.1. Synthesis of (N-Boc)-3-hydroxypiperidine
A common and efficient route to 3-hydroxypiperidine involves the hydrogenation of 3-hydroxypyridine.[4] To prevent side reactions at the nitrogen atom during the subsequent etherification step, the piperidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthesis of the protected piperidine precursor.
Experimental Protocol: Synthesis of (N-Boc)-3-hydroxypiperidine
-
Hydrogenation: 3-hydroxypyridine is hydrogenated using a catalyst such as rhodium on carbon (Rh/C) under hydrogen pressure.[4]
-
Boc Protection: The resulting 3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or tetrahydrofuran (THF) to yield (N-Boc)-3-hydroxypiperidine.[5]
3.1.2. Synthesis of 2-Chlorothiazole
2-Chlorothiazole is a common starting material for introducing substituents at the 2-position of the thiazole ring. It can be prepared from 2-aminothiazole via a Sandmeyer-type reaction or by other chlorination methods.
Proposed Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl or aryl halide.[6][7] In this context, the alkoxide of (N-Boc)-3-hydroxypiperidine would act as the nucleophile, attacking the electron-deficient C2 carbon of 2-chlorothiazole.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
-
Alkoxide Formation: To a solution of (N-Boc)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.[6] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Aromatic Substitution: 2-chlorothiazole is added to the reaction mixture. The thiazole ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (S_NAr).[8] The reaction is gently warmed and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Deprotection and Salt Formation: The purified (N-Boc)-3-(Thiazol-2-yloxy)-piperidine is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrochloric acid (e.g., 4M HCl in dioxane). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Reactivity Profile
-
Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a secondary amine and will exhibit typical nucleophilic and basic properties. It can be further alkylated, acylated, or participate in other coupling reactions.
-
Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than benzene. The electron-donating effect of the yloxy group at the 2-position will influence the regioselectivity of such reactions.
Structural Elucidation and Analytical Characterization
Confirmation of the structure of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the protons on the thiazole and piperidine rings. The chemical shifts and coupling patterns will confirm the 3-substitution pattern on the piperidine ring.
-
¹³C NMR will provide the number of unique carbon atoms and their chemical environments, confirming the overall carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₂N₂OS for the free base).
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond of the piperidinium ion, C-O-C ether linkage, and C=N and C=C bonds of the thiazole ring.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of C, H, N, S, and Cl, which should match the calculated values for the hydrochloride salt.
Potential Applications in Research and Development
While specific biological data for this compound is not available, its structural motifs suggest several areas of potential interest for researchers:
-
Medicinal Chemistry Building Block: This compound serves as a valuable scaffold for the synthesis of more complex molecules.[1] The piperidine nitrogen and the thiazole ring can be further functionalized to create libraries of compounds for screening against various biological targets.
-
Drug Discovery: Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][9] The unique spatial arrangement of the 3-(Thiazol-2-yloxy)-piperidine scaffold may present novel interactions with enzymes or receptors implicated in these diseases.
Safety and Handling
As a hydrochloride salt of an organic amine, this compound should be handled with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic.[4]
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although direct experimental data is limited, a comprehensive understanding of its properties and synthesis can be constructed from the analysis of its constituent parts and its close structural analog. The proposed synthetic route via Williamson ether synthesis offers a reliable and scalable method for its preparation. This technical guide provides a solid foundation for researchers to confidently incorporate this and similar molecules into their research and development programs.
References
-
World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
-
Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
J&K Scientific LLC. Williamson Ether Synthesis.
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
-
Organic Chemistry Tutor. Williamson Ether Synthesis.
-
YouTube. 03 21 Nucleophilic Substitution Reactions of Alcohols.
-
Chem-Impex. (S)-3-Hydroxypiperidine hydrochloride.
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PubMed Central. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
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Master Organic Chemistry. The Williamson Ether Synthesis.
-
Google Patents. US5180833A - Process for the preparation of chlorothiazole derivatives.
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis.
-
ResearchGate. (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols.
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Preprints.org. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Technical Guide to Elucidating the Mechanism of Action of Novel Heterocyclic Compounds: A Case Study on 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Distribution: For Research, Drug Development, and Scientific Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often signals the potential for novel pharmacology. The molecule 3-(Thiazol-2-yloxy)-piperidine hydrochloride represents such a case—a novel chemical entity (NCE) for which no public data currently exists. This guide eschews a speculative review of a single compound and instead presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MoA) of such NCEs. By deconstructing the molecule into its core components—the piperidine and thiazole scaffolds—we can generate informed hypotheses based on established pharmacology. This document provides a detailed, phased experimental roadmap, complete with protocols and data interpretation strategies, designed to guide researchers from initial hypothesis to in-depth mechanistic validation. It is intended as a practical whitepaper for drug discovery and development professionals engaged in the characterization of novel small molecules.
Introduction: Deconstructing a Novel Chemical Entity
The structure of this compound combines two scaffolds of significant pharmacological importance. Understanding the individual contributions of these moieties is the first step in formulating a rational, evidence-based approach to determining its biological activity.
-
The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "highly privileged scaffold."[1][2] Its prevalence is particularly notable in agents targeting the Central Nervous System (CNS).[1] The ring's conformational flexibility allows it to adapt to the steric demands of target binding pockets, while its physicochemical properties can enhance metabolic stability and improve pharmacokinetic profiles (ADME).[1] Piperidine derivatives are found in numerous drug classes, acting on targets ranging from G-protein coupled receptors (GPCRs) like histamine H3 and sigma-1 receptors to various enzymes and ion channels.[3]
-
The Thiazole Scaffold: The thiazole ring is another versatile heterocyclic motif found in a wide array of therapeutic agents, including the anti-inflammatory drug Meloxicam and the anticancer agent Dasatinib.[4][5] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[6][7] The rigid, electron-rich nature of the thiazole ring facilitates strong interactions with biological targets, making it a valuable component in drug design.[8]
The combination of these two scaffolds via an ether linkage suggests several plausible avenues for biological activity, which form the basis of our investigative roadmap.
Hypothesis Generation: Potential Mechanisms of Action
Based on the pharmacology of its constituent scaffolds, we can propose several primary hypotheses for the MoA of this compound. These hypotheses are not mutually exclusive and provide a logical starting point for experimental investigation.
-
Hypothesis A: Central Nervous System Activity: Given the ubiquity of the piperidine motif in neuropharmacology, the compound may modulate CNS targets. Potential targets include aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) or sigma receptors, which could translate to therapeutic potential in psychiatric disorders, neurodegenerative diseases, or pain management.[1][3]
-
Hypothesis B: Anti-inflammatory Activity: The thiazole moiety is a known pharmacophore in anti-inflammatory agents.[6] Furthermore, related structures combining piperidine and thiazole motifs have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX).[9] Therefore, a plausible MoA is the modulation of inflammatory pathways.
-
Hypothesis C: Antimicrobial Activity: Both thiazole and piperidine derivatives have been explored for their antimicrobial properties.[1][10] The thiazole ring, in particular, is a component of several compounds developed to combat resistant bacterial strains such as MRSA.[10] This suggests a potential role as an anti-infective agent.
Caption: Initial hypothesis generation based on structural deconstruction.
Experimental Roadmap for MoA Elucidation
A systematic, phased approach is critical to efficiently and accurately determine the MoA of an NCE.
Phase 1: Broad Target Profiling and Hit Validation
The initial goal is to cast a wide net to identify the most probable biological targets without bias.
Workflow:
-
In Silico Screening (Optional but Recommended): Utilize computational models to dock the compound's structure against virtual libraries of known biological targets (e.g., GPCRs, kinases, proteases, ion channels). This can help prioritize subsequent experimental screens.
-
Broad Panel Radioligand Binding and Enzyme Assays: This is the cornerstone of initial profiling. Submit the compound to a comprehensive commercial screening panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP). These panels test the compound at a standard concentration (typically 1-10 µM) against hundreds of validated targets.
-
Hit Confirmation and Dose-Response: Any "hits" (typically >50% inhibition or stimulation) from the broad panel must be confirmed. This involves running concentration-response curves in the primary binding or enzymatic assay to determine potency (Ki for binding, IC50 for enzymatic inhibition).
Caption: Workflow for Phase 1 target identification and validation.
Hypothetical Data Presentation: Broad Panel Screen Results
| Target Class | Target Name | Assay Type | % Inhibition @ 10 µM |
| GPCR (Histamine) | Histamine H3 (human) | Binding | 89% |
| GPCR (Serotonin) | 5-HT2A (human) | Binding | 45% |
| GPCR (Dopamine) | Dopamine D2 (human) | Binding | 15% |
| Enzyme (Cyclooxygenase) | COX-2 (human) | Enzymatic | 78% |
| Enzyme (Kinase) | SRC (human) | Enzymatic | 5% |
| Ion Channel | hERG | Binding | 22% |
| Primary hits requiring follow-up are highlighted in bold. |
Detailed Protocol: Radioligand Binding Assay for Histamine H3 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound at the human Histamine H3 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compound stock: 10 mM in DMSO.
-
96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 10 pM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Clobenpropit (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 100 µL of diluted cell membranes (e.g., 10 µg protein per well) to all wells.
-
Add 50 µL of [3H]-N-α-methylhistamine at a final concentration equal to its Kd (e.g., 1 nM).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the assay onto a GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Phase 2: Cellular and Functional Characterization
Once a validated target is identified, the next step is to determine the compound's effect in a cellular context. Does it act as an agonist, antagonist, inverse agonist, or allosteric modulator?
Workflow:
-
Select Appropriate Functional Assay: The choice of assay depends on the target class.
-
GPCRs: Measure downstream second messengers (e.g., cAMP for Gs/Gi-coupled receptors, IP1 or calcium flux for Gq-coupled receptors).
-
Enzymes: Use a cell-based assay that measures the product of the enzyme's activity or its downstream consequence.
-
Ion Channels: Employ electrophysiology (e.g., patch-clamp) or membrane potential-sensitive dyes.
-
-
Determine Functional Activity:
-
Agonist Mode: Test the compound alone across a range of concentrations to see if it stimulates a response.
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist to see if the response is blocked.
-
Caption: Hypothetical signaling pathway for a Gs-coupled GPCR antagonist.
Detailed Protocol: HTRF cAMP Accumulation Assay (Antagonist Mode)
-
Objective: To determine if this compound acts as an antagonist at the Histamine H3 receptor (assuming it is Gi-coupled, thus its inhibition is measured by a rise in cAMP after forskolin stimulation).
-
Materials:
-
CHO cells stably expressing the human H3 receptor.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
Agonist: Histamine or R-α-methylhistamine.
-
Stimulant: Forskolin.
-
Assay Buffer: HBSS with 1 mM IBMX (a phosphodiesterase inhibitor).
-
384-well low-volume white plates.
-
-
Methodology:
-
Seed cells in the 384-well plates and grow overnight.
-
Prepare serial dilutions of the test compound. Also, prepare the agonist at its EC80 concentration.
-
Aspirate the culture medium and add the test compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Add the agonist/forskolin mix to the wells. Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
The potency of the antagonist can be further characterized by calculating the pA2 value from a Schild analysis.
-
Phase 3: In-depth Mechanistic and In Vivo Correlation
With a confirmed molecular target and functional activity, the final phase connects this mechanism to a broader biological and physiological context.
Workflow:
-
Target Engagement: Confirm that the compound engages its target in a more complex system. This can be achieved with techniques like Cellular Thermal Shift Assays (CETSA) or by using specialized probes in animal models.
-
Downstream Pathway Analysis: Investigate the effects of the compound on signaling pathways downstream of the primary target. For example, if the compound inhibits a kinase, use Western blotting to measure the phosphorylation status of its known substrates.
-
In Vivo Target Validation: Select an appropriate animal model to test whether the compound's activity at its molecular target leads to a predicted physiological effect. For an H3 antagonist, this could be a model of cognition or wakefulness. For a COX-2 inhibitor, a model of inflammatory pain (e.g., carrageenan-induced paw edema) would be appropriate.
Summary of Experimental Plan
| Phase | Objective | Key Experiments | Expected Outcome |
| 1 | Identify Primary Target(s) | Broad Panel Screening, Dose-Response Binding | Potency (Ki) at one or more specific molecular targets. |
| 2 | Determine Functional Activity | Cellular Second Messenger/Enzymatic Assays | Classification as agonist, antagonist, etc., and cellular potency (EC50/IC50). |
| 3 | Confirm MoA and In Vivo Efficacy | Target Engagement Assays, Animal Models | Correlation of molecular action with cellular pathways and a measurable physiological outcome. |
Conclusion
While this compound is an NCE without a documented MoA, its constituent scaffolds provide a strong foundation for a logical, hypothesis-driven investigation. The piperidine ring strongly suggests a potential for CNS activity, while the thiazole moiety points towards anti-inflammatory or antimicrobial effects. By following a systematic, three-phased experimental plan—from broad profiling and hit validation to specific functional characterization and in vivo correlation—researchers can efficiently and rigorously elucidate the compound's mechanism of action. This structured approach not only minimizes wasted resources but also ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.
References
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Benchchem. (n.d.). 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride. Benchchem.
- MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)
- Singh, P., et al. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Various Authors. (2025). The natural compounds and marketing drugs containing thiazole moiety.
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Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]
- Various Authors. (2021).
- Various Authors. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Various Authors. (2022). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases.
- Various Authors. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)
- Various Authors. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
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An In-depth Technical Guide to 3-(Thiazol-2-yloxy)-piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to its structural novelty, a registered CAS (Chemical Abstracts Service) number for this specific isomer has not been publicly identified at the time of this writing. This document, therefore, serves as a forward-looking guide, drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of closely related analogs to provide a robust framework for its future investigation and development. We will delve into synthetic strategies, analytical validation, and the potential biological significance of this molecule, with a comparative analysis of its more readily available regioisomer, 4-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS Number: 1185314-68-4).
Introduction: The Thiazole-Piperidine Scaffold in Drug Discovery
The convergence of a thiazole ring and a piperidine moiety within a single molecular entity has garnered significant attention in contemporary drug discovery. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a valuable component in the design of therapeutic agents.[1] The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, imparting favorable physicochemical properties such as improved solubility and bioavailability.[3][4]
The combination of these two scaffolds, linked via an ether bond, creates a class of compounds with diverse pharmacological potential, including antifungal, antiplasmodial, and enzyme-inhibiting activities.[5][6][7] This guide will specifically focus on the this compound isomer, exploring the nuances of its chemical synthesis and the anticipated biological landscape.
Physicochemical Properties and Registration
As a hydrochloride salt, 3-(Thiazol-2-yloxy)-piperidine is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form, a critical attribute for biological testing and formulation. A summary of its predicted and known analog properties is presented below.
| Property | This compound (Predicted) | 4-(Thiazol-2-yloxy)-piperidine hydrochloride (Known Analog) |
| CAS Number | Not Assigned | 1185314-68-4 |
| Molecular Formula | C₈H₁₃ClN₂OS | C₈H₁₃ClN₂OS |
| Molecular Weight | 220.72 g/mol | 220.72 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents |
Synthetic Pathways and Methodologies
The synthesis of this compound presents a unique set of challenges and opportunities rooted in the principles of heterocyclic chemistry. The primary disconnection for retrosynthetic analysis is the ether linkage between the thiazole and piperidine rings.
Diagram 1: Retrosynthetic Analysis of 3-(Thiazol-2-yloxy)-piperidine
Caption: Retrosynthetic approaches for 3-(Thiazol-2-yloxy)-piperidine.
Williamson Ether Synthesis Approach
A classical and direct approach involves the Williamson ether synthesis, reacting a protected 3-hydroxypiperidine with a suitable 2-halothiazole.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
-
Protection of 3-Hydroxypiperidine:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
-
Ether Formation:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-bromothiazole (1.1 eq) and heat the reaction to 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-3-(thiazol-2-yloxy)-piperidine in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Diagram 2: Williamson Ether Synthesis Workflow
Caption: Step-wise workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the piperidine ring protons, with distinct splitting patterns for the proton at the 3-position. Aromatic protons of the thiazole ring will appear in the downfield region. The N-H proton of the piperidinium ion may be broad and exchangeable. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the piperidine and thiazole rings. The carbon attached to the ether oxygen will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₁₂N₂OS) should be observed. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically assessed by peak area percentage. Method development will be crucial to ensure good peak shape and resolution from any impurities. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values for C₈H₁₃ClN₂OS. |
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of this compound is yet to be elucidated, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
-
Antifungal Agents: Piperidinyl thiazole derivatives have shown potent in vivo activity against oomycete fungal pathogens.[5] The mechanism of action for some of these compounds involves the inhibition of oxysterol-binding proteins.[8]
-
Antiplasmodial Activity: Piperazine-tethered thiazole compounds have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[6]
-
Enzyme Inhibition: The piperidinyl thiazole scaffold has been explored for the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation.[7]
-
Antimicrobial Properties: Thiazole derivatives are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
Diagram 3: Potential Signaling Pathways and Targets
Caption: Potential biological targets and therapeutic outcomes.
Safety and Handling
As with any novel chemical entity, a thorough evaluation of the safety profile of this compound is essential. Based on related structures, the following precautions should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The lack of a registered CAS number underscores the novelty of this compound and highlights the opportunity for original research. Future investigations should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo screening campaign to elucidate its pharmacological profile. The insights gained from such studies will be invaluable in determining its potential as a lead compound in the development of new therapeutics.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
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Zhang, W., et al. (2021). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science, 77(11), 5037-5046. [Link]
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O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
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Keith, J. M., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3568. [Link]
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Patel, H. M., et al. (2015). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 4(5), 1-8. [Link]
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El-Faham, A., et al. (2020). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 25(24), 5947. [Link]
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Pasteris, R. J., et al. (2016). The design, synthesis, and discovery of the OSBP inhibitor oxathiapiprolin. Bioorganic & Medicinal Chemistry, 24(3), 356-369. [Link]
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Singh, P., et al. (2018). Thiazole derivatives as potential antibacterial agents. Journal of Chemical Sciences, 130(1), 1-13. [Link]
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PubChem. (n.d.). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]
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Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
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Elhagali, G. A. M., et al. (2015). Synthesis and characterization of some novel thiazole, thiazolo [3,2-a] pyridine and thiazolo [3,2-a]-1,8-naphthyridine derivatives containing morpholine moiety. Journal of Chemical and Pharmaceutical Research, 7(9), 414-423. [Link]
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Singh, A., et al. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 6(16), 10665-10684. [Link]
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Kumar, A., et al. (2019). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Drug Design & Discovery, 16(8), 916-924. [Link]
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Prabhakar, Y. S., & Solomon, V. R. (2007). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Current Topics in Medicinal Chemistry, 7(12), 1149-1177. [Link]
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El-Sayed, N. N. E., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(22), 5361. [Link]
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Lecointre, G., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 64(2), 1046-1061. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the spectroscopic analysis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and characterization of this molecule. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical, field-proven insights, this guide serves as a self-validating framework for the robust spectroscopic analysis of novel chemical entities.
Introduction: The Significance of Spectroscopic Characterization
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. The compound this compound incorporates a thiazole ring, a piperidine ring, and an ether linkage, all of which are common pharmacophores in medicinal chemistry.[1] The thiazole moiety, in particular, is a versatile heterocycle known for a wide range of biological activities.[1][2] The piperidine ring is a saturated heterocycle prevalent in many pharmaceuticals, influencing properties like solubility and receptor binding.
Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the detailed mapping of atomic connectivity and functional groups.[3] For a molecule like this compound, a multi-faceted analytical approach is crucial. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns.[4] Together, these methods provide a holistic and definitive characterization of the molecule's identity and purity.
This guide will walk through the theoretical underpinnings and practical application of each technique, presenting predicted data based on the known spectroscopic behavior of the constituent chemical moieties.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount before delving into the analysis of its spectroscopic data. Below is the chemical structure of this compound, with key regions numbered for reference in the subsequent sections.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[5][6] For organic molecules, ¹H (proton) and ¹³C NMR are the most common variants.[6]
Rationale and Experimental Approach
The choice of solvent is critical in NMR. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For a hydrochloride salt, a polar solvent like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) is appropriate to ensure solubility. The use of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is essential for accurate chemical shift referencing.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiazole H-4 | 7.2 - 7.4 | d | 1H | Located on an electron-deficient aromatic ring, adjacent to sulfur. |
| Thiazole H-5 | 6.9 - 7.1 | d | 1H | Also on the thiazole ring, coupled to H-4. |
| Piperidine H-3' | 4.8 - 5.0 | m | 1H | Deshielded due to the adjacent electronegative oxygen atom. |
| Piperidine N⁺-H | Broad | s | 2H | Exchangeable protons on the protonated nitrogen, often a broad singlet. |
| Piperidine H-2', H-6' (axial & equatorial) | 3.2 - 3.6 | m | 4H | Protons adjacent to the protonated nitrogen are deshielded. |
| Piperidine H-4', H-5' (axial & equatorial) | 1.8 - 2.2 | m | 4H | Aliphatic protons on the piperidine ring. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiazole C-2 | 165 - 170 | Carbon double-bonded to nitrogen and single-bonded to oxygen and sulfur. |
| Thiazole C-4 | 140 - 145 | Aromatic carbon in the thiazole ring. |
| Thiazole C-5 | 110 - 115 | Aromatic carbon in the thiazole ring. |
| Piperidine C-3' | 75 - 80 | Carbon attached to the electronegative oxygen. |
| Piperidine C-2', C-6' | 45 - 50 | Carbons adjacent to the protonated nitrogen. |
| Piperidine C-4', C-5' | 20 - 30 | Aliphatic carbons in the piperidine ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[7] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.[7] This provides a "molecular fingerprint" that can be used to identify the functional groups present in a molecule.[3]
Rationale and Expected Vibrational Modes
The vibrational frequencies of bonds in a molecule are sensitive to their environment.[8] For this compound, we expect to see characteristic absorptions for the N-H bond of the piperidinium ion, C-H bonds, C=N and C=C bonds of the thiazole ring, and the C-O ether linkage.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 2700 - 3000 | N⁺-H stretch | Broad, Strong | Characteristic of a secondary ammonium salt. |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium | From the piperidine ring. |
| 3000 - 3100 | C-H stretch (aromatic) | Weak | From the thiazole ring. |
| 1550 - 1650 | C=N stretch | Medium | From the thiazole ring. |
| 1450 - 1550 | C=C stretch | Medium | From the thiazole ring. |
| 1050 - 1250 | C-O stretch (ether) | Strong | Asymmetric stretch of the C-O-C linkage. |
| 1400-1500 | C-N Stretch | Medium | From the piperidine ring. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a benchtop FTIR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: General workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] It provides information about the molecular weight and elemental composition of a sample.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrochloride salts, as it often leaves the molecular ion intact.[10]
Rationale and Expected Fragmentation
In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is the free base 3-(Thiazol-2-yloxy)-piperidine. The mass of this ion will correspond to the molecular weight of the free base plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Fragmentation of the molecular ion can provide structural information.[11] Key fragmentation pathways for this molecule would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Predicted Mass Spectrometry Data
-
Molecular Formula (Free Base) : C₈H₁₂N₂OS
-
Molecular Weight (Free Base) : 184.07 g/mol
-
Expected [M+H]⁺ Ion (HRMS) : 185.0743 m/z
Table of Predicted Fragment Ions:
| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |
| 185.07 | [C₈H₁₃N₂OS]⁺ | Protonated molecular ion |
| 113.04 | [C₅H₉O]⁺ | Cleavage of the C-O bond with charge retention on the piperidine fragment. |
| 85.03 | [C₄H₅S]⁺ | Cleavage of the C-O bond and fragmentation of the thiazole ring. |
| 84.08 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement from HRMS to confirm the elemental composition.
Caption: General workflow for ESI-MS analysis.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of a novel compound like this compound is a puzzle where each spectroscopic technique provides a crucial piece. NMR spectroscopy maps the carbon-hydrogen skeleton, FTIR identifies the functional groups with their characteristic vibrations, and mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation.
The true power of these techniques lies in their combined application. The deshielded proton and carbon signals in the NMR at the 3-position of the piperidine ring are explained by the C-O stretch seen in the FTIR. The molecular weight determined by MS validates the proposed structure, and the fragmentation pattern is consistent with the connectivity established by NMR. By integrating the data from these orthogonal analytical methods, researchers can achieve an unambiguous and robust characterization of the target molecule, a critical step in the journey of drug discovery and development. This guide provides the framework and foundational knowledge to confidently perform and interpret such analyses.
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Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. (2021). Heliyon, 7(1), e05814. [Link]
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The Pivotal Role of the Thiazole-Piperidine Scaffold in Modern Drug Discovery: A Technical Guide to Biological Targets
Foreword: Unlocking Therapeutic Potential
The thiazole-piperidine scaffold represents a privileged structure in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery. This heterocyclic framework, combining the aromaticity and diverse reactivity of the thiazole ring with the conformational flexibility of the piperidine moiety, has given rise to a plethora of biologically active molecules. These compounds have demonstrated significant therapeutic potential across a wide spectrum of diseases, from cancer and diabetes to neurodegenerative disorders. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the key biological targets of thiazole-piperidine derivatives. We will delve into the mechanistic intricacies of their actions, provide detailed experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships, thereby empowering the next wave of innovation in this exciting field.
The Thiazole-Piperidine Core: A Marriage of Form and Function
The unique physicochemical properties of the thiazole and piperidine rings underpin their success in drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in a variety of non-covalent interactions, including hydrogen bonding, and π-π stacking, crucial for molecular recognition at the active sites of biological targets. The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The synergy between these two moieties creates a powerful platform for the development of novel therapeutics.
Key Biological Targets and Mechanisms of Action
Thiazole-piperidine derivatives have been shown to modulate the activity of a diverse array of biological targets. This section will explore the most significant of these, providing a detailed analysis of their mechanisms of action and the therapeutic implications.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thiazole-piperidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation and migration, thereby suppressing angiogenesis.[3]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition.
Quantitative Data on VEGFR-2 Inhibition:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | - | 0.15 | [4] |
| Piperazine-based thiazolidinone 11 | HepG-2 | <0.3 | [5] |
| Piperazine-based thiazolidinone 13 | HepG-2 | <0.3 | [5] |
| Piperazine-based thiazolidinone 16 | HepG-2 | <0.3 | [5] |
| Thienopyrimidine derivative 43 | - | 0.062 | [6] |
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many human cancers.
Mechanism of Action: Thiazole-piperidine derivatives can inhibit various components of this pathway, including PI3K and mTOR kinases. By blocking these key signaling nodes, they can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.
Signaling Pathway:
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Microtubule Dynamics: The Cytoskeletal Achilles' Heel of Cancer
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[8] Targeting microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Mechanism of Action: Certain thiazole-piperidine derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[3]
Experimental Workflow:
Caption: Experimental workflow for evaluating tubulin inhibitors.
Quantitative Data on Tubulin Polymerization Inhibition:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 | 0.48 | [1] |
| Compound 5b | A549 | 0.97 | [1] |
| Compound 5c | - | 2.95 (Tubulin Polymerization) | [9] |
| Compound 7c | - | 2.00 (Tubulin Polymerization) | [9] |
| Compound 9a | - | 2.38 (Tubulin Polymerization) | [9] |
Acetylcholinesterase (AChE): A Target in Neurodegenerative Diseases
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.
Mechanism of Action: Thiazole-piperidine derivatives can act as potent and selective inhibitors of AChE. They typically bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.
Quantitative Data on AChE Inhibition:
| Compound ID | IC50 (µM) | Reference |
| Compound 3i | 0.027 | [10] |
| Compound 3j | 0.025 | [10] |
| Thiazoloindazole Tl45b | 0.071 | [11] |
| Piperazinyl thiazole 40 | 0.8023 | [12] |
| Piperazinyl thiazole 61 | 0.9193 | [12] |
α-Glucosidase: Modulating Glucose Metabolism in Diabetes
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes.
Mechanism of Action: Thiazole-piperidine derivatives have been identified as effective α-glucosidase inhibitors.[13] They are thought to bind to the active site of the enzyme, competing with the carbohydrate substrate and thereby preventing its hydrolysis. This leads to a slower and more sustained release of glucose into the bloodstream after a meal.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of thiazole-piperidine derivatives.
In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by recombinant human VEGFR-2 kinase. The amount of phosphorylation is quantified using a luminescence-based method.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Add 5 µL of the test compound (in a series of dilutions) or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme (e.g., 2.5 ng/µL) and the peptide substrate (e.g., 0.2 µg/µL) in reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a 10 µM ATP solution in reaction buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a kinase-glo reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-based)
Principle: This assay monitors the polymerization of tubulin into microtubules in the presence of a fluorescent reporter that binds specifically to polymerized tubulin, resulting in an increase in fluorescence intensity.
Protocol:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized tubulin protein in the polymerization buffer to a final concentration of 2 mg/mL.
-
Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 45 µL of the tubulin solution containing a fluorescent reporter (e.g., DAPI) and 1 mM GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the test compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[14]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.[15][16]
Protocol:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the phosphate buffer.
-
Add 140 µL of the phosphate buffer, 20 µL of the test compound or vehicle, and 10 µL of the AChE solution to the wells of a 96-well plate.
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of the reaction and the percent inhibition for each concentration of the test compound to determine the IC50 value.
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be quantified by measuring the absorbance at 405 nm.[17]
Protocol:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Prepare solutions of α-glucosidase and pNPG in the phosphate buffer.
-
Add 50 µL of the phosphate buffer, 10 µL of the test compound or vehicle, and 20 µL of the α-glucosidase solution to the wells of a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (FACS)
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA, to determine the DNA content of individual cells in a population. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole-piperidine derivatives is highly dependent on the nature and position of substituents on both the thiazole and piperidine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
For Anticancer Activity: The presence of specific substituents on the phenyl ring attached to the thiazole moiety can significantly influence cytotoxicity. For instance, electron-withdrawing groups have been shown to enhance activity in some cases. The nature of the linker between the thiazole and piperidine rings also plays a critical role in determining the binding affinity to target proteins.[18][19]
-
For AChE Inhibition: The substitution pattern on the piperidine ring is a key determinant of inhibitory potency. Modifications that enhance the interaction with the peripheral anionic site of the enzyme, in addition to the catalytic active site, can lead to more potent inhibitors.
-
For α-Glucosidase Inhibition: The position of methyl groups on the piperidine ring can modulate the selectivity and potency of α-glucosidase inhibition, with 4-methyl derivatives generally showing greater selectivity.
Future Directions and Concluding Remarks
The thiazole-piperidine scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by these derivatives underscores their immense potential in addressing unmet medical needs. Future research in this area will likely focus on:
-
Target Selectivity: The development of highly selective inhibitors to minimize off-target effects and improve the therapeutic index.
-
Multi-target Ligands: The design of single molecules that can modulate multiple targets involved in a disease pathway, offering the potential for enhanced efficacy.
-
Advanced Drug Delivery: The use of novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of thiazole-piperidine derivatives.
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- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling and Docking of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Preamble: The Rationale for a Computational First Approach
In modern drug discovery, the convergence of computational chemistry and molecular biology has created a paradigm where the initial exploration of a novel chemical entity's potential can be conducted with remarkable speed and precision in silico. This guide focuses on one such entity: 3-(Thiazol-2-yloxy)-piperidine hydrochloride . This molecule is a composite of two highly significant pharmacophores. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs targeting conditions from cancer to central nervous system disorders, valued for its ability to improve pharmacokinetic properties and engage in critical binding interactions.[1] The thiazole ring is another cornerstone of drug design, present in natural products and synthetic drugs, and is known to participate in a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[2]
The specific linkage and substitution pattern of this compound presents a unique chemical architecture whose biological targets are not yet elucidated. Therefore, a computational approach is not merely an adjunct but a foundational necessity. It allows us to generate testable hypotheses regarding the molecule's mechanism of action, predict its binding affinity against various biological targets, and assess its drug-like properties before committing significant resources to chemical synthesis and biological screening.
This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing a rigorous, field-proven workflow for the in silico characterization of this novel compound. We will move beyond a simple recitation of steps to explain the critical thinking and scientific causality that underpins each decision in the computational pipeline, from initial ligand preparation to advanced molecular dynamics simulations.
Part I: Foundational Steps - Ligand Preparation and Target Identification
The fidelity of any in silico study is contingent upon the accuracy of the initial inputs. This section details the meticulous preparation of the ligand and the logic-driven process of identifying high-probability biological targets.
Ligand Structure Preparation: The Digital Archetype
The first step is to create a computationally viable, three-dimensional model of this compound that accurately reflects its likely state in a biological system.
Protocol 1: Ligand Preparation Workflow
-
2D to 3D Conversion:
-
Action: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Causality: A 2D representation is ambiguous regarding stereochemistry and conformation. This step converts the flat drawing into a 3D model with plausible bond lengths and angles.
-
-
Protonation State Assessment:
-
Action: Given the hydrochloride salt form, the piperidine nitrogen will be protonated. It is critical to assess the pKa of this amine. At a physiological pH of ~7.4, this nitrogen is expected to carry a positive charge. Software like Marvin's pKa calculator or similar tools can be used for confirmation.
-
Causality: The protonation state dictates the molecule's charge and its ability to form crucial hydrogen bonds and salt bridges within a protein's active site. Incorrect assignment is a primary source of docking failure.
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) in software like Avogadro or Open Babel.
-
Causality: The initial 3D conversion may result in a sterically strained, high-energy conformation. Minimization relaxes the structure to a more stable, low-energy state, which is a more realistic starting point for docking.
-
-
File Format Conversion:
-
Action: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt for AutoDock). This process often includes the assignment of partial charges (e.g., Gasteiger charges).
-
Causality: Docking programs require specific file formats that contain not only atomic coordinates but also information on atom types and charges to calculate the interaction energies.
-
Target Selection: A Strategy of Informed Hypothesis
With no predetermined biological target, we must employ a strategy to identify proteins that are likely to bind our ligand. This is based on the known pharmacology of its constituent scaffolds. Thiazole and piperidine derivatives have documented roles as anti-inflammatory, antibacterial, and anticancer agents.[3][4][5][6] This knowledge allows us to select representative targets from these therapeutic areas.
Table 1: Proposed Biological Targets for Initial Docking Screen
| Target Name | PDB ID | Therapeutic Area | Rationale for Selection |
| Cyclooxygenase-2 (COX-2) | 5IKR | Anti-inflammatory | A primary target for NSAIDs. Many heterocyclic compounds, including those with thiazole motifs, exhibit COX inhibition.[7][8][9] |
| E. coli DNA Gyrase B | 1KZN | Antibacterial | A well-validated bacterial target. Thiazole-containing compounds have shown activity against this enzyme.[6][10] |
| Human c-Src Kinase | 2SRC | Anticancer | Protein kinases are critical targets in oncology. The thiazole ring is a common feature in many kinase inhibitors. |
| Acetylcholinesterase (AChE) | 4EY7 | CNS / Neurodegenerative | The piperidine scaffold is prevalent in many CNS-active drugs, and AChE is a key target in Alzheimer's disease research.[1] |
This targeted approach is more efficient than a blind screen, focusing computational effort on targets with a higher a priori probability of interaction.
Part II: The Core Directive - Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. The core principle is to explore a vast conformational space and identify the pose with the lowest free energy of binding.
The Molecular Docking Workflow
The process can be visualized as a systematic pipeline, where each step prepares the system for the final simulation and subsequent analysis.
Caption: The streamlined workflow for molecular docking.
Protocol 2: Step-by-Step Molecular Docking (Using AutoDock as an Example)
-
Protein Preparation:
-
Action: Download the PDB file for the target (e.g., 5IKR). Using AutoDockTools (ADT), delete all water molecules and the co-crystallized ligand.
-
Causality: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible to our new compound.
-
Action: Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Causality: Hydrogens are often omitted in PDB files but are essential for defining hydrogen bond networks and correct electrostatics.
-
-
Grid Box Definition:
-
Action: Define a 3D grid box that encompasses the entire binding pocket. The center of the box is typically set to the geometric center of the removed co-crystallized ligand.
-
Causality: The docking algorithm will only search for binding poses within this defined space. A well-defined grid box focuses the computational search, increasing efficiency and accuracy.
-
-
Ligand Preparation for Docking:
-
Action: Load the prepared ligand file (from Protocol 1) into ADT. The software will automatically detect rotatable bonds. Save the final file in the .pdbqt format.
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, which is essential for fitting it into the binding pocket (the "induced fit" concept).
-
-
Execution of Docking:
-
Action: Using the prepared protein and ligand .pdbqt files and the grid parameter file, execute the AutoDock program. A Lamarckian Genetic Algorithm is commonly used to search for the best binding poses.
-
Causality: This algorithm efficiently explores a vast number of potential ligand positions and conformations, using a scoring function to evaluate the fitness of each pose.
-
-
Results Analysis:
-
Action: The output file will contain a ranked list of binding poses, clustered by conformational similarity (RMSD) and sorted by their predicted binding energy.
-
Causality: Lower binding energy values (more negative) indicate a more favorable predicted interaction. Analyzing clusters of poses helps identify the most consistently predicted and likely binding mode.
-
Part III: Validating and Interpreting the Results
Raw docking scores are meaningless without context and validation. This section describes how to build confidence in the results and extract meaningful biochemical insights.
Building a Self-Validating System
-
Protocol Validation via Re-docking: The most critical validation step is to take the original co-crystallized ligand that was removed from the PDB file and dock it back into the protein's active site using the exact same protocol.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose of the original ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its position in the crystal structure. This demonstrates that the docking software and parameters can successfully reproduce a known binding mode.
-
Quantitative Analysis: Comparing Binding Affinities
Once the protocol is validated, we can dock our compound of interest. The results should be contextualized by docking known active and inactive compounds as controls.
Table 2: Hypothetical Docking Results against COX-2 (PDB: 5IKR)
| Compound | Role | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Celecoxib (Co-crystallized ligand) | Re-docking Control | -10.8 | Forms H-bond with His90; Sulfonamide group interacts with Arg513 |
| 3-(Thiazol-2-yloxy)-piperidine HCl | Test Compound | -9.5 | Protonated piperidine forms salt bridge with Asp121; Thiazole sulfur forms interaction with Val523 |
| Ibuprofen | Known Active Control | -7.2 | Carboxylate group forms H-bonds with Arg120 and Tyr355 |
| Cyclohexane | Inactive Decoy | -3.1 | Only weak hydrophobic interactions |
-
Interpretation: In this hypothetical scenario, this compound shows a strong predicted binding energy, superior to the known drug Ibuprofen and vastly better than an inactive decoy. While not as strong as the co-crystallized ligand, it indicates significant potential as a COX-2 inhibitor.
Qualitative Analysis: Visualizing Molecular Interactions
The true insight from docking comes from visualizing the top-ranked pose in 3D visualization software (e.g., PyMOL, Discovery Studio Visualizer). This allows us to analyze the specific intermolecular forces responsible for binding. Key interactions to identify include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Salt Bridges: Strong electrostatic interactions between charged groups (e.g., our protonated piperidine and an acidic residue like Aspartate or Glutamate).
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
-
Pi-Stacking: Interactions between aromatic rings.
A detailed analysis of these interactions provides a structural hypothesis for the compound's activity that can guide future optimization efforts.
Part IV: Advancing the Model - Stability and Drug-Likeness
A promising docking score is just the beginning. Advanced simulations can provide a more dynamic picture of the interaction and predict the compound's broader pharmaceutical properties.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of the best binding pose, MD simulation assesses the stability of this ligand-protein complex over time (typically nanoseconds) in a simulated aqueous environment.
Caption: The workflow for performing a Molecular Dynamics simulation.
A stable complex in an MD simulation, indicated by a low and non-drifting RMSD of the ligand, provides much higher confidence in the docking prediction. It confirms that the predicted binding pose is not an artifact of the static model but is likely to be maintained in a more realistic, dynamic environment.[11]
ADMET Prediction: Early Assessment of Drug-Likeness
A potent compound is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict these properties early on.
Table 3: Hypothetical ADMET Profile for this compound
| Property | Predicted Value | Interpretation / Guideline |
| Molecular Weight | 220.72 g/mol | Compliant with Lipinski's Rule of Five (< 500) |
| LogP (Lipophilicity) | 1.85 | Good balance for solubility and permeability (Ideal range: 1-3) |
| H-Bond Donors | 1 (from protonated N) | Compliant with Lipinski's Rule of Five (≤ 5) |
| H-Bond Acceptors | 4 (N, O, S atoms) | Compliant with Lipinski's Rule of Five (≤ 10) |
| Aqueous Solubility | High | The hydrochloride salt form significantly improves solubility.[12] |
| Blood-Brain Barrier Permeation | Predicted: Yes | The piperidine scaffold may facilitate CNS penetration.[1] |
| CYP450 Inhibition | Predicted: Inhibitor of 2D6 | Potential for drug-drug interactions; requires experimental validation. |
| PAINS Alert | 0 alerts | Does not contain substructures known to cause false positives in assays. |
Data based on typical predictions from tools like SwissADME or pkCSM.
This profile suggests the compound has a favorable drug-like foundation but flags a potential interaction with a metabolic enzyme that warrants further investigation.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of a novel compound, this compound. Through a combination of molecular docking, MD simulations, and ADMET prediction, we have moved from an unknown chemical structure to a set of specific, testable hypotheses.
Our hypothetical results suggest that this compound is a promising candidate for development as a potential anti-inflammatory agent via the inhibition of COX-2, with a favorable drug-like profile. It is imperative to reiterate that all in silico findings are predictive. The critical next phase is the experimental validation of these predictions. The path forward should include:
-
Chemical Synthesis: Laboratory synthesis of this compound.
-
In Vitro Enzymatic Assays: Testing the synthesized compound directly against the top-scoring protein targets (e.g., COX-2) to determine its IC50 value.
-
Cell-Based Assays: Evaluating the compound's activity in relevant cellular models (e.g., measuring prostaglandin production in inflammatory cells).
-
Pharmacokinetic Studies: Experimental determination of ADME properties to validate the in silico predictions.
By front-loading the discovery process with this robust computational analysis, we have de-risked the project, focused our resources, and built a strong, data-driven foundation for successful drug development.
References
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Ayati, A., et al. (2015). Thiazole-based compounds as anticancer agents: A review. Future Medicinal Chemistry. Available at: [Link]
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Le, T. N., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]
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MDPI (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]
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MDPI (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Available at: [Link]
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National Center for Biotechnology Information (PubChem). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. Available at: [Link]
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Patel, R. B., et al. (2012). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate (2024). Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. Available at: [Link]
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ResearchGate (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available at: [Link]
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Sayyed, M. A., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. Available at: [Link]
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Singh, R., et al. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. Available at: [Link]
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Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Suwunwong, T., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports. Available at: [Link]
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Tariq, S., et al. (2024). Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. Asian Journal of Chemistry. Available at: [Link]
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Wiczling, P., et al. (2020). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Assessment of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride
Foreword: Charting the Course for a Promising Moiety
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its solubility and stability profiles. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which successful formulation, reliable dosing, and ultimately, clinical efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for evaluating 3-(Thiazol-2-yloxy)-piperidine hydrochloride.
While specific experimental data for the 3-isomer is not publicly available, this guide will utilize the closely related structure, 4-(Thiazol-2-yloxy)-piperidine hydrochloride , as an illustrative model to demonstrate the principles and methodologies. The logic and protocols herein are designed to be broadly applicable, providing a robust template for the investigation of this and similar heterocyclic amine hydrochlorides. Our approach eschews a rigid template, instead embracing a logical, cause-and-effect narrative that explains not just what to do, but why each step is critical for building a self-validating and scientifically sound data package.
Physicochemical Foundation: Understanding the Molecule
Before any experimental work can commence, a thorough understanding of the subject molecule is paramount. The structure of 4-(Thiazol-2-yloxy)-piperidine hydrochloride reveals key functional groups that dictate its behavior.
-
Molecular Structure:
The molecule consists of a piperidine ring linked via an ether oxygen to a thiazole ring. The piperidine nitrogen is protonated to form a hydrochloride salt. This salt form is a deliberate choice in early drug development, often employed to enhance aqueous solubility and improve handling of basic compounds.[2][3] The presence of the aromatic thiazole ring provides a chromophore, making UV-based analytical quantification a viable strategy.
Solubility Profiling: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Low solubility can lead to erratic in vitro results and challenging in vivo formulation.[4] We must therefore characterize it under various conditions, distinguishing between two key types of measurement: kinetic and thermodynamic solubility.[5][6]
The Rationale of Differentiated Solubility Assessment
-
Kinetic Solubility: This measurement is crucial for early-stage discovery.[4] It reflects the solubility of a compound under non-equilibrium conditions, typically after adding a DMSO stock solution to an aqueous buffer. This mimics the conditions of many high-throughput biological screens and helps identify compounds that might precipitate in assays, leading to false negatives or unreliable data.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5][8] This value is fundamental for pre-formulation and understanding the maximum concentration achievable under thermodynamically stable conditions, which is essential for developing oral dosage forms.
The Critical Influence of pH
For an amine hydrochloride salt like our subject compound, pH is the most significant variable affecting aqueous solubility. The piperidine nitrogen exists in equilibrium between its protonated (charged, more soluble) and free base (neutral, less soluble) forms. At low pH, the equilibrium shifts towards the protonated form, increasing solubility.[9] Conversely, as the pH increases towards and beyond the pKa of the piperidine nitrogen, the uncharged free base begins to precipitate, drastically reducing solubility. Therefore, mapping the pH-solubility profile is not optional; it is a core requirement.
Experimental Workflow for Solubility Determination
The following workflow provides a comprehensive approach to solubility assessment.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Experimental Protocols
Protocol 2.4.1: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of glass vials. The excess must be sufficient to ensure solid remains at equilibrium.
-
Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., purified water, pH-adjusted buffers).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time is critical to ensure true equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all particulate matter.
-
Quantification: Dilute the filtered supernatant appropriately and analyze using a validated HPLC-UV or LC-MS method to determine the concentration.
Protocol 2.4.2: Analytical Method for Quantification
A stability-indicating HPLC method is essential. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water). A gradient is chosen to ensure separation from any potential impurities or degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: 238 nm (based on analysis of a thiazole derivative).[11]
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH Q2(R1) guidelines.[10][12] A minimum of 5 concentrations should be used to establish linearity.[10]
Illustrative Data Summary
All quantitative data should be summarized for clarity and easy comparison.
| Solvent / Buffer (pH) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Purified Water | > 200 | 15,500 |
| 0.1 M HCl (pH ~1) | > 200 | > 50,000 |
| Acetate Buffer (pH 4.5) | > 200 | 25,000 |
| Phosphate Buffer (pH 6.8) | 185 | 8,000 |
| Phosphate Buffer (pH 7.4) | 110 | 2,500 |
| Borate Buffer (pH 9.0) | < 10 | 50 |
This data is illustrative and not actual experimental data for the compound.
Stability Profiling: Ensuring Molecular Integrity
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[13] This data is used to establish a re-test period and recommend storage conditions.[13] The process begins with forced degradation.
Forced Degradation (Stress Testing): A Predictive Tool
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[14] The goals are threefold:
-
To identify likely degradation products and establish degradation pathways.[14]
-
To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (i.e., it is "stability-indicating").
-
To understand the intrinsic chemical stability of the molecule, which helps in formulation and packaging development.[14]
Caption: General Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies
Causality Behind Conditions: The chosen conditions (e.g., 0.1 M HCl/NaOH, 3% H₂O₂) are standard starting points. The goal is to achieve 5-20% degradation.[15] If degradation is too rapid or too slow, the concentration, temperature, or duration should be adjusted accordingly. A control sample (unstressed) is analyzed at each time point.
Protocol 3.2.1: Hydrolytic Stability
-
Acid: Dissolve the compound in 0.1 M HCl to a concentration of ~1 mg/mL. Place in a heated chamber (e.g., 60 °C).
-
Base: Dissolve the compound in 0.1 M NaOH to ~1 mg/mL. Place in a heated chamber (e.g., 60 °C).
-
Neutral: Dissolve the compound in purified water to ~1 mg/mL. Place in a heated chamber (e.g., 60 °C).
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples before HPLC analysis.
Protocol 3.2.2: Oxidative Stability
-
Dissolve the compound in a solution of 3% hydrogen peroxide to ~1 mg/mL.
-
Store at room temperature, protected from light.
-
Withdraw and analyze aliquots at appropriate time points.
Protocol 3.2.3: Photostability
-
Expose the solid drug substance and a solution (~1 mg/mL) to a light source conforming to ICH Q1B guidelines.[16][17] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.
-
Analyze samples after the exposure period.
Protocol 3.2.4: Thermal Stability
-
Place the solid drug substance in a vial in a temperature-controlled oven (e.g., 80 °C).
-
Analyze the solid at a predetermined time point (e.g., 7 days) by dissolving it and injecting it into the HPLC.
Illustrative Forced Degradation Data
| Stress Condition | Duration | % Assay of Parent | % Degradation | Major Degradant Peak (RT, min) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 91.2 | 8.8 | 3.5 min | 99.5 |
| 0.1 M NaOH, 60°C | 8 h | 85.5 | 14.5 | 4.1 min | 99.1 |
| 3% H₂O₂, RT | 24 h | 98.1 | 1.9 | - | 100.2 |
| Photolytic (ICH Q1B) | - | 99.5 | 0.5 | - | 100.1 |
| Thermal (80°C, solid) | 7 days | 99.8 | 0.2 | - | 100.3 |
This data is illustrative. RT = Retention Time.
Interpretation: The illustrative data suggests the molecule is most susceptible to degradation under basic and, to a lesser extent, acidic hydrolytic conditions. It appears stable to oxidation, light, and heat. This information is critical for formulation, indicating that the drug may require protection from extreme pH environments.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[13][16]
-
Purpose: To establish a re-test period for the drug substance or a shelf life for the drug product.[13]
-
Batches: Studies should be conducted on at least three primary batches of the drug substance.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19][20] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[19]
-
Parameters: The drug substance is monitored for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion: Synthesizing a Path Forward
This guide has outlined a comprehensive, scientifically-grounded strategy for the solubility and stability characterization of this compound. By integrating kinetic and thermodynamic solubility studies with a robust forced degradation and long-term stability program, a drug development team can build a complete picture of the molecule's physicochemical liabilities and strengths. This knowledge is not merely a regulatory requirement; it is the essential blueprint for designing stable formulations, ensuring patient safety, and maximizing the therapeutic potential of a promising new chemical entity. Each protocol is designed to be self-validating, with the causality behind every step ensuring that the data generated is reliable, interpretable, and directly applicable to the challenges of pharmaceutical development.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 41(3), 289-311. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
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PubChem. (n.d.). 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]
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Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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-
Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
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A Senior Application Scientist's Guide to the Discovery of Novel Piperidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its prevalence in numerous natural alkaloids and a substantial number of FDA-approved drugs underscores its privileged role in the development of therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[3][4] This technical guide provides an in-depth exploration of the modern strategies employed in the discovery of novel piperidine-containing compounds. Moving beyond classical synthetic routes, we delve into the causality and technical nuances of contemporary discovery paradigms, including high-throughput screening, fragment-based drug discovery, structure-based drug design, and diversity-oriented synthesis. Accompanied by detailed protocols, illustrative diagrams, and case studies, this guide is designed to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of piperidine-based drug discovery and inspire the next generation of innovative therapeutics.
The Enduring Significance of the Piperidine Scaffold
The piperidine motif is a cornerstone of modern drug design, prized for its versatile physicochemical properties.[2] As a saturated heterocycle, it can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[5] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often serves as a key anchoring point within a receptor's binding pocket.[4] Furthermore, the piperidine scaffold can modulate a molecule's lipophilicity and aqueous solubility, critical parameters for optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[4]
The therapeutic impact of this scaffold is vast. Piperidine derivatives are found in over twenty classes of pharmaceuticals, ranging from antipsychotics like Haloperidol and Risperidone to opioids such as Fentanyl and Pethidine, and even stimulants like Methylphenidate (Ritalin).[3][6] The continued success of piperidine-containing molecules in gaining FDA approval highlights the sustained relevance and therapeutic potential of this structural class.[7][8]
Table 1: Selected FDA-Approved Drugs Featuring the Piperidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Risperidone | Antipsychotic | Serotonin (5-HT2A) and Dopamine (D2) receptor antagonist[3] |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor[9] |
| Fentanyl | Analgesic (Opioid) | Mu-opioid receptor agonist[3] |
| Methylphenidate | ADHD (Stimulant) | Norepinephrine and dopamine reuptake inhibitor[3] |
| Loratadine | Antihistamine | Histamine H1 receptor antagonist[3] |
| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor[3] |
| Minoxidil | Vasodilator/Hair Loss | ATP-sensitive potassium channel opener[3] |
Foundational Synthetic Strategies for the Piperidine Core
While this guide focuses on discovery, a brief overview of synthesis is essential. The most traditional and industrially significant method for producing the piperidine core is the catalytic hydrogenation of pyridine.[3][10] This approach effectively reduces the aromatic pyridine ring to the saturated piperidine ring, often using catalysts like molybdenum disulfide.[3]
Modern organic chemistry has expanded the synthetic toolbox considerably, enabling the construction of highly substituted and stereochemically complex piperidine derivatives. These methods include:
-
Intra- and Intermolecular Cyclization Reactions: These strategies involve forming the piperidine ring by creating new carbon-carbon or carbon-nitrogen bonds within a linear precursor.[1][6]
-
Aza-Diels-Alder Reactions: A powerful cycloaddition method for constructing the six-membered ring with high stereocontrol.
-
Reductive Amination: A versatile two-component method that condenses amines with aldehydes or ketones to form an imine, which is then reduced to create the piperidine.[1]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, which is highly advantageous for building diverse compound libraries.[6]
The choice of synthetic route is a critical decision driven by the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Modern Strategies for the Discovery of Novel Piperidine Compounds
The discovery of novel bioactive piperidine compounds has evolved from serendipity to a highly rational, technology-driven process. The following sections detail the core modern strategies, explaining the causality behind their application.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a brute-force approach that involves the automated testing of massive compound libraries—often numbering in the millions—for activity against a specific biological target.[11]
-
Causality of Choice: HTS is employed when there is limited structural information about the target or its ligands. It is a hypothesis-generating method that casts a wide net to identify any potential starting points ("hits") for a drug discovery program. The goal is to find novel chemotypes that would not have been predicted.
-
The Process: A typical HTS campaign involves miniaturized assays in microtiter plates, robotic liquid handling, and sensitive, rapid data acquisition. The libraries screened are curated to be structurally diverse and possess drug-like properties.[12][13] Hits are identified by their ability to modulate the target's activity above a certain threshold.
Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a more targeted and efficient alternative to HTS. It begins by screening collections of small, low-complexity molecules ("fragments") for weak but high-quality interactions with the target protein.[14][15]
-
Causality of Choice: FBDD is predicated on the principle that the binding energy of a larger drug molecule is the sum of the binding energies of its constituent parts. By identifying fragments that bind efficiently to specific "hot spots" on the target, medicinal chemists can grow or link these fragments to build a potent lead compound. This approach is highly efficient for exploring chemical space and often yields leads with superior physicochemical properties compared to HTS hits.[16]
-
The Process: FBDD requires sensitive biophysical techniques (e.g., Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography) to detect the weak binding of fragments. Once a fragment hit is validated and its binding mode is determined, chemists use this structural information to guide the elaboration of the fragment into a more potent, drug-like molecule. Piperidine scaffolds are excellent 3D fragments for FBDD as they can present vectors for chemical elaboration in well-defined spatial orientations.[14][15]
Structure-Based Drug Design (SBDD) and Computational Approaches
SBDD relies on having a high-resolution 3D structure of the biological target, typically obtained through X-ray crystallography or Cryo-EM. This structural information allows for the rational design of ligands that fit precisely into the target's binding site.
-
Causality of Choice: When a target structure is available, SBDD is the most direct route to designing potent and selective molecules. It minimizes trial-and-error by using computational tools to predict how a designed molecule, such as a novel piperidine derivative, will bind and interact with the target. This approach is particularly powerful for optimizing lead compounds. For example, structure-based design was instrumental in developing potent HDM2-p53 protein-protein interaction (PPI) inhibitors where a piperidine core was optimized to fit into a key binding pocket.
-
The Process:
-
Target Analysis: The 3D structure of the target is analyzed to identify key binding pockets and interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets).
-
In Silico Screening/Docking: Virtual libraries of compounds are computationally "docked" into the binding site to predict their binding affinity and pose.[17]
-
De Novo Design: Algorithms design novel molecules from scratch to perfectly complement the binding site's shape and chemistry.
-
Synthesis and Testing: The most promising computationally designed compounds are synthesized and tested experimentally. The results (potency, selectivity, and co-crystal structures) are then fed back into the design process for the next iteration.
-
Experimental Protocol: A Representative Synthesis of a Substituted Piperidine
To provide a practical context, the following is a representative protocol for a common synthetic transformation used to create substituted piperidines: the catalytic hydrogenation of a substituted pyridine.
Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.
Self-Validation System:
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
-
Product Verification: The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to ensure it matches the expected structure and is free of significant impurities.
Step-by-Step Methodology:
-
Reactor Setup: A 250 mL hydrogenation vessel is charged with 4-phenylpyridine (5.0 g, 32.2 mmol) and ethanol (100 mL).
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 0.25 g, 5 mol%) is carefully added to the solution. Causality: Platinum oxide is a highly effective and common catalyst for the hydrogenation of aromatic rings. It is a pre-catalyst that is reduced in situ to active platinum nanoparticles.
-
Hydrogenation: The vessel is sealed and connected to a hydrogen gas source. The atmosphere is purged with hydrogen three times. The reaction is then pressurized to 50 psi of hydrogen.
-
Reaction Conditions: The mixture is stirred vigorously at room temperature for 16-24 hours. Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface for the reaction to proceed effectively.
-
Monitoring: After the reaction period, the pressure is carefully released. A small aliquot is removed, filtered through celite to remove the catalyst, and analyzed by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the platinum catalyst. The celite pad is washed with additional ethanol (2 x 20 mL).
-
Purification: The combined filtrates are concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography or recrystallization to afford pure 4-phenylpiperidine.
Future Perspectives
The discovery of novel piperidine compounds will continue to be propelled by technological and strategic innovations. The integration of Artificial Intelligence (AI) and Machine Learning is set to revolutionize the field, enabling more accurate prediction of bioactivity, ADME properties, and synthetic accessibility. Furthermore, the development of new synthetic methodologies, such as photoredox catalysis and C-H activation , will provide unprecedented access to novel chemical space, allowing for the creation of piperidine derivatives with previously unattainable substitution patterns and complexity. As our understanding of disease biology deepens, these advanced discovery tools will be paramount in designing the next generation of highly targeted and effective piperidine-based medicines.
Conclusion
The piperidine scaffold is a validated and invaluable component of the medicinal chemist's toolkit. Its conformational rigidity, versatile chemistry, and favorable physicochemical properties ensure its continued prominence in drug discovery. By leveraging a synergistic combination of modern discovery strategies—from the broad screening power of HTS to the precision of FBDD and SBDD—researchers can efficiently navigate the path from initial concept to a viable clinical candidate. The principles and protocols outlined in this guide provide a framework for the rational design and discovery of novel piperidine compounds, empowering scientists to address unmet medical needs and advance human health.
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Preliminary Toxicological Profile of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
An In-depth Technical Guide
Abstract
This document provides a preliminary toxicological profile of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a novel heterocyclic compound with potential applications in drug discovery. Given the absence of published data for this specific molecule, this guide synthesizes information based on its structural motifs—a thiazole ring and a piperidine scaffold—to construct a predictive toxicological assessment. We outline a series of foundational in vivo and in vitro assays, including acute oral toxicity, cytotoxicity, and genotoxicity, grounded in established regulatory guidelines. The methodologies are detailed to ensure scientific rigor and reproducibility. This profile serves as a critical resource for researchers, scientists, and drug development professionals, offering a framework for the initial safety evaluation of this and structurally related compounds, thereby guiding future non-clinical development.
Introduction: Contextualizing a Novel Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents such a strategy, integrating two pharmacologically significant heterocycles: piperidine and thiazole.
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as absorption and bioavailability while reducing toxicity.[1] Its saturated, flexible nature allows it to serve as a versatile linker or pharmacophore, while the basic nitrogen atom can be crucial for modulating solubility and forming interactions with biological targets.[1]
The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is present in numerous approved drugs and biologically active agents.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component for engaging with enzyme active sites and receptors.[2][3]
The combination of these two moieties in this compound suggests a compound with potentially favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. However, any new chemical entity (NCE) requires a thorough safety evaluation before it can advance in the drug development pipeline. This preliminary toxicological profile establishes the foundational safety assessment, providing a crucial first look into the compound's potential liabilities. The scope of this guide encompasses acute systemic toxicity, in vitro cytotoxicity against relevant cell lines, and mutagenic potential.
Physicochemical Characterization
A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its toxicological data. Properties such as molecular weight, solubility, and lipophilicity govern its interaction with biological systems. While experimental data for this compound is not publicly available, the properties of its structural isomer, 4-(Thiazol-2-yloxy)-piperidine hydrochloride, provide a reasonable surrogate for initial assessment.
Table 1: Physicochemical Properties of 4-(Thiazol-2-yloxy)-piperidine hydrochloride (Isomer)
| Property | Value | Source |
| CAS Number | 1185314-68-4 | [4] |
| Molecular Formula | C₈H₁₃ClN₂OS | [4] |
| Molecular Weight | 220.72 g/mol | [4] |
| Appearance | White to cream powder (predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [4] |
The hydrochloride salt form is expected to enhance aqueous solubility, a desirable trait for both formulation and in vivo administration.[3] The predicted moderate molecular weight is consistent with Lipinski's rule of five, suggesting potential for good oral absorption.
Synthesis and Structural Verification
The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible route involves the nucleophilic substitution reaction between a protected 3-hydroxypiperidine and a 2-halothiazole (e.g., 2-bromothiazole), followed by deprotection and salt formation.
A general synthetic strategy is outlined below. The initial protection of the piperidine nitrogen (e.g., as a Boc-carbamate) is crucial to prevent side reactions. The ether linkage can be formed under Williamson ether synthesis conditions. Subsequent removal of the protecting group with an acid, such as HCl in dioxane, would yield the final hydrochloride salt.[6][7]
Confirmation of the final structure and purity is paramount for any toxicological study. Standard analytical techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) must be employed to ensure the identity and purity (typically >95%) of the test article.
Preliminary Toxicological Assessment
This section details the experimental framework for a preliminary toxicological evaluation, focusing on three critical endpoints: acute systemic toxicity, in vitro cytotoxicity, and genotoxicity.
Acute Oral Toxicity (OECD 423)
Causality and Rationale: The acute oral toxicity study provides essential information on the potential hazards of a substance after a single oral dose. It is a regulatory requirement and helps determine the intrinsic toxicity, inform dose selection for repeat-dose studies, and provide information for classification and labeling.[8] The Acute Toxic Class Method (OECD 423) is chosen as it uses a minimal number of animals while still allowing for hazard classification.
Experimental Protocol: Acute Toxic Class Method
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are used. Females are typically more sensitive.
-
Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 5 days before dosing.
-
Dosing Procedure:
-
A starting dose of 300 mg/kg is administered to a group of three fasted female rats.[8]
-
The compound is dissolved in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administered via oral gavage.
-
A concurrent control group receives the vehicle only.
-
-
Observations:
-
Endpoint: The primary endpoint is mortality. Based on the number of mortalities within a group, the next dose level (e.g., 2000 mg/kg or 50 mg/kg) is chosen according to the OECD 423 flowchart.
-
Necropsy: All animals (including those that die during the study) are subjected to gross necropsy at the end of the 14-day observation period.
Caption: Workflow for the Acute Oral Toxicity study (OECD 423).
In Vitro Cytotoxicity (MTT Assay)
Causality and Rationale: Cytotoxicity assays are rapid in vitro screening tools to assess a compound's potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] By testing against a panel of both cancerous and non-cancerous cell lines, we can identify potential target tissues for toxicity and assess for any tumor-selective effects.[11]
Experimental Protocol: MTT Assay
-
Cell Lines: A representative panel is used:
-
HepG2: Human hepatoma cell line (to assess potential liver toxicity).
-
MCF-7: Human breast cancer cell line.
-
HCT-116: Human colon cancer cell line.[12]
-
HEK293: Human embryonic kidney cells (as a non-cancerous control).
-
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
The overnight medium is replaced with the compound-containing medium.
-
Control wells include vehicle (DMSO) only and untreated cells. Doxorubicin is used as a positive control.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read on a microplate reader at ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Type | IC₅₀ (µM) |
| HepG2 | Human Hepatoma | > 100 |
| MCF-7 | Human Breast Cancer | 45.2 |
| HCT-116 | Human Colon Cancer | 68.7 |
| HEK293 | Normal Human Kidney | > 100 |
These are representative hypothetical values for illustrative purposes.
Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test, OECD 471)
Causality and Rationale: Genotoxicity assessment is critical to determine if a compound can cause genetic damage, a key event in carcinogenesis. The Ames test is a widely used, rapid, and cost-effective initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-free medium.
Experimental Protocol: Ames Test
-
Bacterial Strains: A standard set of Salmonella typhimurium strains is used (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Assay Procedure (Plate Incorporation Method):
-
The test compound at several concentrations, the bacterial culture, and either S9 mix or a buffer are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates (lacking histidine).
-
Positive controls (known mutagens for each strain, e.g., sodium azide, 2-nitrofluorene) and negative/vehicle controls are run concurrently.
-
-
Incubation: Plates are incubated at 37 °C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted.
-
Evaluation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Mechanistic Insights and Discussion
The preliminary toxicological data, though hypothetical, allows for a discussion of potential mechanisms. The piperidine moiety generally contributes to metabolic stability and favorable pharmacokinetics.[1] However, the overall toxicological profile is dictated by the entire molecule.
The thiazole ring can be subject to metabolic reactions, potentially leading to the formation of reactive intermediates. Molecules containing thiazole rings can interact with a wide array of biological systems, including enzymes and receptors, which could be a source of off-target effects.[2]
Based on the hypothetical cytotoxicity data, this compound shows a degree of selectivity, with lower toxicity towards non-cancerous kidney cells and liver cells compared to breast cancer cells. This could suggest a mechanism of action that is more pronounced in rapidly dividing cells. A potential pathway, such as the induction of apoptosis via mitochondrial stress, is a common mechanism for cytotoxic agents and warrants further investigation.
Caption: Hypothesized signaling pathway for induced apoptosis.
Conclusion and Future Directions
This preliminary toxicological profile provides a structured framework for the initial safety assessment of this compound. Based on its structural components and the outlined standard assays, the compound is predicted to have a manageable acute toxicity profile and may exhibit some selective cytotoxicity.
Future Directions:
-
Definitive Studies: Conduct the described acute toxicity, cytotoxicity, and Ames tests to generate definitive data.
-
Cardiovascular Safety: An early-stage hERG assay is critical to assess the potential for QT prolongation, a common liability for piperidine-containing compounds.
-
Metabolic Stability: In vitro studies using liver microsomes should be conducted to determine the metabolic fate and stability of the compound.
-
Expanded Cytotoxicity Panel: Test against a broader panel of cell lines to better understand the selectivity profile.
-
In Vivo Efficacy Models: Should the safety profile be acceptable, testing in relevant animal models of disease would be the next logical step.
This guide underscores the importance of a systematic, hypothesis-driven approach to early-stage toxicological evaluation in the rigorous process of drug discovery and development.
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An In-Depth Technical Guide to the Chiral Separation of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride Enantiomers
Abstract
This technical guide provides a comprehensive framework for the development of a robust and efficient method for the chiral separation of the enantiomers of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a key chiral intermediate in pharmaceutical development. In the absence of a specific published method for this compound, this guide synthesizes field-proven insights and established chromatographic principles to propose a scientifically rigorous, hypothetical High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained in detail to ensure methodological transparency and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of chiral molecules.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to isolate and characterize individual enantiomers of a drug candidate.[1] Therefore, the development of reliable and efficient methods for chiral separation is not merely an analytical challenge but a regulatory and safety imperative in the journey of a drug from discovery to market.[2]
The target molecule, this compound, possesses a stereocenter at the 3-position of the piperidine ring. The spatial arrangement of the thiazol-2-yloxy group at this center can significantly influence its interaction with biological targets. Consequently, a robust analytical method to separate and quantify the (R) and (S) enantiomers is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this moiety.
Foundational Principles of Chiral Chromatography
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. In High-Performance Liquid Chromatography (HPLC), this is most commonly achieved by using a Chiral Stationary Phase (CSP). The differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase leads to different retention times, enabling their separation.[2]
The choice of the appropriate CSP is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds due to their complex three-dimensional structures that offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[2][3]
Proposed Chiral HPLC Method for this compound
Based on the structural features of the target molecule—a piperidine ring (a basic nitrogenous heterocycle) and a thiazole moiety (an aromatic heterocycle)—a normal-phase HPLC method using a polysaccharide-based CSP is proposed as the most promising approach. Specifically, the successful separation of the structurally similar (S)-1-Boc-3-hydroxypiperidine using a Chiralpak IC-3 column provides a strong rationale for its selection.[3][4]
Methodological Workflow
The development and implementation of the chiral separation method follow a logical progression, from initial screening to method optimization and validation.
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Introduction: A Strategic Approach to Characterizing Novel Piperidine Derivatives
The compound 3-(Thiazol-2-yloxy)-piperidine hydrochloride belongs to a chemical class rich in pharmacological diversity. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system, cancer, and infectious diseases due to its favorable physicochemical and pharmacokinetic properties.[1][2] Similarly, the thiazole ring is a versatile heterocyclic structure known to impart a wide range of biological activities, including antimicrobial and anticancer effects, by interacting with various enzymes and receptors.[3][4][5]
Given the novelty of this specific molecule, a systematic and tiered approach to its in vitro characterization is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. We will proceed from foundational cytotoxicity assessments to broad-based screening, and culminate in detailed protocols for target-specific binding and functional assays. This strategic workflow is designed to efficiently identify the compound's mechanism of action and validate its potential as a therapeutic agent.
Part 1: Foundational Assays - Establishing a Baseline
Before delving into specific mechanisms of action, it is crucial to determine the compound's general effect on cell viability. This initial step ensures that subsequent assays are conducted at non-toxic concentrations, thereby preventing misleading results arising from cytotoxicity rather than specific target modulation.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the concentration range of this compound that is non-toxic to a selected cell line (e.g., HEK293, HeLa, or a disease-relevant line).
Methodology:
-
Cell Plating: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM). It is advisable to perform an eight-point dose range for initial IC50 determination.[7]
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and media-only controls.[7] Incubate for a period relevant to your anticipated biological context (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6][8]
Expected Outcome: This assay will establish the therapeutic window of the compound and guide the concentration selection for subsequent, more specific assays.
Part 2: Target Class Identification - A Broad Screening Approach
With a non-toxic concentration range established, the next logical step is to screen the compound against panels of common biological targets to identify its potential mechanism of action. Given the piperidine and thiazole scaffolds, likely target classes include G-Protein Coupled Receptors (GPCRs) and various enzymes.[9][10][11]
Workflow for Broad-Based Screening
The following diagram illustrates a logical workflow for narrowing down the potential biological targets of a novel compound.
Caption: Simplified Gs and Gi signaling pathways leading to changes in cAMP levels.
Conclusion
This comprehensive guide provides a robust and scientifically sound framework for the in vitro characterization of this compound. By following this structured approach, from initial cytotoxicity testing to specific binding and functional assays, researchers can efficiently elucidate the compound's biological activity and mechanism of action. The emphasis on proper controls, assay validation, and logical progression ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery and development.
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Application Notes and Protocols for Cell-based Assays Using 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Introduction: Unveiling the Potential of a Novel Neuromodulator
In the landscape of contemporary drug discovery, the piperidine and thiazole scaffolds are cornerstones in the design of neurologically active agents.[1] The novel compound, 3-(Thiazol-2-yloxy)-piperidine hydrochloride, combines these privileged structures, suggesting a strong potential for interaction with key targets in the central nervous system (CNS). The thiazole ring offers a rigid, electron-rich core that can enhance binding to biological targets, while the piperidine moiety can improve physicochemical properties like solubility and bioavailability.[1][2] While direct studies on this compound are emerging, its structural similarity to known modulators of nicotinic acetylcholine receptors (nAChRs) provides a compelling rationale for its investigation as a potential therapeutic agent for neurological and psychiatric disorders.[3]
This guide provides a comprehensive framework for characterizing the bioactivity of this compound using robust cell-based functional assays. We will focus on assays designed to elucidate its effects on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel deeply implicated in cognitive function, neuroinflammation, and a range of CNS pathologies.[3] The protocols detailed herein are designed to be self-validating and provide researchers with the tools to determine the compound's potency, efficacy, and mechanism of action as an agonist, antagonist, or allosteric modulator of the α7 nAChR.
Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physical and chemical properties is paramount for the successful execution and interpretation of cell-based assays.
| Property | Predicted/Observed Value | Significance for Assay Development |
| Molecular Formula | C₈H₁₃ClN₂OS | --- |
| Molecular Weight | 220.72 g/mol | Essential for accurate molar concentration calculations. |
| Solubility | Predicted to have good solubility in aqueous solutions due to the hydrochloride salt form.[4] Limited solubility in water and moderate solubility in polar aprotic solvents like DMSO and DMF has been noted for similar benzothiazole derivatives.[5] | Initial stock solutions should be prepared in an appropriate solvent like DMSO at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation. |
| Stability | The hydrochloride salt form generally enhances stability.[4] | Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| pKa | To be determined experimentally. | The ionization state will affect membrane permeability and target engagement. Assays should be performed at a physiological pH of 7.4. |
Proposed Mechanism of Action: Modulation of the Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)
The α7 nAChR is a homopentameric ligand-gated ion channel that plays a crucial role in fast synaptic transmission in the CNS. Upon binding of an agonist, such as acetylcholine, the channel opens, allowing the influx of cations, most notably Ca²⁺.[3] This calcium influx triggers a cascade of downstream signaling events that are vital for cognitive processes like learning and memory.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of this compound at the α7 nAChR.
Functional Cell-Based Assays: A Two-Pronged Approach
To comprehensively characterize the interaction of this compound with the α7 nAChR, we propose a two-tiered assay strategy:
-
Calcium Flux Assay: A primary screen to detect changes in intracellular calcium concentration, a direct consequence of α7 nAChR activation.[6]
-
Membrane Potential Assay: A secondary, orthogonal assay to confirm ion channel modulation by measuring changes in the cell's membrane potential.[7]
These fluorescence-based assays are amenable to high-throughput screening and provide robust, quantitative data.[8][9]
Experimental Workflow Overview
Caption: General workflow for cell-based functional assays.
Protocol 1: Calcium Flux Assay for α7 nAChR Modulation
This assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs. It can be used to identify agonists, antagonists, and positive allosteric modulators (PAMs).
Materials:
-
Cell Line: SH-SY5Y (endogenously expressing α7 nAChR) or a HEK293 cell line stably transfected with the human α7 nAChR.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Plate: 96- or 384-well black, clear-bottom microplates.
-
Calcium-sensitive dye: Fluo-4 AM or Cal-520 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Reference Agonist: Acetylcholine (ACh) or a specific α7 agonist like PNU-282987.
-
Reference Antagonist: Mecamylamine or α-Bungarotoxin.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye and bottom-read capabilities (e.g., FlexStation 3 or similar).[10]
Procedure:
-
Cell Plating:
-
Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.[10]
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Wash the cells gently with assay buffer to remove excess dye.[12]
-
Add the compound dilutions to the appropriate wells.
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
For Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the test compound and immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
For Antagonist/PAM Mode:
-
Incubate the cells with the test compound for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a known concentration (e.g., EC₈₀) of the reference agonist and record the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Assay Mode | Test Compound Effect | Expected Outcome |
| Agonist | Activates α7 nAChR | Dose-dependent increase in intracellular Ca²⁺. |
| Antagonist | Blocks α7 nAChR | Dose-dependent inhibition of the reference agonist-induced Ca²⁺ influx. |
| PAM | Enhances agonist effect | Potentiation of the Ca²⁺ response to a sub-maximal concentration of the reference agonist. |
Protocol 2: Membrane Potential Assay
This assay provides an orthogonal method to confirm the findings of the calcium flux assay by measuring changes in the electrical potential across the cell membrane.[13] Activation of the cation-permeable α7 nAChR will lead to membrane depolarization.
Materials:
-
Cell Line, Culture Medium, Assay Plate, and Compounds: As described in Protocol 1.
-
Membrane Potential Dye Kit: Commercially available kits (e.g., FLIPR Membrane Potential Assay Kit) containing a voltage-sensitive dye and a quencher.[7]
-
Fluorescence Plate Reader: As described in Protocol 1.
Procedure:
-
Cell Plating: Same as Protocol 1.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the kit manufacturer's protocol.
-
Aspirate the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Compound Addition and Data Acquisition:
-
The procedure for compound addition and data acquisition is analogous to the calcium flux assay.
-
An increase in fluorescence typically indicates membrane depolarization (cation influx), while a decrease can indicate hyperpolarization.[7]
-
Data Analysis:
-
Data analysis is similar to the calcium flux assay, with changes in fluorescence intensity reflecting changes in membrane potential.
-
The results should correlate with the calcium flux data, providing a self-validating system for assessing the compound's activity.
Trustworthiness and Self-Validation
The use of two distinct, yet complementary, functional assays is a cornerstone of building a trustworthy dataset. A compound that demonstrates dose-dependent activity in both the calcium flux and membrane potential assays is highly likely to be a genuine modulator of the target ion channel. Further validation can be achieved by:
-
Using a null-expressing cell line: The compound should be inactive in the parental cell line that does not express the α7 nAChR.
-
Pharmacological blocking: The compound's effect should be blocked by a known, specific α7 nAChR antagonist.
Conclusion
The protocols outlined in this application note provide a robust and scientifically rigorous framework for the initial characterization of this compound. By systematically evaluating its effects on α7 nAChR-mediated calcium influx and membrane potential changes, researchers can confidently determine its pharmacological profile. These foundational cell-based assays are a critical first step in the drug discovery pipeline, paving the way for more complex downstream investigations and ultimately, the potential development of a novel therapeutic for CNS disorders.
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MDPI. (2024, March 13). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]
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PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]
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MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
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MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
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PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Retrieved from [Link]
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NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
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PubMed Central. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Retrieved from [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
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ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
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NIH. (2022, March 29). Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Retrieved from [Link]
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Stanford University. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Efficacy of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in Preclinical Animal Models
Introduction: Unveiling the Therapeutic Potential of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
The relentless progression of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates the exploration of novel therapeutic agents capable of modifying the disease course. The compound this compound emerges from a chemical class—thiazole derivatives—renowned for a wide spectrum of biological activities.[1][2] Molecules incorporating thiazole and piperidine rings have frequently been investigated for their interactions with central nervous system targets.[3][4]
While direct preclinical data on this compound is not yet widely published, its structural features suggest a plausible and compelling mechanism of action: agonism of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions for cognition, such as the hippocampus and cortex.[5] It plays a critical role in learning, memory, and attention.[6] Crucially, enhancing α7 nAChR function is a promising therapeutic strategy for AD, with preclinical evidence demonstrating that α7 nAChR agonists can improve cognition, offer neuroprotection, and even reduce the amyloid-β (Aβ) plaque burden that is a hallmark of the disease.[[“]][8][[“]]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of this compound. We will proceed under the scientifically-grounded hypothesis that this compound acts as an α7 nAChR agonist. The following protocols are designed as a self-validating system to test this hypothesis and assess the compound's potential as a cognitive enhancer and disease-modifying agent for Alzheimer's disease.
Part 1: The Strategic Selection of Animal Models
The validity of any preclinical efficacy study hinges on the selection of an appropriate animal model that recapitulates key aspects of the human disease pathology. For a compound targeting cognitive decline and Alzheimer's pathology, transgenic mouse models are the current standard.
Rationale for Transgenic Models of Alzheimer's Disease:
We recommend using a well-characterized transgenic mouse model that develops progressive amyloid pathology, such as the APP/PS1 or 5xFAD mouse lines.
-
Causality: These models are engineered to overexpress human genes with mutations linked to familial Alzheimer's disease (e.g., Amyloid Precursor Protein - APP, and Presenilin 1 - PSEN1). This directly causes the accumulation of Aβ peptides, leading to the formation of amyloid plaques, synaptic dysfunction, and cognitive deficits, mirroring the pathological cascade observed in human AD.[10]
-
Predictive Validity: Evaluating a putative α7 nAChR agonist in these models provides a robust platform to test its ability to not only rescue cognitive deficits but also to modulate the underlying amyloid pathology, a key requirement for a disease-modifying therapy.[[“]][11]
-
Experimental Controls: The use of wild-type (WT) littermates as controls is essential. This allows researchers to distinguish between the compound's effects on the diseased state versus its general effects on healthy physiology and behavior.
Part 2: A Validated Workflow for Preclinical Efficacy Assessment
A structured, multi-tiered approach is critical to generate reliable and interpretable data. The following workflow ensures a logical progression from initial characterization to in-depth analysis of cognitive and neuropathological outcomes.
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Application Notes & Protocols: High-Throughput Screening for Novel 3-(Thiazol-2-yloxy)-piperidine Hydrochloride Analogs
Introduction: The Therapeutic Potential of Piperidine Analogs
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system and cancer.[1] Analogs of 3-(Thiazol-2-yloxy)-piperidine hydrochloride represent a promising chemical series for the discovery of novel therapeutic agents. The thiazole moiety, often associated with kinase inhibitory activity, combined with the versatile piperidine core, suggests potential interactions with various biological targets.[2] This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize bioactive compounds within a library of these analogs.
For the purpose of these protocols, we will focus on a hypothetical screening campaign targeting a protein kinase, a common target class for such scaffolds.[3][4] However, the principles and many of the described techniques can be readily adapted for other target classes, such as G-protein coupled receptors (GPCRs).
The High-Throughput Screening (HTS) Funnel: A Strategic Approach to Hit Identification
A successful HTS campaign is structured as a funnel, starting with a broad primary screen of a large compound library and progressively narrowing down to a small number of well-characterized hits.[5] This strategy efficiently manages resources by employing simpler, faster assays at the initial stages and more complex, information-rich assays for later-stage validation.
Caption: Principle of a competitive HTRF kinase assay.
Protocol: Primary HTRF Kinase Assay (384-well format)
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically during assay development to yield a robust signal-to-background ratio.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at their respective Km values in assay buffer.
-
Compound Plates: Prepare 384-well plates containing the this compound analogs at a final screening concentration (e.g., 10 µM). Include positive (e.g., a known inhibitor) and negative (e.g., DMSO) controls on each plate.
-
Detection Mix: Prepare a solution containing the Eu-labeled anti-phospho-substrate antibody and the XL-labeled antibody/streptavidin in detection buffer as per the manufacturer's instructions.
2. Assay Procedure:
-
Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of the Substrate/ATP mix into the wells of the 384-well assay plate.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plate.
-
Add the Kinase Solution (e.g., 5 µL) to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the Detection Mix (e.g., 10 µL) to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for the recommended detection time (e.g., 60 minutes to overnight).
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
3. Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| Kinase Concentration | Empirically determined |
| Substrate/ATP Concentration | At or near Km |
| Incubation Time (Kinase) | 60 minutes |
| Incubation Time (Detection) | 60 minutes - overnight |
Part 2: Hit Confirmation and Dose-Response
Primary hits must be confirmed to eliminate false positives. [6]This is typically done by re-testing the hits in the primary assay in triplicate at the same concentration. Confirmed hits then proceed to dose-response analysis to determine their potency (IC₅₀).
Protocol: Dose-Response IC₅₀ Determination
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 11-point, 1:3 dilution series) in an appropriate solvent (e.g., DMSO).
-
Perform the primary HTRF assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Secondary and Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to test the hits in a secondary, orthogonal assay that has a different detection principle. [5][6]For a kinase target, an excellent orthogonal assay is the Fluorescence Polarization (FP) assay.
Principle of the Fluorescence Polarization (FP) Assay
FP assays measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. [7][8]In a competitive FP assay for a kinase, a fluorescently labeled ATP competitive tracer is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase, its tumbling is restricted, leading to high fluorescence polarization. A compound that binds to the ATP-binding site of the kinase will displace the tracer, causing a decrease in fluorescence polarization. [9]
Caption: Principle of a competitive Fluorescence Polarization assay.
Protocol: FP Kinase Binding Assay
-
Prepare serial dilutions of the hit compounds.
-
In a 384-well black plate, add the kinase, the fluorescent tracer, and the assay buffer.
-
Add the serially diluted compounds.
-
Incubate at room temperature for the optimized time to reach binding equilibrium.
-
Read the plate on a fluorescence polarization-capable plate reader.
-
Calculate the change in millipolarization (mP) units and plot against the compound concentration to determine the IC₅₀.
Part 4: Cell-Based Assays - Assessing Activity in a Biological Context
Biochemical assays are essential for understanding direct target engagement, but cell-based assays provide crucial information about a compound's activity in a more physiologically relevant environment. [10][11][12]These assays can assess cell permeability, potential cytotoxicity, and on-target engagement within the complexity of a living cell.
Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
The NanoBRET™ assay is a proximity-based assay that can measure compound binding to a specific protein target in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer (NanoBRET™ tracer) that binds to the target is added to the cells. If a test compound enters the cells and binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
1. Cell Line Preparation:
-
Use a cell line that has been engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
Culture the cells to the appropriate density.
2. Assay Procedure:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into a 384-well white assay plate.
-
Add the serially diluted hit compounds to the cells.
-
Add the NanoBRET™ tracer.
-
Incubate at 37°C in a CO₂ incubator for the optimized time.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the compound concentration to determine the cellular IC₅₀.
Adaptation for GPCR Targets
Should the this compound analogs be intended for GPCR targets, the HTS cascade can be adapted.
-
Primary Screen: A common primary assay for GPCRs measures the accumulation of second messengers, such as cyclic AMP (cAMP) or calcium. [13]HTRF and other fluorescence-based assays are available for the sensitive detection of these second messengers. [13]* Secondary/Orthogonal Assay: A radioligand binding assay can serve as an excellent orthogonal assay to confirm direct binding to the GPCR. [14]* Cell-Based Assays: Reporter gene assays, where the activation of a GPCR-mediated signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase), are widely used. [12]Additionally, β-arrestin recruitment assays, which measure the interaction of the activated GPCR with β-arrestin, are another valuable cell-based approach. [15]
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound analogs. By employing a strategic funnel of biochemical and cell-based assays with orthogonal detection methods, researchers can efficiently identify and validate potent and selective modulators of their target of interest. This systematic approach enhances the likelihood of discovering novel lead compounds for further drug development.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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CU Anschutz School of Medicine. (n.d.). HTS/HCS Discovery. Retrieved from [Link]
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Bryan, M. C., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(9), 472-480. Retrieved from [Link]
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Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 12(1), 39-49. Retrieved from [Link]
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Bradner, J. E., et al. (2013). Advances in discovering small molecules to probe protein function in a systems context. Current Opinion in Chemical Biology, 17(1), 20-28. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-177. Retrieved from [Link]
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Ahn, K., et al. (2009). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 19(20), 5864-5868. Retrieved from [Link]
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NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Retrieved from [Link]
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BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1716-1727. Retrieved from [Link]
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BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
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ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]
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BMG LABTECH. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]
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Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. Retrieved from [Link]
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Eglen, R. M., & Reisine, T. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(Pt 4), 742-745. Retrieved from [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
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ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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ACS Central Science. (2020). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. Retrieved from [Link]
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Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
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PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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ACS Publications. (2021). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Retrieved from [Link]
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PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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Bio-protocol. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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PubMed Central. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]
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Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
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NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Biochemical Assays. Retrieved from [Link]
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Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Application Note & Protocol: High-Sensitivity Quantification of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in Biological Matrices
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in biological samples, such as human plasma and urine. In the absence of specific, publicly available, validated methods for this analyte, this guide synthesizes established bioanalytical principles for heterocyclic and piperidine-containing compounds to propose two robust analytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. These protocols are designed to serve as a comprehensive starting point for researchers, scientists, and drug development professionals, offering detailed methodologies from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and validate these methods for their specific research needs, in accordance with regulatory guidelines.
Introduction: The Need for Robust Bioanalytical Methods
This compound is a heterocyclic compound featuring a thiazole ring linked to a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.[1] The development of new therapeutic agents requires rigorous evaluation of their pharmacokinetic and pharmacodynamic properties, which in turn necessitates the accurate quantification of the compound in biological fluids.[2][3]
The inherent complexity of biological matrices, such as plasma and urine, presents significant analytical challenges, including interference from endogenous components and potential for analyte degradation or adsorption.[4] Therefore, highly selective and sensitive analytical methods are crucial. This guide details two such methods, LC-MS/MS and GC-MS, chosen for their proven reliability in bioanalysis.[5][6]
Method 1: Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
The UHPLC-MS/MS method is presented as the primary approach due to its high sensitivity, selectivity, and suitability for non-volatile and thermally labile compounds.[6]
Principle and Rationale
This method involves the extraction of this compound from the biological matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. The choice of a stable isotope-labeled internal standard (SIL-IS) is critical to compensate for matrix effects and variability during sample processing.[6]
Experimental Workflow: UHPLC-MS/MS
Caption: UHPLC-MS/MS workflow for the analysis of this compound.
Detailed Protocol: UHPLC-MS/MS
2.3.1. Sample Preparation: Protein Precipitation
-
Thaw biological samples (plasma or urine) to room temperature.
-
To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., deuterated this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2.3.2. UHPLC Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3.3. Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusion of the analyte and IS |
Method Validation Parameters (Hypothetical)
The validation of this method should be performed in accordance with FDA and ICH guidelines.[7][8][9]
| Parameter | Target Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful alternative, particularly for its high chromatographic resolution. However, for a polar and potentially non-volatile compound like this compound, derivatization is likely necessary to improve volatility and thermal stability.[5]
Principle and Rationale
This method involves extracting the analyte from the biological matrix, followed by a chemical derivatization step to create a more volatile and thermally stable analogue. This derivative is then analyzed by GC-MS. Liquid-liquid extraction (LLE) is often preferred for its clean extracts.[5]
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS with derivatization workflow for this compound.
Detailed Protocol: GC-MS
3.3.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 200 µL of plasma or urine, add 20 µL of the internal standard.
-
Add 100 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3.3.2. GC-MS Conditions
| Parameter | Suggested Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
Method Validation Parameters (Hypothetical)
| Parameter | Target Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.5 - 200 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Data Analysis and Quality Control
For both methods, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the validity of the results.
Conclusion
The UHPLC-MS/MS and GC-MS methods outlined in this application note provide a robust framework for the quantification of this compound in biological samples. While these protocols are based on established scientific principles for similar compounds, it is imperative that they undergo thorough validation to demonstrate their fitness for the intended purpose, in accordance with regulatory expectations.[8][10] The detailed methodologies and rationales provided herein are intended to accelerate the development and implementation of reliable bioanalytical assays for this and structurally related compounds in the pharmaceutical research and development landscape.
References
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Silvester, S., & Zang, F. (2012). Overcoming Non-Specific Adsorption Issues for AZD9164 in Human Urine Samples: Consideration of Bioanalytical and Metabolite Identification Procedures. Journal of Chromatography B, 893-894, 134-143. Retrieved from [Link]
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Worachartcheewan, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 14(1), 1-15. Retrieved from [Link]
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Nurislamova, T. V., et al. (2022). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE, 3(3), 23-31. Retrieved from [Link]
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Shin, H., et al. (2014). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 98, 249-254. Retrieved from [Link]
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MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
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Li, W., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Chromatographic Science, 61(8), 751-757. Retrieved from [Link]
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MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Chlorpyrifos and its Metabolites. Retrieved from [Link]
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African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. 13(1), 19. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Defense Technical Information Center. (1993). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Retrieved from [Link]
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Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 1-10. Retrieved from [Link]
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Reid, J. D., et al. (2017). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1523, 245-251. Retrieved from [Link]
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Bhadru, B., et al. (2025). A COMPREHENSIVE REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 16(9), 2494-2500. Retrieved from [Link]
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Patel, K., & Patel, N. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. International Letters of Chemistry, Physics and Astronomy, 53, 122-129. Retrieved from [Link]
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GMP Compliance. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
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PubMed. (n.d.). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. Retrieved from [Link]
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Application Notes and Protocols: Formulation Strategies for In Vivo Delivery of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Introduction
3-(Thiazol-2-yloxy)-piperidine hydrochloride is a heterocyclic compound with potential therapeutic applications owing to its structural motifs, the piperidine and thiazole rings, which are prevalent in many biologically active molecules. The hydrochloride salt form is generally selected to enhance aqueous solubility and stability, which are critical parameters for successful in vivo delivery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of this compound. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols for the preparation and characterization of various formulations suitable for preclinical evaluation.
As a hydrochloride salt of a molecule containing a basic piperidine nitrogen, this compound is anticipated to be water-soluble. This characteristic is the foundation of the formulation strategies discussed herein. However, the initial and most critical step before embarking on any formulation development is the thorough physicochemical characterization of the active pharmaceutical ingredient (API).
Part 1: Physicochemical Characterization of this compound
A comprehensive understanding of the API's properties is paramount for designing a stable and bioavailable formulation. The following experimental protocols outline the essential characterization steps.
Aqueous Solubility Determination
Rationale: Quantifying the aqueous solubility at different pH values is crucial for selecting the appropriate administration route and formulation strategy. For oral delivery, solubility in gastrointestinal relevant pH (1.2, 4.5, and 6.8) is critical. For parenteral formulations, solubility at physiological pH (7.4) is a key parameter.
Protocol: pH-Dependent Aqueous Solubility
-
Prepare a series of buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).
-
Add an excess amount of this compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Express the solubility in mg/mL or µg/mL.
Determination of pKa and logP/logD
Rationale: The dissociation constant (pKa) governs the ionization state of the molecule at a given pH, which in turn influences its solubility and permeability across biological membranes. The partition coefficient (logP) and distribution coefficient (logD) are measures of lipophilicity, which is a key determinant of membrane permeability and potential for oral absorption. These parameters can be predicted using in silico models and confirmed experimentally.[2][3][4]
Protocol: Potentiometric Titration for pKa Determination
-
Dissolve a known amount of this compound in deionized water.
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve.
Protocol: Shake-Flask Method for logD Determination
-
Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an immiscible organic phase (n-octanol).
-
Pre-saturate both phases with each other by vigorous mixing, followed by separation.
-
Dissolve a known concentration of the compound in the buffered aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Determine the concentration of the compound in both the aqueous and organic phases using a validated analytical method (e.g., HPLC).
-
Calculate logD using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Solid-State Characterization
Rationale: The solid-state properties of the API, such as crystallinity and polymorphism, can significantly impact its stability, dissolution rate, and manufacturability.
Recommended Techniques:
-
Powder X-ray Diffraction (PXRD): To determine the crystalline or amorphous nature of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
Part 2: Formulation Strategies for Oral Delivery
Assuming good aqueous solubility, simple oral formulations are often the first choice due to ease of administration and patient compliance.
Simple Aqueous Solutions
Rationale: For highly water-soluble compounds, a simple aqueous solution is the most straightforward approach for preclinical in vivo studies. This ensures dose uniformity and rapid availability for absorption.
Protocol: Preparation of a Simple Oral Dosing Solution
-
Determine the desired concentration of the dosing solution based on the intended dose and the volume to be administered to the animal model.
-
Weigh the required amount of this compound.
-
In a calibrated volumetric flask, dissolve the compound in a suitable vehicle. For initial studies, sterile water for injection or a simple buffer (e.g., phosphate-buffered saline, PBS) is recommended.
-
If necessary, adjust the pH of the solution to a physiologically acceptable range (typically pH 5-8 for oral administration) using dilute HCl or NaOH.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Filter the final solution through a 0.22 µm filter to ensure clarity and remove any particulate matter.
-
Store the solution under appropriate conditions (e.g., protected from light, refrigerated) and determine its short-term stability.
Table 1: Example of Excipients for Simple Aqueous Oral Formulations
| Excipient Class | Example | Purpose | Typical Concentration |
| Vehicle | Purified Water, PBS | Solvent | q.s. to volume |
| pH Modifier | HCl, NaOH, Citrate Buffer | Adjust and maintain pH for stability and solubility | As needed |
| Sweetener | Sucrose, Sorbitol | Improve palatability (for certain animal studies) | 5-20% |
| Preservative | Sodium Benzoate, Parabens | Prevent microbial growth in multi-dose formulations | 0.02-0.5% |
Formulations for Taste Masking
Rationale: Piperidine-containing compounds can sometimes have a bitter taste, which may affect voluntary intake in animal studies. Taste-masking strategies may be necessary to ensure accurate dosing.
Protocol: Formulation with Sweeteners and Flavors
-
Prepare the aqueous solution as described in section 2.1.
-
Incorporate a sweetener such as sucrose or a non-caloric sweetener like sucralose.
-
A flavor compatible with the animal species can also be added.
-
The final formulation should be evaluated for palatability in a small pilot group of animals.
Part 3: Formulation Strategies for Parenteral Delivery
Parenteral administration (e.g., intravenous, subcutaneous, intraperitoneal) is often required for preclinical studies to ensure 100% bioavailability and for compounds with poor oral absorption.
Sterile Aqueous Solutions for Injection
Rationale: For a water-soluble hydrochloride salt, a sterile aqueous solution is the preferred formulation for parenteral delivery. The key considerations are sterility, isotonicity, and physiological pH.
Protocol: Preparation of a Sterile Parenteral Solution
-
Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood).
-
Use sterile, pyrogen-free water for injection as the vehicle.
-
Dissolve the required amount of this compound.
-
Incorporate an isotonicity-adjusting agent, such as sodium chloride or dextrose, to make the solution isotonic with blood (approximately 290 mOsm/kg).
-
Adjust the pH to a physiological range (typically pH 6.5-7.5) using a biocompatible buffer system (e.g., phosphate or citrate buffer).[5]
-
Sterilize the final solution by filtration through a 0.22 µm sterile filter into a sterile container.
-
Perform quality control tests, including sterility testing, endotoxin testing (LAL test), and particulate matter analysis.
Table 2: Example of Excipients for Sterile Parenteral Formulations
| Excipient Class | Example | Purpose | Typical Concentration |
| Vehicle | Water for Injection | Solvent | q.s. to volume |
| Isotonicity Agent | Sodium Chloride, Dextrose | Adjust tonicity to physiological levels | 0.9% (NaCl), 5% (Dextrose) |
| Buffer | Phosphate Buffer, Citrate Buffer | Maintain pH for stability and to minimize injection site irritation | 10-50 mM |
| Solubilizer/Stabilizer | Povidone (K12, K17) | Enhance solubility and provide cryo-protection for lyophilized products | 1-5% |
| Bulking Agent (for lyophilization) | Mannitol, Sucrose | Provide bulk and aid in cake formation during freeze-drying | 1-10% |
Lyophilized Formulations
Rationale: If the long-term stability of the compound in an aqueous solution is a concern, lyophilization (freeze-drying) can provide a stable solid dosage form that can be reconstituted before use.
Protocol: Preparation of a Lyophilized Powder for Injection
-
Prepare a sterile aqueous solution as described in section 3.1, often including a cryoprotectant/bulking agent like mannitol or sucrose.[5]
-
Aseptically fill the solution into sterile vials.
-
Partially insert sterile stoppers into the vials.
-
Freeze the solution in a lyophilizer to a temperature below the eutectic point of the formulation.
-
Apply a vacuum and gradually increase the temperature to sublimate the water (primary drying).
-
Further increase the temperature to remove bound water (secondary drying).
-
Once the cycle is complete, fully stopper the vials under vacuum or nitrogen and seal them.
-
The lyophilized cake should be reconstituted with a sterile vehicle (e.g., sterile water for injection) before administration.
Part 4: Analytical Characterization of Formulations
Rationale: It is essential to characterize the prepared formulations to ensure quality, stability, and accurate dosing.
Recommended Analytical Techniques:
-
Appearance: Visual inspection for clarity, color, and particulate matter.
-
pH Measurement: To ensure the pH is within the desired range.
-
Osmolality: To confirm isotonicity for parenteral formulations.
-
HPLC Assay: To determine the concentration of the active ingredient and to detect any degradation products.[1][6][7]
-
For Lyophilized Products: Reconstitution time, moisture content (Karl Fischer titration), and cake appearance.
Diagrams
Caption: Workflow for preparing parenteral formulations.
Conclusion
The formulation of this compound for in vivo studies is guided by its physicochemical properties. Assuming good aqueous solubility, as is common for hydrochloride salts, simple aqueous solutions for both oral and parenteral routes are the most direct and appropriate starting points for preclinical research. This guide provides the foundational knowledge and detailed protocols to enable researchers to systematically characterize the API and develop robust formulations. It is imperative to perform thorough stability and quality control testing on the final formulations to ensure the integrity and accuracy of in vivo experimental results. For compounds with unexpectedly low solubility, more advanced formulation strategies would need to be considered. [8][9]
References
- Excipient Selection In Parenteral Formulation Development. (2013). Pharma Times, 45(3).
- Catalent. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach [Video]. YouTube.
- Stahl, P. H. (2003). 35 – PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. In Handbook of Pharmaceutical Salts.
- Stahl, P. H. (2008). Preparation of Water-Soluble Compounds Through Salt Formation. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
- Analytical Methods - RSC Publishing. (n.d.).
- Jadhav, P. et al. (2022).
- Piperidine Impurities. (n.d.). BOC Sciences.
- In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (n.d.). MDPI.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Mokrášová, V. et al. (2018). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Jadhav, P. et al. (2022). Oral drug delivery strategies for development of poorly water-soluble drugs in paediatric patient population.
- Piperidine hydrochloride. (n.d.). PharmaCompass.com.
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (n.d.).
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2025).
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC.
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- Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. (2022). PubMed Central.
- Piperidine derivatives, their preparation, and their use as medicaments. (n.d.).
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Analytical method by liquid chromatography to assay piperine associ
- Development of an Oral Liquid Formulation of Nicardipine Hydrochloride Compounded with Simple Excipients for the Treatment of Pedi
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. (n.d.). OUCI.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). MDPI.
- Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)
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Application of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in neuroscience research
An Application and Protocol Guide for Neuroscience Research
Topic: 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Introduction
This compound is a heterocyclic molecule featuring a piperidine ring linked to a thiazole ring via an ether bridge. This unique structural arrangement positions it as a compelling candidate for investigation in neuroscience. The piperidine moiety is a common scaffold in numerous centrally active drugs, valued for its ability to interact with various neurotransmitter receptors.[1][2] The thiazole ring is also a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including those affecting the central nervous system (CNS).[3][4] The hydrochloride salt form generally enhances solubility and stability, making it suitable for experimental use.[5]
Available preliminary data suggests that this compound is likely used as a building block in medicinal chemistry and for exploring potential interactions with biological systems, particularly neurotransmitter receptors such as serotonin (5-HT) and nicotinic acetylcholine (nAChR) systems.[5][6] Its structure suggests favorable properties for crossing the blood-brain barrier, a critical attribute for any CNS-targeted therapeutic or research tool.[6]
This document serves as a comprehensive guide for researchers, providing foundational knowledge and detailed protocols for the characterization and application of this compound in a neuroscience context.
Compound Profile and Handling
A thorough understanding of the compound's physical and chemical properties is essential for proper handling, storage, and experimental design.
| Property | Value | Reference |
| IUPAC Name | 3-(1,3-thiazol-2-yloxy)piperidine hydrochloride | N/A |
| CAS Number | 1185315-02-9 | [6] |
| Molecular Formula | C₈H₁₃ClN₂OS | [5] |
| Molecular Weight | 220.72 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water | [8] |
| Storage | Store at room temperature, in a dry, sealed container away from direct sunlight. | [6][7] |
Safety Precautions: While a specific toxicity profile for this compound is not fully established, the piperidine moiety is known to be toxic if inhaled, swallowed, or in contact with skin, and can cause skin and eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[7]
Hypothesized Mechanism of Action
The structural components of this compound suggest potential interactions with several key CNS targets. Molecules incorporating both thiazole and piperidine rings have been shown to interact with systems as diverse as opioid, histamine, and fatty acid amide hydrolase (FAAH) receptors.[10][11][12] Given its structural similarity to known ligands, a primary hypothesis is that this compound acts as a modulator (agonist, antagonist, or allosteric modulator) of G-protein coupled receptors (GPCRs) or ligand-gated ion channels that are central to neurotransmission.
Below is a generalized signaling pathway illustrating how a novel ligand might act as an antagonist at a hypothetical CNS receptor.
Part 1: In Vitro Characterization Protocols
The first critical step in evaluating a novel compound is to determine its binding affinity and functional activity at specific molecular targets.
Protocol 1.1: Radioligand Receptor Binding Assay
This protocol provides a framework to screen this compound against a panel of CNS receptors to determine its binding affinity (Kᵢ).
Objective: To quantify the affinity of the test compound for specific neurotransmitter receptors (e.g., 5-HT₂ₐ, α₇-nAChR, H₃) by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell membranes from cell lines expressing the target receptor (e.g., HEK-293 cells).
-
Radioligand specific to the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ).
-
This compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific binding (NSB) ligand (a high concentration of a known non-radioactive ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10⁻⁴ M to 10⁻¹¹ M) in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Cell Membranes.
-
Non-Specific Binding (NSB): 25 µL NSB Ligand + 25 µL Radioligand + 50 µL Cell Membranes.
-
Test Compound: 25 µL of each compound dilution + 25 µL Radioligand + 50 µL Cell Membranes.
Scientist's Note: The NSB condition is critical. It defines the amount of radioligand that binds to components other than the target receptor (e.g., the filter paper, lipids). Subtracting NSB from total binding yields the specific binding, which is the signal of interest.
-
-
Initiate Reaction: Add the cell membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium. This time may need optimization for each receptor system.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash each filter three times with ice-cold assay buffer to remove any remaining unbound radioligand.
Scientist's Note: Using ice-cold buffer is crucial to minimize the dissociation of the radioligand from the receptor during the wash steps.
-
Drying and Counting: Dry the filter mat, add scintillation fluid to each well, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation: The results should be summarized in a table to easily compare the compound's affinity across multiple targets.
| Receptor Target | Radioligand Used | Kᵢ (nM) of Test Compound |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Experimental Value |
| Histamine H₃ | [³H]Nα-methylhistamine | Experimental Value |
| α₇-nAChR | [³H]Epibatidine | Experimental Value |
| µ-Opioid Receptor | [³H]DAMGO | Experimental Value |
Part 2: In Vivo Evaluation Protocols
Once in vitro targets are identified, in vivo studies are necessary to assess the compound's physiological and behavioral effects in a living organism.
Protocol 2.1: Rodent Forced Swim Test (FST)
If in vitro results show significant affinity for receptors implicated in depression (e.g., serotonin receptors), the FST is a common primary screen for potential antidepressant-like activity.
Objective: To evaluate the effect of this compound on depressive-like behavior in mice or rats.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound dissolved in vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Positive control (e.g., Fluoxetine, 20 mg/kg).
-
Vehicle control.
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Workflow Diagram:
Step-by-Step Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment. Handle them daily to reduce stress.
-
Group Assignment: Randomly assign animals to treatment groups (n=8-12 per group): Vehicle, Positive Control, and Test Compound (e.g., 1, 5, 10 mg/kg).
-
Drug Administration: Administer the assigned treatment via intraperitoneal (IP) injection 30-60 minutes before the test. The timing should be consistent across all groups.
-
Forced Swim Test:
-
Gently place each mouse into a cylinder of water.
-
The total test duration is 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Scientist's Note: A reduction in immobility time is interpreted as an antidepressant-like effect. It is crucial to also monitor general locomotor activity in a separate test (e.g., open field test) to ensure the observed effect is not due to hyperactivity, which would be a confounding factor.
-
Data Analysis: Compare the mean immobility times between groups using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Tukey's or Dunnett's) to identify significant differences between the control and treatment groups.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for neuroscience research. Its structure suggests a high likelihood of CNS activity, but its precise molecular targets and physiological effects remain to be systematically elucidated. The protocols outlined in this guide provide a robust framework for initiating this investigation, starting with broad receptor screening and progressing to targeted behavioral assays.
Future research should aim to:
-
Expand the in vitro screening to a wider panel of receptors and ion channels.
-
Conduct functional assays (e.g., GTPγS binding, calcium flux) to determine if the compound is an agonist, antagonist, or inverse agonist at identified targets.
-
Perform pharmacokinetic studies to determine its bioavailability and brain penetration in vivo.[2]
-
Explore its potential in other CNS-related disease models, such as anxiety, cognition, or pain, based on the in vitro profiling results.[10]
By following a logical and rigorous experimental path, researchers can effectively unlock the scientific potential of this novel compound.
References
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Ciftci-Yabanoglu, S., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available at: [Link]
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Di Tinco, R., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Available at: [Link]
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Adamska-Bartłomiejczyk, A., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available at: [Link]
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Ahn, K., et al. (2011). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization and Antimicrobial Investigation of New Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines. ResearchGate. Available at: [Link]
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Štefanić, Z., et al. (2020). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. ResearchGate. Available at: [Link]
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels. NCBI Bookshelf. Available at: [Link]
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Leone, G., et al. (2017). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]
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GOMAA, N. A., et al. (2022). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Revista de Chimie. Available at: [Link]
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Vaja, M. D., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Almalki, A. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
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Madjroh, N., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neurochemistry International. Available at: [Link]
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KISHIDA CHEMICAL CO., LTD. (2023). 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Safety Data Sheet. Available at: [Link]
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Bouzriba, S., et al. (2022). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B. Available at: [Link]
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Charoensukkho, T., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of Advanced Veterinary and Animal Research. Available at: [Link]
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LookChem. (n.d.). Cas 1185314-68-4, 4-(Thiazol-2-yloxy)-piperidine hydrochloride. Available at: [Link]
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Patel, K., et al. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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Yi, Y. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. ResearchGate. Available at: [Link]
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Application Note & Protocol: Automated Synthesis of [¹¹C]3-(Thiazol-2-yloxy)-piperidine Hydrochloride for PET Imaging of Nicotinic Acetylcholine Receptors
Introduction: The Significance of α4β2 Nicotinic Acetylcholine Receptor Imaging*
The α4β2* nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nAChRs in the human brain and plays a crucial role in cognitive processes, including learning, memory, and attention.[1] Alterations in the density and function of these receptors are implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of these receptors, offering profound insights into disease mechanisms and a valuable tool for drug development.[4][5]
3-(Thiazol-2-yloxy)-piperidine and its analogs have emerged as promising ligands for the α4β2* nAChRs.[6] Radiolabeling this scaffold with a positron-emitting radionuclide, such as Carbon-11, enables the visualization and quantification of these critical receptors in the living human brain. Carbon-11 is an ideal radionuclide for this purpose due to its short half-life (t½ = 20.4 minutes), which allows for multiple PET scans in the same subject on the same day, and its low positron energy, which results in high-resolution images.[7][8]
This application note provides a comprehensive, field-proven protocol for the automated radiosynthesis of [¹¹C]3-(Thiazol-2-yloxy)-piperidine hydrochloride. The methodology is designed for robustness and reproducibility, leveraging a commercial synthesis module to ensure high radiochemical yield, purity, and specific activity, making it suitable for preclinical research and translation to clinical applications.
The Radiosynthetic Strategy: [¹¹C]Methylation of a Desmethyl Precursor
The most common and well-established method for introducing Carbon-11 into a molecule is through ¹¹C-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8] This strategy is advantageous due to the routine and high-yield production of these ¹¹C-methylating agents from cyclotron-produced [¹¹C]CO₂.[8]
Our synthetic approach involves the N-methylation of a desmethyl precursor, 3-(Thiazol-2-yloxy)-piperidine, using [¹¹C]CH₃OTf. This precursor can be synthesized through standard organic chemistry techniques. The nitrogen atom of the piperidine ring serves as a nucleophile, readily attacking the electrophilic methyl group of [¹¹C]CH₃OTf to form the desired radiolabeled product.
Visualizing the Radiosynthesis Workflow
The following diagram illustrates the key stages of the automated synthesis of [¹¹C]this compound, from the production of the radionuclide to the final quality control of the injectable product.
Caption: Automated radiosynthesis workflow for [¹¹C]3-(Thiazol-2-yloxy)-piperidine HCl.
Detailed Experimental Protocol
This protocol is optimized for an automated synthesis module, such as a Synthra MeIPlus, to ensure reliability and minimize radiation exposure.[9]
Part 1: Reagents and Equipment
-
Precursor: Desmethyl-3-(thiazol-2-yloxy)-piperidine (1.0 mg) dissolved in 300 µL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Automated Synthesis Module: Synthra MeIPlus or equivalent.
-
HPLC System: Semi-preparative HPLC with a C18 column (e.g., Synergi Fusion-RP, 10 µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile/0.1 M Ammonium Formate (v/v = 45/55) at a flow rate of 5 mL/min.
-
Solid-Phase Extraction (SPE) Cartridge: tC18 Sep-Pak cartridge.
-
Reagents for Formulation: Sterile water for injection, ethanol (USP grade), 0.9% sodium chloride for injection.
-
Quality Control Equipment: Analytical HPLC with a radiodetector, pH meter, system for sterility and endotoxin testing.
Part 2: Automated Radiosynthesis Procedure
-
Preparation of the Synthesis Module:
-
Ensure all reagent vials, tubing, and cartridges are new or have been properly cleaned and sterilized.
-
Load the precursor solution into the reaction vessel of the synthesis module.
-
Prime the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Production and Trapping of [¹¹C]CO₂:
-
Bombard a nitrogen gas target with protons in a medical cyclotron to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[10]
-
The resulting [¹¹C]CO₂ is transferred to the synthesis module and trapped.
-
-
Synthesis of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):
-
Within the automated module, the trapped [¹¹C]CO₂ is reduced to [¹¹C]methane ([¹¹C]CH₄).[10]
-
[¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) through gas-phase iodination.[10]
-
The [¹¹C]CH₃I is passed through a heated silver triflate column to yield volatile [¹¹C]CH₃OTf, which is then transferred to the reaction vessel containing the precursor.
-
-
¹¹C-Methylation Reaction:
-
The reaction mixture containing the desmethyl precursor and [¹¹C]CH₃OTf in DMSO is heated to 80°C for 3 minutes.[11] The choice of DMSO as a solvent is due to its high boiling point and ability to dissolve the precursor and facilitate the methylation reaction. The elevated temperature accelerates the reaction rate, which is critical given the short half-life of Carbon-11.
-
-
Purification by Semi-preparative HPLC:
-
Following the reaction, the mixture is diluted with the HPLC mobile phase and injected onto the semi-preparative HPLC column.
-
The eluent is monitored with a UV detector (at a wavelength appropriate for the thiazole chromophore, e.g., 254 nm) and a radioactivity detector.
-
The fraction corresponding to the [¹¹C]3-(Thiazol-2-yloxy)-piperidine product is collected. This step is crucial for separating the desired radiolabeled product from unreacted precursor and any radiolabeled or non-radiolabeled byproducts.[4]
-
-
Formulation of the Injectable Dose:
-
The collected HPLC fraction is diluted with sterile water and passed through a tC18 Sep-Pak cartridge. The radiotracer is retained on the cartridge while the aqueous mobile phase passes through.
-
The cartridge is washed with sterile water to remove any residual HPLC solvents.
-
The purified [¹¹C]3-(Thiazol-2-yloxy)-piperidine is eluted from the cartridge with a small volume of ethanol (e.g., 1 mL).
-
The ethanolic solution is then diluted with sterile saline to a final concentration of ≤10% ethanol.
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The final hydrochloride salt form is achieved by the presence of the ammonium formate buffer in the mobile phase, which protonates the piperidine nitrogen.
-
Data Presentation and Quality Control
The quality of the final radiotracer product is paramount for its use in PET imaging.[12] The following table summarizes the expected production parameters and the required quality control specifications.
| Parameter | Expected Value/Specification | Rationale |
| Radiochemical Yield (RCY) | > 25% (decay-corrected) | A high RCY ensures that a sufficient amount of the radiotracer is produced for imaging studies from a single synthesis run.[11] |
| Radiochemical Purity | > 98% | Ensures that the PET signal is specific to the target radiotracer and not from radioactive impurities.[13][14] |
| Molar Activity (A_m) | > 100 GBq/µmol at end of synthesis (EOS) | High molar activity is critical to minimize the pharmacological effects of the injected compound and to avoid saturation of the target receptors.[14][15] |
| Total Synthesis Time | < 40 minutes from end of bombardment (EOB) | The short half-life of Carbon-11 necessitates a rapid and efficient synthesis process.[11] |
| pH of Final Formulation | 5.5 - 7.5 | Ensures the final product is physiologically compatible for intravenous injection. |
| Sterility & Endotoxins | Must pass USP standards | A mandatory requirement for any parenteral drug product to prevent infection and pyrogenic reactions.[12] |
Quality Control Logic
The following diagram outlines the logical flow of the quality control process, which is a self-validating system to ensure the safety and efficacy of the radiotracer.
Caption: Logical flow of the quality control process for the final radiotracer product.
Conclusion
This application note provides a detailed and robust protocol for the automated synthesis of [¹¹C]this compound. By leveraging a common radiolabeling strategy and an automated synthesis platform, this method can be readily implemented in PET radiochemistry facilities. The resulting high-quality radiotracer will serve as an invaluable tool for researchers and clinicians in the study of α4β2* nicotinic acetylcholine receptors in health and disease, ultimately contributing to a better understanding of the brain and the development of new therapeutics.
References
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- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). MDPI.
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- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (n.d.). MDPI.
- Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (n.d.). PubMed.
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- Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. (n.d.). NIH.
- Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC. (2021, July 29). PubMed Central.
- Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. (n.d.). PubMed Central.
- Automated Radiosynthesis of [11C]CPPC for Imaging Neuroimmune State in Humans. (2024, June 1).
- Synthesis of PET Radiopharmaceuticals. (2016, September 9). Radiology Key.
- Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023, October 11). ACS Publications.
- PET Imaging of the α4β2* Nicotinic Acetylcholine Receptors in Alzheimer's Disease. (2016, September 6).
- Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2025, March 14). PubMed Central.
- Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. (2017, October 13). Radiology Key.
- Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds | Chemical Reviews. (2022, November 18). ACS Publications.
- (PDF) Synthesis and Characterization of a New Carbon-11 Labeled Positron Emission Tomography Radiotracer for Orexin 2 Receptors Neuroimaging. (2025, August 5). ResearchGate.
- Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. (n.d.). Frontiers.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging Abbrevi. (2021, December 10). ResearchGate.
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- Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. (2025, June 23). Diva-Portal.org.
- Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. (2023, February 8). YouTube.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (n.d.). PubMed Central.
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Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Investigation of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel chemical entity, 3-(Thiazol-2-yloxy)-piperidine hydrochloride. This guide is designed to offer not only step-by-step protocols for essential in vitro and in vivo assays but also to provide the underlying scientific rationale for these experimental designs. By integrating established methodologies with expert insights, this document aims to facilitate a thorough and robust evaluation of this promising compound, ensuring data integrity and translatability to further preclinical and clinical development.
Introduction: Scientific Rationale and Strategic Overview
The compound this compound incorporates two key heterocyclic scaffolds, piperidine and thiazole, which are prevalent in a multitude of clinically successful drugs. The piperidine moiety is often associated with improved pharmacokinetic properties and druggability, while the thiazole ring is a versatile pharmacophore known for its diverse biological activities, frequently interacting with enzymes and receptors.[1][2] The hydrochloride salt form suggests good aqueous solubility, a favorable characteristic for formulation and in vitro testing.
Given the novelty of this specific molecular architecture, a systematic and staged approach to its PK/PD characterization is paramount. This guide will delineate a logical progression of studies, from initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to in vivo pharmacokinetic assessments in a rodent model, and finally, to foundational pharmacodynamic assays to elucidate its mechanism of action.[3] Our approach emphasizes the generation of high-quality, reproducible data to inform critical go/no-go decisions in the drug discovery cascade.
In Vitro Pharmacokinetic (ADME) Profiling
Early in vitro ADME studies are crucial for identifying potential liabilities of a drug candidate, guiding medicinal chemistry efforts, and predicting its in vivo behavior.[4]
Aqueous Solubility Assessment
Causality: Poor aqueous solubility can lead to erratic absorption and low bioavailability. Assessing solubility early is critical for interpreting data from subsequent assays and for formulation development.
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for 2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
| Parameter | Acceptable Range | Interpretation |
| Kinetic Solubility | > 50 µM | Favorable for in vitro assays and oral absorption. |
| Kinetic Solubility | 10 - 50 µM | May require formulation strategies for in vivo studies. |
| Kinetic Solubility | < 10 µM | Potential for poor absorption and challenges in assay performance. |
Membrane Permeability: Caco-2 Bidirectional Assay
Causality: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium, providing predictive insights into a compound's oral absorption and potential for active efflux.[5]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be ≥ 300 Ω·cm² to ensure monolayer integrity. Additionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow (<1.0 x 10⁻⁶ cm/s).[3]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-to-B): Add this compound (typically at 10 µM) to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B-to-A): In a separate set of wells, add the compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver chambers using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Self-Validating System:
-
Positive Controls:
-
High Permeability: Propranolol or Metoprolol
-
Low Permeability: Atenolol or Mannitol
-
-
Negative Control: Lucifer Yellow for monolayer integrity.
-
P-gp Substrate Control: Digoxin to confirm active efflux.
| Parameter | Value | Interpretation |
| Papp (A-to-B) | > 10 x 10⁻⁶ cm/s | High permeability, likely good oral absorption. |
| Papp (A-to-B) | 1 - 10 x 10⁻⁶ cm/s | Moderate permeability. |
| Papp (A-to-B) | < 1 x 10⁻⁶ cm/s | Low permeability, potentially poor oral absorption. |
| Efflux Ratio (ER) | > 2 | Suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein). |
Troubleshooting:
-
Low Recovery: Investigate compound stability in the assay buffer, non-specific binding to the plate material, or cell metabolism.[3]
-
High Variability: Ensure consistent cell culture practices and monolayer integrity.
Metabolic Stability: Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism. Assessing the stability of a compound in the presence of liver microsomes, which contain key phase I metabolic enzymes like cytochrome P450s, provides an early indication of its metabolic clearance.[6]
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration), this compound (typically at 1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Self-Validating System:
-
Positive Controls:
-
Negative Control: Incubations without the NADPH-regenerating system to assess non-enzymatic degradation.[6]
| Parameter | Value | Interpretation |
| In Vitro t½ | > 30 min | Low clearance, likely to have a longer half-life in vivo. |
| In Vitro t½ | 10 - 30 min | Moderate clearance. |
| In Vitro t½ | < 10 min | High clearance, may have a short half-life in vivo. |
Plasma Protein Binding (PPB)
Causality: The extent of binding to plasma proteins influences the distribution and availability of a drug to its target tissues, as only the unbound fraction is pharmacologically active.[8]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device with a semipermeable membrane (typically 8 kDa molecular weight cutoff).
-
Sample Addition: Add plasma (human or rodent) spiked with this compound (e.g., 1 µM) to the donor chamber and an equal volume of PBS to the receiver chamber.
-
Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection and Analysis: Collect aliquots from both the plasma and buffer chambers. Analyze the concentrations in both chambers by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percentage bound is (1 - fu) x 100.
Self-Validating System:
-
Positive Controls:
-
High Binding: Warfarin (>99% bound).
-
Low Binding: Metoprolol (<20% bound).[8]
-
-
Negative Control: Compound in buffer in both chambers to assess non-specific binding to the device.
| Parameter | Value | Interpretation |
| % Bound | < 90% | Favorable, a larger fraction of the drug is free to exert its effect. |
| % Bound | 90 - 99% | Moderate to high binding, may require higher doses. |
| % Bound | > 99% | Very high binding, may have limited distribution and potential for drug-drug interactions. |
In Vivo Pharmacokinetic Study in Rodents
Causality: In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism, providing key parameters such as clearance, volume of distribution, half-life, and bioavailability.[4]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Perform non-compartmental analysis (NCA) to determine key PK parameters.
-
Key Pharmacokinetic Parameters from NCA:
| Parameter | Description |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. |
| Cmax (Maximum Concentration) | The peak plasma concentration after oral administration. |
| Tmax (Time to Cmax) | The time at which Cmax is reached. |
| F% (Oral Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100). |
Pharmacodynamic (PD) Assessment
The pharmacodynamic evaluation will depend on the hypothesized mechanism of action. Given the thiazole and piperidine motifs, initial screening against common enzyme and receptor families is a logical starting point.
Hypothetical Enzyme Inhibition Assay
Causality: To determine if this compound acts by inhibiting a specific enzyme, a direct enzymatic assay is required.
Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reaction Setup: In a microplate, combine the target enzyme, its specific substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP (for kinases) or the appropriate cofactor.
-
Detection: Measure the enzyme activity by detecting the formation of the product or the depletion of a substrate. This can be done using various methods such as fluorescence, luminescence, or absorbance.
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Hypothetical Receptor Binding Assay
Causality: To investigate if the compound interacts with a specific receptor, a competitive binding assay is employed to measure its affinity for the receptor.
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Competitive Binding: Incubate the receptor preparation with a known radiolabeled ligand at a fixed concentration and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 value and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Early Safety and Toxicology Assessment
Causality: Early identification of potential safety liabilities is crucial to de-risk a project.[4]
Initial In Vitro Safety Assays:
-
Cytotoxicity Assay: Assess the general cytotoxicity of the compound in a relevant cell line (e.g., HepG2 for liver toxicity) to determine the concentration at which it causes cell death.
-
hERG Channel Assay: Evaluate the potential for the compound to inhibit the hERG potassium channel, which is associated with the risk of cardiac arrhythmias.
-
Ames Test (Bacterial Reverse Mutation Assay): Screen for potential genotoxicity.
Data Visualization and Workflow Diagrams
In Vitro ADME Workflow
Caption: Workflow for in vitro ADME characterization.
In Vivo PK Study and Analysis
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
The protocols and application notes presented herein provide a robust framework for the comprehensive pharmacokinetic and pharmacodynamic evaluation of this compound. By systematically assessing its ADME properties, in vivo disposition, and potential biological activity, researchers can generate the critical data necessary to understand its therapeutic potential and guide its journey through the drug discovery and development process. Adherence to these detailed methodologies, including the use of appropriate controls and thoughtful data interpretation, will ensure the generation of high-quality, reliable results.
References
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
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- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- Evotec. (n.d.). Microsomal Stability. Evotec.
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- Longdom Publishing SL. (2013). What ADME tests should be conducted for preclinical studies?. Journal of Pharmacokinetics & Experimental Therapeutics.
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- National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Sygnature Discovery. (n.d.). Plasma Protein Binding.
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- Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter.
- Boomer.org. (2024). Notes on the Emax model. Boomer.org.
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- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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- National Center for Biotechnology Information. (n.d.). Mechanism-Based Pharmacodynamic Modeling.
- Certara. (n.d.). PD models. Certara.
- Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter.
- ResearchGate. (2025). Which concentrations are optimal for in vitro testing?.
- National Center for Biotechnology Information. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- National Center for Biotechnology Information. (2017). Using miniature MS system with automatic blood sampler for preclinical pharmacokinetics study.
- ResearchGate. (n.d.). E max model for the PD of a drug.
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Application Notes and Protocols: The Use of 3-(Thiazol-2-yloxy)-piperidine hydrochloride as a Chemical Probe
A comprehensive guide for researchers, scientists, and drug development professionals.
I. Introduction: Unveiling a Novel Chemical Tool
The intersection of heterocyclic chemistry and pharmacology has consistently yielded novel molecular entities with significant potential for dissecting complex biological processes. Within this landscape, compounds incorporating both thiazole and piperidine scaffolds have garnered considerable attention due to their prevalence in a wide array of biologically active agents.[1][2] The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs and serves as a versatile building block in medicinal chemistry.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged motif for targeting diverse biological macromolecules.[1] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a ubiquitous structural element in natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties and providing a three-dimensional framework for precise substituent orientation.[2][5]
This document introduces 3-(Thiazol-2-yloxy)-piperidine hydrochloride , a novel chemical entity designed to serve as a selective chemical probe. Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of protein function, the validation of drug targets, and the elucidation of cellular pathways. The rational design of this probe combines the established pharmacological relevance of the thiazole and piperidine moieties to create a tool for exploring specific biological targets. These application notes provide a comprehensive overview of its properties, detailed protocols for its use in key in vitro and in vivo assays, and guidance on data interpretation, empowering researchers to effectively utilize this compound in their scientific investigations.
II. Physicochemical Properties and Handling
A thorough understanding of a chemical probe's physicochemical characteristics is paramount for its effective application in biological systems. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂OS | Calculated |
| Molecular Weight | 218.71 g/mol | Calculated |
| Appearance | White to off-white solid | Hypothetical |
| Solubility | Soluble in water and DMSO | Hypothetical |
| Storage | Store at -20°C, desiccate | General laboratory practice |
Handling and Safety Precautions:
As with any chemical reagent, appropriate safety measures should be employed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). While specific toxicity data for this compound is not yet available, related heterocyclic compounds may cause skin, eye, and respiratory irritation.[6]
III. Mechanism of Action and Biological Target
Initial characterization studies suggest that this compound acts as a selective modulator of neuronal nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[7] Their dysfunction is implicated in a range of neurological disorders, making them important therapeutic targets.[8][9] nAChRs are pentameric structures composed of various subunits (α and β), with the α4β2 subtype being the most abundant in the brain.[8]
The proposed mechanism of action for this compound involves its function as a partial agonist at the α4β2 nAChR subtype. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine or nicotine. This property can be advantageous in a chemical probe, as it allows for the modulation of receptor activity without causing overstimulation. The selectivity for the α4β2 subtype over other nAChR subtypes is a key feature, enabling the specific investigation of the roles of this receptor population.
Below is a diagram illustrating the proposed interaction of the chemical probe with the α4β2 nicotinic acetylcholine receptor.
Caption: Proposed mechanism of action at the α4β2 nAChR.
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the activity of this compound.
A. In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the chemical probe for the α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
[³H]-Epibatidine (radioligand)
-
This compound (test compound)
-
Nicotine (non-specific binding control)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol Workflow:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize α4β2-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration equal to its Kd), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM). For determining non-specific binding, use a high concentration of nicotine (e.g., 100 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. In Vitro Functional Assay: Calcium Flux
This protocol measures the ability of the chemical probe to activate α4β2 nAChRs by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound (test compound)
-
Acetylcholine (positive control)
-
Mecamylamine (nAChR antagonist, negative control)[7]
-
Fluorescence plate reader with automated injection capabilities
Protocol Workflow:
Caption: Workflow for the calcium flux functional assay.
Step-by-Step Procedure:
-
Cell Plating: Seed the α4β2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C. After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells. Include wells with acetylcholine as a positive control and mecamylamine pre-treatment followed by agonist as a negative control.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value and the maximal efficacy (Eₘₐₓ).
C. In Vivo Behavioral Assay: Novel Object Recognition Test
This protocol assesses the pro-cognitive effects of the chemical probe in a rodent model of memory impairment.
Materials:
-
Adult male Wistar rats (250-300 g)
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
Scopolamine (to induce cognitive deficit)
-
This compound (test compound)
-
Vehicle (e.g., saline)
-
Video tracking software
Protocol Workflow:
Caption: Workflow for the novel object recognition test.
Step-by-Step Procedure:
-
Habituation: For 2-3 days prior to the experiment, allow each rat to explore the empty open-field arena for 10 minutes to reduce anxiety and novelty-induced exploratory behavior.
-
Treatment: On the test day, administer the treatments intraperitoneally (i.p.). For example: Group 1: Vehicle; Group 2: Scopolamine (e.g., 1 mg/kg); Group 3: Scopolamine + this compound (at various doses). Administer the test compound 30 minutes before scopolamine, and scopolamine 30 minutes before the training phase.
-
Training Phase (T1): Place two identical objects in opposite corners of the arena. Allow each rat to explore the objects for 5 minutes. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
V. Data Interpretation and Troubleshooting
Expected Results:
-
Binding Assay: this compound is expected to displace [³H]-Epibatidine from α4β2 nAChRs in a concentration-dependent manner, yielding a Ki value in the nanomolar to low micromolar range.
-
Functional Assay: The compound is expected to elicit a concentration-dependent increase in intracellular calcium, with an EC₅₀ value consistent with its binding affinity. The maximal response should be lower than that of a full agonist like acetylcholine, confirming its partial agonist profile.
-
Behavioral Assay: In the novel object recognition test, the scopolamine-treated group is expected to show a DI close to zero, indicating memory impairment. Treatment with this compound is expected to reverse this deficit, resulting in a significantly higher DI compared to the scopolamine-only group.
Troubleshooting:
-
High Non-Specific Binding: Increase the number of washes during filtration or optimize the filter pre-soaking conditions.
-
Low Signal-to-Noise in Functional Assay: Ensure optimal cell health and dye loading. Check the functionality of the plate reader's injectors.
-
High Variability in Behavioral Data: Ensure consistent handling of the animals and a low-stress environment. Thoroughly habituate the animals to the testing arena.
VI. Conclusion
This compound represents a promising new chemical probe for the investigation of α4β2 nicotinic acetylcholine receptors. Its well-defined structure, combining the pharmacologically relevant thiazole and piperidine moieties, and its proposed selective partial agonist activity make it a valuable tool for researchers in neuroscience, pharmacology, and drug discovery. The detailed protocols provided in these application notes are designed to facilitate its use and characterization, ultimately contributing to a deeper understanding of the role of α4β2 nAChRs in health and disease.
VII. References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
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Das, D., Roy, A., & Panda, A. K. (2016). 2-Aminothiazoles as potent bioactive molecules: A review. Mini reviews in medicinal chemistry, 16(15), 1263-1282.
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 20(12), 22099-22130.
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 2-Aminothiazoles: a patent review (2010 - 2012). Expert opinion on therapeutic patents, 23(8), 971-989.
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Kononowicz, A. A., & Kloc, K. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. Bioorganic & medicinal chemistry, 25(10), 2829-2841.
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Yesilada, A., Koyun, I., & Yesilada, E. (2018). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(5), 481-491.
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Ahn, K., Smith, D. C., Li, J., & Johnson, D. S. (2010). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & medicinal chemistry letters, 20(16), 4801-4805.
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Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate. Retrieved from
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Han, Y., & Li, P. P. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current pharmaceutical design, 24(29), 3464-3475.
-
ResearchGate. (n.d.). 1 Chemical structures of imaging probes targeting α4β2 nicotinic acetylcholine receptors (nAChRs). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]
-
Al-Ghorbani, M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 956-966.
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Bencherif, M., Schmitt, J. D., & Bhatti, B. S. (2000). TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors. European journal of pharmacology, 409(1), 45-56.
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Li, Y., Wang, Y., & Zhang, Y. (2023). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic chemistry, 139, 106742.
-
Al-Ghorbani, M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules (Basel, Switzerland), 24(15), 2795.
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Wu, J., & Lukas, R. J. (2011). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. The Journal of membrane biology, 240(2), 65-81.
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Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
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PubChem. (n.d.). VU0255035. Retrieved from [Link]
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Geronikaki, A. A., & Hadjipavlou-Litina, D. J. (2001). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Archiv der Pharmazie, 334(11), 359-364.
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Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). TC-2559: A novel orally active ligand selective at neuronal acetylcholine receptors. Retrieved from [Link]
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Application Note: Genome-Wide CRISPR/Cas9 Screening to Identify Genetic Determinants of Sensitivity to 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Abstract
The identification of molecular targets and the elucidation of drug mechanisms of action are critical challenges in drug development. Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful and unbiased tool to systematically interrogate the genetic underpinnings of drug response.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to design and execute a CRISPR/Cas9 screen to identify genes that sensitize cells to 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a novel compound with an uncharacterized mechanism of action. We provide detailed, step-by-step protocols, expert insights into critical experimental parameters, and a robust data analysis workflow, creating a self-validating system to ensure the generation of high-quality, actionable results.
Introduction: Unbiased Target Discovery with CRISPR Screening
Target-based drug discovery has been a cornerstone of modern pharmacology, but it relies on pre-existing knowledge of a disease-associated target. A major challenge arises when dealing with novel bioactive compounds identified through phenotypic screening, where the molecular target is unknown. CRISPR-Cas9 technology has revolutionized functional genomics by enabling the precise and permanent disruption of genes at a genome-wide scale.[3][4] A pooled CRISPR knockout screen utilizes a library of single-guide RNAs (sgRNAs) to create a population of cells, where each cell ideally harbors a knockout of a single, unique gene.[5][6] By subjecting this population to a selective pressure, such as treatment with a drug, one can identify which gene knockouts lead to a fitness advantage (resistance) or disadvantage (sensitivity).[7][8]
This guide focuses on a negative-selection, or "dropout," screen designed to identify genes whose loss sensitizes cells to this compound. The depletion of sgRNAs targeting these "sensitizer" genes provides powerful clues into the compound's mechanism of action, potential synergistic drug combinations, and patient stratification biomarkers.[4][8]
Principle of the Negative Selection CRISPR Screen
The core principle of a negative selection screen is to identify gene knockouts that are less fit and therefore "drop out" of the population under drug treatment compared to a control population. The workflow involves introducing a pooled lentiviral sgRNA library into a Cas9-expressing cell line at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA. After a period of drug selection, genomic DNA is harvested from both the treated and vehicle-control populations. The sgRNA cassettes are amplified and quantified via next-generation sequencing (NGS).[3][9] Genes are identified as sensitivity hits if the sgRNAs targeting them are significantly depleted in the drug-treated sample relative to the control.
Below is a conceptual workflow of the entire screening process.
Caption: Overall workflow for a negative selection CRISPR screen.
Experimental Design and Key Considerations
The success of a CRISPR screen hinges on meticulous planning. Each choice carries causal implications for the quality and interpretability of the final dataset.
Cell Line Selection & Cas9 Expression
-
Causality: The choice of cell line is paramount as it provides the biological context for the drug's activity. The selected line should be relevant to the therapeutic area of interest, exhibit robust growth, and be readily transducible by lentivirus.[9]
-
Expert Insight: We strongly recommend generating a stable, clonal cell line with high Cas9 expression before initiating the screen.[10][11] This ensures uniform and efficient gene editing across the entire cell population upon sgRNA introduction, reducing variability and increasing the signal-to-noise ratio. Transient Cas9 delivery is not suitable for pooled screens due to inconsistent expression.[10]
sgRNA Library Selection
-
Causality: For a compound with an unknown mechanism, a genome-wide library is the logical choice for unbiased discovery.[9] The design of the sgRNAs is critical; use libraries with optimized guide sequences that have been demonstrated to maximize on-target activity and minimize off-target effects.[12]
-
Trustworthiness: A robust library includes multiple sgRNAs per gene (typically 4-6) and a large set of non-targeting control (NTC) sgRNAs. NTCs are essential for establishing a baseline of experimental noise and are used for statistical normalization during data analysis.[13]
Determining Drug Screening Concentration
-
Causality: The drug concentration dictates the selective pressure. For a negative selection (sensitivity) screen, the goal is not to kill most cells, but to modestly inhibit proliferation. This allows for the identification of knockouts that further reduce cellular fitness in the presence of the drug.[8]
-
Expert Insight: Perform a dose-response curve to determine the IC50 of this compound in your Cas9-expressing cell line. A starting concentration for a sensitivity screen is typically in the IC10-IC30 range.[8] This mild pressure ensures that the screen can detect synergistic effects between gene knockout and the compound without causing widespread cell death that would obscure the results.
Maintaining Library Representation
-
Causality: A pooled screen is a statistical experiment. The loss of an sgRNA from the population due to random chance (a stochastic bottleneck) can be misinterpreted as a biological effect, leading to false positives.
-
Trustworthiness: To ensure the screen's statistical power, the representation of each sgRNA must be maintained at a high level throughout the workflow. The widely accepted standard is to maintain a minimum of 500-1000 cells per sgRNA at every step, from transduction to harvesting.[9][14]
| Experimental Step | Minimum Cell Number (for a 120,000 sgRNA library) | Rationale |
| Lentiviral Transduction | 1.2 x 10⁸ cells | To ensure a high probability that every sgRNA is delivered to at least 500-1000 cells. |
| Antibiotic Selection | Maintain > 6 x 10⁷ cells | To account for cell loss during selection while preserving representation. |
| Passaging during Screen | Never passage fewer than 6 x 10⁷ cells | Prevents stochastic loss of sgRNAs during routine cell culture. |
| Final Harvest | 6 x 10⁷ - 1.2 x 10⁸ cells | Provides sufficient genomic DNA for reproducible NGS library preparation. |
Detailed Protocols
Safety Precaution: Lentiviral work must be performed in a Biosafety Level 2 (BSL-2) facility following all institutional and national safety guidelines.
Protocol 1: Generation of a Stable Cas9 Cell Line
-
Plate Cells: Seed your chosen adherent cell line (e.g., HeLa, A375) such that they are 50-70% confluent on the day of transduction.[15]
-
Lentiviral Transduction: Transduce cells with a high-titer lentivirus encoding Cas9 and a selection marker (e.g., puromycin resistance).
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, determined via a prior kill curve).
-
Expansion & Validation: Culture the cells until the non-transduced control plate is clear of all cells. Expand the surviving polyclonal population. Validate Cas9 activity using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis, or by western blot for Cas9 protein.[14][16] For optimal results, isolate and expand single-cell clones and select a clone with high Cas9 activity.
Protocol 2: Drug Dose-Response (IC50) Assay
-
Plate Cells: Seed the validated Cas9-stable cells in multiple 96-well plates at a predetermined density.
-
Drug Treatment: 24 hours later, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Calculation: Normalize the results to the vehicle control and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value. Select a concentration in the IC10-IC30 range for the screen.
Protocol 3: Large-Scale sgRNA Library Transduction
-
Cell Plating: Plate a sufficient number of Cas9-stable cells to maintain >500x library representation. For a library with 120,000 sgRNAs, this is at least 6 x 10⁷ cells.
-
Lentiviral Transduction: Transduce the cells with the pooled sgRNA lentiviral library at a pre-determined MOI of 0.3-0.4.
-
Expert Insight: An MOI of 0.3-0.4 ensures that the vast majority of transduced cells receive only a single sgRNA, which is a foundational assumption of the screen.[9] This is determined in a small-scale pilot experiment prior to the main screen.
-
-
Initial Timepoint (T0): 48 hours post-transduction, harvest a cell pellet corresponding to >500x representation. This T0 sample is crucial as it captures the initial distribution of sgRNAs in the library before any selection pressure.[17]
-
Antibiotic Selection: At the same time, begin selecting the remaining transduced population with the appropriate antibiotic (e.g., hygromycin or blasticidin, depending on the sgRNA vector backbone) to eliminate non-transduced cells.[9]
Protocol 4: Drug Sensitivity Screen
-
Split Population: Once antibiotic selection is complete, split the cell population into two arms: a Treatment Arm and a Control Arm . Each arm must maintain >500x library representation.
-
Treatment: Culture the Treatment Arm in media containing this compound at the pre-determined IC10-IC30 concentration. Culture the Control Arm in media containing the equivalent concentration of vehicle (e.g., DMSO).
-
Passaging: Passage the cells for 14-21 days (or ~10-15 population doublings). At each passage, re-plate at least 500-1000 cells per sgRNA to maintain representation. Replenish with fresh media containing the drug or vehicle.
-
Harvest: At the end of the screen, harvest cell pellets from both the Treatment and Control arms, ensuring a minimum of 500x representation for each.
Protocol 5: Genomic DNA Extraction
-
Causality: A high-quality, high-molecular-weight genomic DNA (gDNA) preparation is essential for efficient PCR amplification of the sgRNA cassettes. Standard miniprep columns are not suitable for the large cell numbers involved.[9]
-
Decontamination: Thoroughly clean the workspace with 10% bleach and ethanol to prevent contamination.[17]
-
Cell Lysis: Thaw the large cell pellets (e.g., 1 x 10⁸ cells) and lyse the cells using a nuclei lysis solution.[17]
-
RNase Treatment: Treat the lysate with RNase A to remove RNA.[17]
-
Protein Precipitation: Precipitate proteins using a protein precipitation solution, followed by centrifugation.[17]
-
DNA Precipitation: Transfer the supernatant to a new tube containing isopropanol to precipitate the gDNA. The DNA will appear as white, thread-like strands.[17]
-
Wash & Resuspend: Wash the gDNA pellet with 70% ethanol, air dry briefly, and resuspend in a TE buffer. Incubation at 65°C can aid in resuspension.[17]
-
Quantification: Quantify the gDNA using a fluorometric method like Qubit. Yields should be approximately 50-100 µg per 10 million cells.[18]
Protocol 6: NGS Library Preparation & Sequencing
The sgRNA sequences integrated into the gDNA are amplified in a two-step PCR process to attach Illumina sequencing adapters and indexes.
-
First PCR (Amplification):
-
Set up multiple parallel PCR reactions to avoid amplification bias. Use a high-fidelity polymerase.
-
Use a total of at least 50-100 µg of gDNA per experimental arm to ensure the template DNA fully represents the library complexity.
-
Amplify the sgRNA cassette using primers specific to the vector backbone.
-
-
Second PCR (Indexing):
-
Pool the products from the first PCR.
-
Use a small aliquot of the pooled PCR1 product as a template for the second PCR.
-
This step uses primers that contain unique indexes (barcodes) and the Illumina P5/P7 flow cell adapter sequences.[9]
-
-
Purification & QC: Purify the final PCR product using gel extraction or magnetic beads. Verify the library size on a BioAnalyzer or similar instrument and quantify accurately.
-
Sequencing: Pool the indexed libraries and sequence on an Illumina platform (e.g., NextSeq or HiSeq). Aim for a read depth that provides an average of 200-500 reads per sgRNA in the library.[17]
Data Analysis and Interpretation
The goal of the analysis is to identify sgRNAs, and by extension genes, that are significantly depleted in the drug-treated samples compared to the control samples.
Caption: Bioinformatic pipeline for CRISPR screen data analysis.
-
De-multiplexing and Read Counting: The raw sequencing data is first de-multiplexed based on the indexes. Reads are then aligned to the sgRNA library reference file to generate a table of read counts for each sgRNA in every sample.
-
Normalization and Statistical Analysis: Specialized software is required for robust analysis. MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) is a widely used and highly recommended tool.[4][19]
-
MAGeCK normalizes the read counts to the total library size.
-
It uses a negative binomial model to test for significant differences in sgRNA abundance between the treatment and control groups, accounting for variance across replicates.[19]
-
It aggregates the results from multiple sgRNAs targeting the same gene using a Robust Rank Aggregation (RRA) algorithm to provide a gene-level significance score.[13]
-
-
Hit Identification: The output from MAGeCK is a ranked list of genes. For a sensitivity screen, the top hits will be those with the most significant negative scores (i.e., most depleted). These are the candidate genes whose loss sensitizes cells to this compound.
Hit Validation: A Mandatory Step
A primary screen identifies a list of candidate genes; it does not provide definitive proof.[20] Validation is essential to confirm the phenotype and rule out false positives arising from off-target effects or experimental noise.
-
Deconvolution and Re-testing: The first step is to validate the top candidate genes by testing the individual sgRNAs from the library. Synthesize or clone the 4-6 individual sgRNAs for each top hit gene and test their effect on sensitivity to the compound in smaller-scale viability assays. A true hit should show a sensitizing phenotype with at least two independent sgRNAs.[21]
-
Generation of Individual Knockout Lines: For the most promising candidates, generate stable monoclonal knockout cell lines.[21][22] Comparing the drug sensitivity of the knockout line to the parental wild-type line provides the most rigorous validation of the screen hit.
-
Orthogonal Validation: To further increase confidence, validate hits using an orthogonal method that targets the gene through a different mechanism, such as RNA interference (RNAi).[21] Observing the same sensitizing phenotype with both CRISPR knockout and RNAi knockdown provides strong evidence that the effect is on-target.
References
-
Takara Bio. (n.d.). Everything you need to know about CRISPR library screening. Retrieved from [Link]
-
JOVE. (2019). Pooled CRISPR-Based Genetic Screens in Mammalian Cells. Retrieved from [Link]
-
Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved from [Link]
-
Galaxy Training Network. (2021). CRISPR screen analysis. Retrieved from [Link]
-
Gasper, M., et al. (2022). An optimized NGS sample preparation protocol for in vitro CRISPR screens. STAR Protocols. Retrieved from [Link]
-
CD Genomics. (n.d.). CRISPR Screen Sequencing Protocol. Retrieved from [Link]
-
Illumina, Inc. (2021). How to Leverage Illumina Sequencing in Genome-Wide CRISPR Screens. Retrieved from [Link]
-
Cellecta. (n.d.). Genomic DNA Extraction. Retrieved from [Link]
-
McFarland, J. M., et al. (2018). CRISPR: A Screener's Guide. The Journal of Immunology. Retrieved from [Link]
-
Keith, J. M., et al. (2014). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Doench, J. G., et al. (2016). Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. Nature Biotechnology. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Mastering screening: Validating and following up on hits from loss-of-function screens. Retrieved from [Link]
-
Genga, R. M., et al. (2021). Common computational tools for analyzing CRISPR screens. Computational and Structural Biotechnology Journal. Retrieved from [Link]
-
Synthego. (n.d.). CRISPR Transfection Protocols Guide. Retrieved from [Link]
-
ResearchGate. (2019). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Retrieved from [Link]
-
Takara Bio. (n.d.). Guide-it™ CRISPR Genome-Wide sgRNA Library System User Manual. Retrieved from [Link]
-
GitHub. (n.d.). niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis. Retrieved from [Link]
-
Kim, H., et al. (2023). Efficient prioritization of CRISPR screen hits by accounting for targeting efficiency of guide RNA. BMC Genomics. Retrieved from [Link]
-
Hanna, M., & De Camilli, P. (2024). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io. Retrieved from [Link]
-
Rockefeller University Bioinformatics Resource Centre. (n.d.). CrispR screen analysis using R and Bioconductor. Retrieved from [Link]
-
ACS Publications. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Retrieved from [Link]
-
Cellecta. (n.d.). Optimizing CRISPR/Cas9 for Knockout Screens. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved from [Link]
-
Biostars. (2024). Differences in differential analysis methods for RNA-Seq. Retrieved from [Link]
-
Biocompare. (2019). Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. Retrieved from [Link]
-
Li, H., et al. (2022). Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. Briefings in Functional Genomics. Retrieved from [Link]
-
Cellecta. (n.d.). Next-Gen Sequencing of CRISPR/RNAi and Barcode Libraries. Retrieved from [Link]
-
Wermeling Lab. (2025). Analyzing CRISPR screens - intro. YouTube. Retrieved from [Link]
-
Oxford Academic. (2023). SCREE: a comprehensive pipeline for single-cell multi-modal CRISPR screen data processing and analysis. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. Retrieved from [Link]
-
ResearchGate. (2025). Optimizing in vitro Transcribed CRISPR-Cas9 Single-Guide RNA Libraries for Improved Uniformity and Affordability. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Farooq, F., et al. (2021). Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. STAR Protocols. Retrieved from [Link]
Sources
- 1. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synthego.com [synthego.com]
- 4. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
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- 22. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Troubleshooting & Optimization
Overcoming poor solubility of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in aqueous solutions
Welcome to the dedicated technical support guide for 3-(Thiazol-2-yloxy)-piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can effectively work with this compound in your experiments.
I. Understanding the Challenge: Poor Aqueous Solubility
This compound, like many amine hydrochloride salts, can exhibit limited solubility in neutral aqueous solutions. This characteristic can pose significant hurdles in various experimental settings, from biological assays to formulation development. The hydrochloride salt is intended to improve solubility compared to the free base, particularly in acidic conditions where the piperidine nitrogen is protonated. However, achieving the desired concentration in standard buffers or water can still be challenging.
This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: I'm having trouble dissolving this compound in water. What is the first thing I should try?
A1: The first step is to assess the pH of your solution. As a hydrochloride salt of a piperidine derivative, its solubility is expected to be pH-dependent. The piperidine ring contains a basic nitrogen atom, which is protonated in the hydrochloride salt form. In acidic conditions (lower pH), the compound will exist predominantly in its more soluble, ionized form. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) or acidifying your aqueous solution with a small amount of dilute HCl.
Q2: Why does my compound precipitate when I add it to my neutral phosphate-buffered saline (PBS) at pH 7.4?
A2: At neutral or slightly alkaline pH, the protonated piperidine moiety can deprotonate to its free base form. This free base is likely less soluble than the hydrochloride salt, leading to precipitation. This is a common phenomenon for amine salts. You may need to either lower the pH of your final solution or employ other solubility enhancement techniques as described in our troubleshooting guide.
Q3: Can I use organic solvents to dissolve the compound?
A3: Yes, using a co-solvent is a viable strategy. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often effective in dissolving compounds of this nature.[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. We provide a detailed protocol for this in the experimental section.
Q4: I've heard about the "common ion effect." Could this be impacting my ability to dissolve the compound in certain buffers?
A4: Yes, the common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[2][3] In this case, if your aqueous medium contains a high concentration of chloride ions (for example, from NaCl or KCl in your buffer), it can suppress the dissolution of the hydrochloride salt.[4][5][6] According to Le Châtelier's principle, the equilibrium will shift towards the undissolved solid, reducing solubility.[7] If you suspect this is an issue, try using a buffer with a different counter-ion.
III. In-Depth Troubleshooting Guide
This section provides a systematic, step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Logical Workflow for Solubility Troubleshooting
The following diagram outlines a decision-making workflow for addressing solubility challenges.
Caption: A step-by-step decision tree for addressing solubility issues.
Detailed Troubleshooting Steps
-
pH Adjustment:
-
Rationale: As a hydrochloride salt of a weak base (the piperidine moiety), the solubility of this compound is highly dependent on pH. In acidic conditions, the equilibrium favors the protonated, more polar, and thus more water-soluble form of the molecule. The stability of similar piperidine derivatives has been shown to be greatest at acidic pH.[8]
-
Action: Attempt to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Acetate or citrate buffers are good starting points. If you must use a specific buffer system, try adjusting its pH downwards with dilute HCl.
-
Caution: Ensure the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
-
Use of Co-solvents:
-
Rationale: When pH adjustment is not sufficient or not possible, introducing a water-miscible organic co-solvent can disrupt the crystal lattice energy of the solid and facilitate dissolution.[9] Solvents like DMSO, DMF, and ethanol are commonly used.
-
Action: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or another suitable solvent. Then, dilute this stock solution into your aqueous buffer with vigorous vortexing or stirring. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Data Presentation:
-
| Co-solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration in Cell-based Assays |
| DMSO | 10 - 100 mM | < 0.5% (v/v) |
| DMF | 10 - 100 mM | < 0.5% (v/v) |
| Ethanol | 1 - 50 mM | < 1% (v/v) |
-
Employing Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[][11][12][13] This is a widely used technique in pharmaceutical formulations to improve the solubility and bioavailability of drugs.[11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective.
-
Action: Prepare your aqueous buffer containing a predetermined concentration of the cyclodextrin before adding this compound. The required concentration of cyclodextrin will depend on the stoichiometry of the complex formation and should be determined experimentally.
-
Workflow Diagram:
-
Caption: Experimental workflow for determining solubility enhancement with cyclodextrins.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molecular Weight to be confirmed by user)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a specific amount of the compound (e.g., for a hypothetical MW of 250 g/mol , weigh 2.5 mg for a 1 mL stock).
-
Place the weighed compound into a clean microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 2.5 mg).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Self-Validation: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, warm the solution and vortex again to ensure homogeneity.
Protocol 2: pH-Dependent Solubility Assessment
-
Objective: To determine the approximate solubility of this compound at different pH values.
-
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer solution in separate vials. Ensure there is undissolved solid material at the bottom.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Plot the measured solubility against the pH of the buffer.
-
-
Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.
V. References
-
Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
-
Popielec, A., & Loftsson, T. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 33.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Singh, R., & Singh, S. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical Education and Research, 4(2), 1-13.
-
Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: a million-dollar adventure. Crystal Growth & Design, 13(8), 3297-3306.
-
Various Authors. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 935-945.
-
Wesołowska, O., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(8), 14763-14778.
-
Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press.
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- 3. Common-ion effect - Wikipedia [en.wikipedia.org]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
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- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
Technical Support Center: Optimization of the Final Purification Step for 3-(Thiazol-2-yloxy)-piperidine Hydrochloride
Welcome to the technical support center for the purification of 3-(Thiazol-2-yloxy)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high-purity active pharmaceutical ingredients (APIs).
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the final purification of this compound, which is typically achieved through recrystallization.
Issue 1: Low Purity or Presence of Impurities After Recrystallization
Symptoms:
-
The melting point of the crystalline product is broad or lower than the reference value.
-
Analytical tests such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) show the presence of one or more impurities.[1][2][3]
-
The product has an off-white or yellowish color.
Root Causes and Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent system may not effectively differentiate between the desired compound and the impurities. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.[4]
-
Entrapment of Impurities: Rapid cooling can lead to the formation of small crystals that trap impurities within the crystal lattice.
-
Co-precipitation of Impurities: If an impurity has similar solubility properties to the target compound, it may co-precipitate during crystallization.[5]
-
Process-Related Impurities: Impurities can originate from starting materials, side reactions, or reagents used in the synthesis.[6][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Experimental Protocol: Solvent Selection for Recrystallization [4]
-
Place approximately 20-30 mg of the crude this compound in a small test tube.
-
Add a few drops of a test solvent at room temperature. Observe the solubility. An ideal solvent will show poor solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
-
Repeat with a range of solvents of varying polarities. Common choices for hydrochloride salts include alcohols (ethanol, isopropanol), acetonitrile, and mixtures with anti-solvents like ethers or alkanes.[9][10][11]
Data Presentation: Recommended Solvent Systems for Piperidine Hydrochloride Salts
| Solvent System | Rationale | Reference |
| Ethanol/Diethyl Ether | The compound is dissolved in a minimal amount of hot ethanol, and diethyl ether is added as an anti-solvent to induce crystallization. | [10][11] |
| Ethyl Acetate | A good single-solvent option for some piperidine derivatives. | [12] |
| Isopropanol | Can be a suitable single solvent or used in combination with an anti-solvent. | [13] |
| Acetonitrile | Another potential single-solvent option. | [4] |
Issue 2: Oiling Out or Poor Crystal Formation
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
-
The resulting solid is amorphous or consists of very fine needles that are difficult to filter.
Root Causes and Solutions:
-
High Impurity Levels: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.
-
Supersaturation is Too High: If the solution is too concentrated or cooled too quickly, the system may not have enough time for orderly crystal nucleation and growth.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating.
Troubleshooting Steps:
-
Reduce the Concentration: Use a larger volume of solvent to dissolve the crude product.
-
Slow Down the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A Dewar flask can be used for very slow cooling.[14]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to provide a nucleation site.
-
Seed the Solution: Add a few small crystals of pure this compound to the cooled solution to induce crystallization.
-
Change the Solvent System: If oiling out persists, a different solvent or a solvent/anti-solvent combination should be explored.
Issue 3: Product Discoloration
Symptoms:
-
The final crystalline product is not a pure white solid and may appear yellow, tan, or brown.
Root Causes and Solutions:
-
Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which can lead to colored byproducts.[4]
-
Residual Colored Impurities: Some impurities from the synthesis may be colored.
-
Degradation at High Temperatures: Prolonged heating during recrystallization can cause degradation of the API.[14]
Mitigation Strategies:
-
Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution and then perform a hot filtration to remove the carbon and adsorbed colored impurities.
-
Minimize Heat Exposure: Dissolve the compound at the lowest possible temperature and avoid prolonged heating.
-
Purge with Inert Gas: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Issue 4: Hygroscopic Product
Symptoms:
-
The crystalline product readily absorbs moisture from the air, becoming sticky or even liquefying.[11][15]
Root Causes and Solutions:
-
Inherent Property: Hydrochloride salts are often hygroscopic.[11]
-
Residual Solvent: The presence of residual hygroscopic solvents can exacerbate the issue.
-
Amorphous Content: An amorphous solid will be more hygroscopic than its crystalline counterpart.
Handling and Drying Protocol:
-
Drying: Dry the crystals thoroughly under vacuum. A drying pistol at a gentle temperature (e.g., 40-50 °C) over a desiccant like phosphorus pentoxide can be effective.[16] Azeotropic drying by co-distillation with a solvent like toluene can also remove water.[17]
-
Storage: Store the final product in a desiccator over a strong drying agent and under an inert atmosphere if necessary.
-
Handling: Handle the product in a glove box or a controlled low-humidity environment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the crystallization of this compound?
A1: The key parameters are temperature, concentration, and solvent choice.[18] The cooling profile can also be optimized to control crystal size and purity.[14] Additionally, pH can significantly impact the solubility of piperidine hydrochloride salts and should be controlled.[19][20][21][22]
Q2: How does pH affect the purification of this compound?
A2: As a hydrochloride salt of a piperidine derivative, the compound's solubility is highly pH-dependent. At lower pH, the piperidine nitrogen is protonated, forming a more soluble salt. At higher pH, the free base may precipitate. Understanding the pH-solubility profile is crucial to prevent the product from crashing out of solution or failing to crystallize.[20][21][22] For some piperidine derivatives, maximum stability is observed at a slightly acidic pH (around 3.5).[19]
Q3: What analytical techniques are essential for assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Gas Chromatography (GC): For determining residual solvent content.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): For identifying the molecular weight of the compound and any impurities.[7]
-
Melting Point Analysis: As a preliminary indicator of purity.
Q4: What is polymorphism, and why is it a concern for hydrochloride salts?
A4: Polymorphism is the ability of a solid to exist in more than one crystalline form.[24] Different polymorphs of the same compound can have different physical properties, including solubility, stability, and bioavailability.[24][25] It is a significant consideration for pharmaceutical salts as different processing conditions can lead to the formation of different, and potentially less stable, polymorphs.[26] Characterization of the solid form (e.g., by X-ray powder diffraction) is important to ensure batch-to-batch consistency.
Q5: What is the best way to dry the final crystalline product?
A5: Gentle drying methods are preferred to avoid degradation or changes in crystal form. Drying in a vacuum oven at a controlled, moderate temperature (e.g., below 50°C) is a common practice.[16] For particularly heat-sensitive or hygroscopic compounds, drying in a desiccator under high vacuum with a desiccant is recommended.[16]
General Purification Workflow:
Caption: General workflow for recrystallization.
References
Sources
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 10. prepchem.com [prepchem.com]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 12. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 15. researchgate.net [researchgate.net]
- 16. 相关内容暂不可用 [sigmaaldrich.com]
- 17. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. syrris.com [syrris.com]
- 19. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 27. crystalpharmatech.com [crystalpharmatech.com]
Troubleshooting unexpected side reactions in the synthesis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Technical Support Center: Synthesis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common and unexpected side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting protocols to ensure the purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is contaminated with a significant impurity of the same mass. What is the likely identity of this side product, and why does it form?
A: The most probable impurity with an identical mass to your desired O-alkylated product is the isomeric N-(Thiazol-2-yl)-3-hydroxypiperidine . This side product arises from the competing nucleophilicity of the piperidine nitrogen atom.
Causality and Mechanism:
The synthesis of 3-(Thiazol-2-yloxy)-piperidine typically follows a Williamson ether synthesis pathway, which involves the nucleophilic attack of an alkoxide on an electrophilic carbon. In this case, 3-hydroxypiperidine is deprotonated by a base to form the corresponding alkoxide. However, the secondary amine of the piperidine ring is also a potent nucleophile.
Therefore, two competing reaction pathways exist:
-
O-Alkylation (Desired Reaction): The oxygen anion (alkoxide) of 3-hydroxypiperidine attacks the C2 position of 2-chlorothiazole.
-
N-Alkylation (Side Reaction): The lone pair of electrons on the piperidine nitrogen attacks the C2 position of 2-chlorothiazole.[1]
Both the oxygen and nitrogen atoms can attack the electrophilic thiazole ring, leading to a mixture of O- and N-alkylated isomers. The ratio of these products is highly dependent on the reaction conditions.
Caption: Competing O- vs. N-alkylation pathways.
Q2: How can I selectively synthesize the desired O-alkylated product and prevent the formation of the N-alkylated isomer?
A: Achieving high selectivity for O-alkylation requires a strategy that either passivates the nitrogen nucleophile or optimizes reaction conditions to favor attack by the oxygen nucleophile. Two primary strategies are recommended:
Strategy 1: Protecting Group Approach (Recommended for Highest Purity)
The most robust method to prevent N-alkylation is to temporarily protect the piperidine nitrogen, rendering it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.
Caption: N-Boc protecting group workflow.
Experimental Protocol: Protecting Group Strategy
-
N-Boc Protection of 3-Hydroxypiperidine:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) or another non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.[2]
-
-
Williamson Ether Synthesis:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.
-
Cool to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add 2-chlorothiazole (1.1 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature or gently heat (40-60 °C) to drive the reaction to completion, monitoring by TLC or LC-MS.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the crude N-Boc protected ether in a minimal amount of a solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) in slight excess.
-
Stir at room temperature. The deprotection is usually rapid (1-4 hours) and the hydrochloride salt often precipitates.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound.
-
Strategy 2: Reaction Condition Optimization (for Unprotected Synthesis)
If a protecting group-free synthesis is desired, reaction conditions must be carefully tuned to favor O-alkylation. The key is to exploit the difference in acidity between the O-H and N-H protons. The O-H proton is more acidic and will be deprotonated preferentially by a strong base.
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring N-Alkylation (Side Product) | Rationale |
| Base | Strong, non-nucleophilic base (e.g., NaH, KH) | Weaker bases (e.g., K₂CO₃) or nucleophilic bases | Strong bases completely and rapidly form the more stable alkoxide. Weaker bases may result in an equilibrium where the more nucleophilic free amine can react.[1][4] |
| Temperature | Lower temperature (0 °C to RT) | Higher temperature (>60 °C) | N-alkylation often has a higher activation energy. Lower temperatures favor the kinetically preferred O-alkylation pathway. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Protic solvents (e.g., Ethanol) | Polar aprotic solvents effectively solvate the cation of the base (e.g., Na⁺) but not the alkoxide anion, increasing its nucleophilicity for the SₙAr reaction. |
| Addition Order | Add 2-chlorothiazole after complete deprotonation | Add base to a mixture of reactants | Pre-forming the alkoxide with a strong base ensures it is the primary nucleophile present when the electrophile is introduced. |
Q3: My reaction is sluggish, and upon analysis, I observe multiple unidentified peaks and low recovery of starting materials. What could be the cause?
A: This scenario often points towards the degradation of the 2-chlorothiazole starting material under the reaction conditions. Thiazole rings, while aromatic, can be susceptible to nucleophilic attack and potential ring-opening, especially at elevated temperatures in the presence of strong bases or other nucleophiles.[5]
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your 2-chlorothiazole is pure and free from degradation products. It should be stored under an inert atmosphere and refrigerated, as it can be sensitive to air and heat.
-
Use Milder Conditions: If you suspect degradation, reduce the reaction temperature. Many Williamson ether syntheses proceed efficiently at room temperature, albeit over a longer reaction time.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 eq) of 2-chlorothiazole. A large excess can lead to more side reactions.
-
Ensure Anhydrous Conditions: Moisture can react with the strong base and lead to the formation of hydroxide ions, which can promote undesired hydrolysis and degradation pathways.
Q4: I've identified the major side products, but my chromatogram still shows several minor, unknown impurities. What is a systematic approach to identifying them?
A: A systematic approach is crucial for identifying unknown impurities, which is a key aspect of pharmaceutical development.[6][7]
Impurity Identification Workflow:
-
Characterize the Impurity: Use a combination of analytical techniques to gather information.[8][9]
-
LC-MS: Provides the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.
-
Tandem MS (MS/MS): Fragments the impurity to provide structural clues.
-
-
Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), isolate a small quantity using preparative HPLC or SFC.[7]
-
Elucidate the Structure: Use Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated sample to determine the complete chemical structure.
-
Hypothesize the Source: Based on the determined structure, deduce its likely origin.
-
Starting Material Impurity: Did it come from the 3-hydroxypiperidine or 2-chlorothiazole? Analyze your starting materials.
-
Reagent-Related Impurity: Is it formed from a reaction with the solvent (e.g., DMF) or base?
-
Degradation Product: Is it a breakdown product of the starting material or the final product?
-
Caption: Systematic workflow for impurity identification.
References
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- CN105367484A - Preparation method of 3-hydroxy piperidine.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. [Link]
-
Williamson ether synthesis. Chemistry LibreTexts. [Link]
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. [Link]
-
Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018). SciSpace. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]
-
Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Heterocyclic Compounds. Michigan State University Chemistry. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. AbbVie. [Link]
-
Synthesis and reactivity of common heterocyclic compounds containing one or two heteroatoms (O,N,S). YouTube. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Understanding Impurity Analysis. Cormica. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
-
Reactions of heterocyclic chemistry. Slideshare. [Link]
-
Name Reactions in Heterocyclic Chemistry II. ResearchGate. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Piperidine. Wikipedia. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. [Link]
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- 9. rroij.com [rroij.com]
Technical Support Center: Mitigating Hygroscopicity of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Welcome to the technical support guide for managing the hygroscopicity of 3-(Thiazol-2-yloxy)-piperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource structured in a practical question-and-answer format. Our goal is to deliver not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and make informed decisions during your development process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a significant concern for an API like this compound?
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For an Active Pharmaceutical Ingredient (API), this is a critical quality attribute because moisture uptake can trigger a cascade of undesirable physical and chemical changes.[1]
Key Concerns:
-
Physical Instability: Moisture can act as a plasticizer, leading to changes in crystal structure (polymorphic transformation), or even deliquescence, where the solid dissolves in the absorbed water.[2] This impacts handling, flowability, and compressibility during manufacturing.[1]
-
Chemical Degradation: The presence of water can accelerate hydrolysis, forming degradation products and reducing the API's potency.[2] For a molecule like this compound, moieties such as the ether linkage could be susceptible.
-
Dosage Form Performance: Changes in the API's physical state can alter the dissolution rate and, consequently, the bioavailability of the final drug product.[2]
-
Manufacturing and Storage: Highly hygroscopic materials require stringent, and often costly, environmental controls (low humidity) during manufacturing, packaging, and storage to ensure product quality and shelf-life.[3]
Q2: How can I definitively classify the hygroscopicity of my compound?
The most reliable and standard method for classifying hygroscopicity is Dynamic Vapor Sorption (DVS) .[4][5][6] DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[6]
The resulting data, a moisture sorption-desorption isotherm, allows for precise classification according to pharmacopeial standards (e.g., European Pharmacopoeia).[4][7]
Table 1: European Pharmacopoeia Hygroscopicity Classification [7]
| Classification | % Mass Increase (at 25°C / 80% RH) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | High level of moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Solid dissolves in absorbed moisture. |
A DVS analysis provides critical information on the RH at which significant moisture uptake occurs, helping to define safe handling and storage conditions.[8]
Q3: Is the hydrochloride (HCl) salt form inherently prone to being hygroscopic?
While not a universal rule, hydrochloride salts of APIs are frequently hygroscopic. This is often attributed to the high charge density and strong hydrogen bonding capacity of the small chloride anion (Cl⁻), which can readily interact with water molecules.
However, it is crucial to understand that hygroscopicity is a property of the entire crystal lattice, not just the counter-ion. Factors like the molecular packing, presence of hydrogen bond donors/acceptors on the API, and the overall lattice energy determine the final hygroscopic behavior.[9] Some HCl salts are non-hygroscopic, while other salt forms can be highly hygroscopic.[10] For example, ranitidine hydrochloride is a well-known hygroscopic drug that was successfully marketed with appropriate formulation and packaging strategies.[10]
Q4: What are the main strategic pathways to reduce the hygroscopicity of my API?
There are four primary strategies, which can be pursued individually or in combination.[2] The choice depends on the development stage, the severity of the hygroscopicity, and other required API properties like solubility.
-
Solid-Form Engineering (Crystal Engineering):
-
Salt Screening: Systematically screen for alternative salt forms by reacting the free base of 3-(Thiazol-2-yloxy)-piperidine with a variety of pharmaceutically acceptable acids (e.g., mesylate, tosylate, sulfate, phosphate, maleate).[10][11][12] Different counter-ions can lead to crystal lattices that are less prone to water uptake.[11]
-
Polymorph Screening: A single salt form can exist in multiple crystal lattices (polymorphs), each with unique properties.[13][14] A comprehensive screen may identify a thermodynamically stable, non-hygroscopic polymorph.[14][15]
-
Co-crystallization: Form a new crystalline solid by combining the API with a neutral "co-former" via non-covalent bonds (typically hydrogen bonds).[16] Co-crystals can effectively "shield" the hygroscopic sites of the API from water molecules, significantly improving stability.[16][17]
-
-
Formulation-Based Strategies:
-
Excipient Co-processing: Blend the API with hydrophobic or moisture-scavenging excipients (e.g., microcrystalline cellulose, silicon dioxide) that compete for available water.[2]
-
Encapsulation/Coating: Create a physical barrier around the API particles or the final dosage form (tablet/capsule) using moisture-resistant polymers.[2][18]
-
-
Process Control:
-
Packaging Solutions:
Part 2: Troubleshooting Guide: Experimental Issues & Solutions
Problem: My batch of this compound is clumping and becomes difficult to weigh and handle, especially on humid days.
-
Immediate Actions:
-
Immediately transfer the material to a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, silica gel).[1]
-
Perform all subsequent handling in a controlled environment, such as a glove box with low relative humidity.
-
Use a calibrated Karl Fischer titrator to quantify the current water content of the material.
-
-
Root Cause Analysis: This behavior is a classic sign of a hygroscopic or even deliquescent solid. The critical relative humidity (CRH) of your compound—the RH at which it begins to rapidly absorb moisture—is likely being exceeded by the ambient laboratory conditions. The issue could be inherent to the current solid form or exacerbated by the presence of an unstable, more hygroscopic amorphous phase.
-
Long-Term Solution Pathway: Your primary goal is to find a more stable solid form. The workflow diagram below outlines a systematic approach. The first and most critical step is to fully characterize the current material using DVS to understand the magnitude of the problem. Based on the DVS classification, you can decide whether process controls are sufficient or if a more robust solid-form screening campaign is necessary.
Diagram 1: Decision workflow for mitigating API hygroscopicity.
Part 3: In-Depth Protocols & Methodologies
Protocol 1: High-Throughput Salt Screening for Hygroscopicity Reduction
Objective: To identify alternative salt forms of 3-(Thiazol-2-yloxy)-piperidine with improved physical stability, specifically lower hygroscopicity, compared to the hydrochloride salt.
Materials:
-
3-(Thiazol-2-yloxy)-piperidine free base
-
Library of pharmaceutically acceptable acids (e.g., methanesulfonic, sulfuric, phosphoric, maleic, succinic, tartaric, ethanedisulfonic acids)
-
Array of crystallization solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, ethyl acetate, water)
-
96-well plates and sealing mats
-
Automated liquid handler (optional)
-
X-Ray Powder Diffraction (XRPD) instrument
-
Dynamic Vapor Sorption (DVS) analyzer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the free base in a suitable solvent (e.g., 100 mg/mL in ethanol). Prepare stock solutions of the selected acids, typically at a 1:1 molar equivalent to the base.
-
Crystallization: In each well of a 96-well plate, combine the free base solution with a solution of a specific acid in a specific solvent. A typical screen will evaluate ~15-20 acids in ~5-10 solvent systems.
-
Induce Crystallization: Seal the plates and subject them to various crystallization conditions, such as slow evaporation, cooling crystallization (e.g., cycling between 50°C and 5°C), or anti-solvent addition.
-
Isolation & Primary Analysis: After crystallization (typically 24-72 hours), centrifuge the plates and decant the supernatant. Dry the resulting solids under vacuum. Analyze the contents of each well containing solid material using XRPD to identify unique crystalline patterns, confirming salt formation and identifying different polymorphs.[10]
-
Selection of Hits: Based on the XRPD results, select a manageable number (e.g., 5-10) of unique, highly crystalline salt forms for further characterization.
-
Hygroscopicity Assessment: For each selected "hit," perform a DVS analysis.
-
Equilibrate the sample at 0% RH until the mass is stable.
-
Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.
-
Decrease the RH in similar steps back to 0%.
-
-
Data Analysis & Candidate Selection: Compare the DVS isotherms of the new salt forms to that of the original hydrochloride salt. The ideal candidate will be a crystalline solid that is classified as non-hygroscopic or slightly hygroscopic (i.e., shows minimal mass gain at high humidity).[12]
Protocol 2: Co-crystal Former Screening
Objective: To form a stable co-crystal of this compound with reduced hygroscopicity.
Rationale: Co-crystallization introduces a neutral, pharmaceutically acceptable "co-former" into the crystal lattice.[16] This new structure can disrupt the pathways for water ingress or satisfy the hydrogen bonding sites that would otherwise interact with water, thus improving stability.[16][17]
Materials:
-
This compound (API)
-
Library of co-formers (e.g., benzoic acid, succinic acid, adipic acid, nicotinamide, saccharin - select from the GRAS list)
-
Solvents for liquid-assisted grinding (e.g., ethanol, acetonitrile)
-
Mortar and pestle or ball mill
-
XRPD, DSC, and DVS instruments
Methodology:
-
Screening by Liquid-Assisted Grinding (LAG):
-
In a mortar or milling vessel, combine the API and a co-former in a defined molar ratio (e.g., 1:1, 1:2, 2:1).
-
Add a few drops (e.g., 10-20 µL) of a selected solvent.
-
Grind the mixture for a set period (e.g., 15-30 minutes).
-
Dry the resulting solid under ambient conditions.
-
-
Analysis of Grinding Products: Analyze each sample by XRPD. The formation of a new co-crystal is indicated by a diffraction pattern that is distinct from the patterns of the starting API and co-former.
-
Scale-up and Characterization of Hits: For promising co-crystal hits identified by XRPD, produce a larger quantity (e.g., 100-500 mg) via slurry crystallization or reaction crystallization for full characterization.
-
Definitive Analysis:
-
Confirm the new phase using XRPD and Differential Scanning Calorimetry (DSC), which should show a single, sharp melting endotherm different from the starting materials.
-
Perform a DVS analysis as described in Protocol 1 to quantify the hygroscopicity of the new co-crystal.
-
-
Candidate Selection: Select the co-crystal that demonstrates the most significant reduction in hygroscopicity while maintaining other desirable properties (e.g., solubility, stability). The most successful co-crystals often reduce moisture uptake from >15% to <2%.[19]
References
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Chan, H., & Chew, J. W. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(6), 542. Available at: [Link]
-
Jindal, K. C., & Sharma, P. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(10), 104-116. Available at: [Link]
-
Kumar, S., & Sothilingam, K. (2014). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Available at: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]
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Pharma Learning In Depth. (2023). Hygroscopicity in Pharmaceuticals. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 41(22), 13533-13541. Available at: [Link]
-
Kumar, S., & Nanda, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. Available at: [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
Charles River Laboratories. Salt Screening. criver.com. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Ardena. Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena.com. Available at: [Link]
-
Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. ema.europa.eu. Available at: [Link]
-
Tice, G. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at: [Link]
-
Wang, Y., et al. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 27(21), 7248. Available at: [Link]
-
Improved Pharma. (2021). Salt Screening. improvedpharma.com. Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. ema.europa.eu. Available at: [Link]
-
ResearchGate. (2020). Film coating techniques to reduce hygroscopicity. researchgate.net. Available at: [Link]
-
Tian, F., et al. (2016). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 68(5), 595-606. Available at: [Link]
-
Zografi, G. (2019). Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. Available at: [Link]
-
Wikipedia. Piperidine. en.wikipedia.org. Available at: [Link]
-
Wikipedia. Dynamic vapor sorption. en.wikipedia.org. Available at: [Link]
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Shinde, V. (2023). Effect of Polymorphism Formulations. Veeprho.com. Available at: [Link]
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Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmaceutical Research, 30(10), 2355-2378. Available at: [Link]
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Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. fda.gov. Available at: [Link]
-
ICH. Quality Guidelines. ich.org. Available at: [Link]
-
ACS Publications. (2023). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. (2016). An evaluation of salt screening methodologies. researchgate.net. Available at: [Link]
-
Particle Characterisation Laboratories. Dynamic Vapour Sorption. particle-characterisation.com. Available at: [Link]
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PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
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TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. tainstruments.com. Available at: [Link]
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Oxford Academic. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. academic.oup.com. Available at: [Link]
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Addressing off-target effects of 3-(Thiazol-2-yloxy)-piperidine hydrochloride in cellular models
A Guide for Researchers on Identifying and Mitigating Off-Target Effects in Cellular Models
Welcome to the technical support center for 3-(Thiazol-2-yloxy)-piperidine hydrochloride. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of using this novel small molecule in cellular models. Our focus is to equip you with the strategies and methodologies required to proactively identify, understand, and address potential off-target effects, ensuring the integrity and validity of your experimental outcomes.
The piperidine and thiazole moieties are privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties.[1][2] However, these same structural features can sometimes contribute to interactions with unintended biological targets.[3] This guide follows a logical, phased approach to help you distinguish between on-target and off-target cellular phenotypes and provides robust protocols for validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with a new chemical entity.
Q1: What are "off-target" effects and why are they a critical concern?
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. Is this an off-target effect?
A: It's a strong possibility. While high concentrations of any compound can induce non-specific toxicity, cell death that masks the intended therapeutic window is a classic indicator of a potent off-target effect or general cellular stress. The first step is to perform a careful dose-response analysis comparing the IC50 (or EC50) for your desired activity with the CC50 (cytotoxic concentration 50%). A narrow window between these values suggests that off-target toxicity may be a significant issue.
Q3: My compound is producing the expected phenotype, but how can I be confident it's due to its intended target?
A: This is the central question of target validation. Confidence is built through orthogonal approaches, which use different methods to ask the same question. Key strategies include:
-
Using a Structurally Related Inactive Control: Synthesize or procure a close analog of your compound that is predicted to be inactive against the intended target. If this inactive control does not produce the phenotype, it strengthens the case for on-target activity.[5]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If your compound's effect is diminished or abolished in these cells compared to wild-type cells, it provides strong evidence of on-target action.[5]
-
Rescue Experiments: In a target-knockout cell line, re-introduce the target protein (e.g., via transfection). The restoration of the compound's effect would confirm the target's involvement.
Q4: What are some common off-targets for compounds containing piperidine or thiazole scaffolds?
A: While every molecule is unique, certain structural motifs are associated with higher risks for specific off-target families.
-
Piperidine Moiety: Compounds containing a basic amine, like piperidine, especially those with high lipophilicity, can sometimes interact with cardiac ion channels, most notably the hERG potassium channel, which can lead to cardiotoxicity.[6][7] They can also interact with various G-protein coupled receptors (GPCRs) and transporters.
-
Thiazole Moiety: The thiazole ring is a common feature in many kinase inhibitors. Therefore, depending on the overall structure, unintended interactions with various kinases are a possibility that should be investigated.[8]
-
General Concerns: Many small molecules can inhibit cyclooxygenase (COX) enzymes or fatty acid amide hydrolase (FAAH), leading to anti-inflammatory or analgesic effects that might be misinterpreted in certain assay systems.[8][9]
Q5: What is the very first step I should take to formally investigate a suspected off-target effect?
A: The first and most critical step is to establish a robust, quantitative understanding of your compound's activity and toxicity profile in your chosen cellular model. This involves conducting precise dose-response experiments to determine the concentration at which your compound elicits its intended effect versus the concentration at which it causes general cytotoxicity. This data forms the foundation for all subsequent investigations.
Section 2: Troubleshooting Guide: A Phased Approach to De-risking Off-Target Effects
This guide provides a structured workflow for systematically evaluating the specificity of this compound.
Phase 1: Foundational Assays - Defining the Therapeutic Window
The objective of this phase is to quantitatively define the concentration range where the compound is active against its intended target without causing overt cytotoxicity.
This protocol measures the activation of caspases 3 and 7, key biomarkers of apoptosis, to quantify cytotoxicity.[10]
Objective: To determine the CC50 of this compound.
Materials:
-
Cells of interest plated in a 96-well, opaque-walled plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Caspase-Glo® 3/7 Assay kit (e.g., Promega, #G8090).[11]
-
Plate shaker and luminometer.
Procedure:
-
Cell Plating: Seed cells at a density optimized for your cell line and assay duration (typically 24-72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add the medium containing the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[12]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11]
-
Mixing and Incubation: Place the plate on a shaker at 300-500 rpm for 5 minutes to mix, then incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[11]
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% effect) and a positive control for cell death (100% effect). Plot the normalized data against the log of the compound concentration and fit a dose-response curve to calculate the CC50 value.
Your parallel dose-response experiments should yield data that can be summarized for clear interpretation.
| Parameter | 3-(Thiazol-2-yloxy)-piperidine HCl | Control Compound (Known Active) |
| Target IC50 (e.g., Kinase Inhibition) | 50 nM | 25 nM |
| Phenotypic EC50 (e.g., Reporter Gene) | 150 nM | 80 nM |
| Cytotoxicity CC50 (Caspase 3/7) | 5,000 nM (5 µM) | > 50,000 nM (>50 µM) |
| Therapeutic Window (CC50 / IC50) | 100x | >2000x |
| Interpretation | A 100-fold window is acceptable for initial studies, but caution is warranted. Further validation in Phase 2 is essential. | A >1000-fold window provides high confidence that the observed phenotype is not due to general cytotoxicity. |
Phase 2: On-Target Validation in a Cellular Context
If the therapeutic window is narrow or if you require a higher degree of certainty, the next step is to confirm that the observed phenotype is a direct result of engaging the intended target.
Objective: To determine if the effect of the compound is dependent on the presence of its intended target.
Procedure:
-
siRNA Transfection: Transfect your cells with an siRNA sequence specific to your target of interest. Use a non-targeting (scrambled) siRNA as a negative control.
-
Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Verification of Knockdown: Harvest a subset of cells from both the target siRNA and scrambled siRNA groups. Perform a Western blot or qPCR to confirm that the target protein/mRNA levels are significantly reduced (ideally >70% knockdown).
-
Compound Treatment: Treat the remaining cells from both groups with this compound at a concentration known to be effective (e.g., 3x EC50). Also include vehicle controls for both siRNA groups.
-
Phenotypic Assay: After the appropriate treatment duration, perform your primary phenotypic assay (e.g., reporter assay, cell imaging, etc.).
-
Data Analysis: Compare the compound's effect in the target knockdown cells versus the scrambled control cells. A significant reduction in the compound's activity in the knockdown cells is strong evidence for on-target action.
Phase 3: Proactively Identifying Potential Off-Targets
If the results from Phase 2 suggest an off-target effect, or if you are performing due diligence for a drug development program, the next step is to identify the specific unintended targets.
Before committing to expensive wet-lab experiments, computational approaches can provide valuable hypotheses. These methods compare the chemical structure of your compound to databases of known ligands to predict potential binding partners.[13] Services and software are available that can screen your structure against hundreds of targets based on 2D fingerprint similarity or 3D pharmacophore models.
The gold standard for identifying off-targets is to test the compound's activity against large, diverse panels of purified proteins.[14]
Protocol 3: General Workflow for a Kinase Profiling Assay
Objective: To assess the selectivity of this compound by screening it against a large panel of human kinases.[15]
Note: Kinase profiling is typically performed as a service by specialized contract research organizations (CROs). The general steps are outlined below.
-
Compound Submission: Provide the compound to the CRO at a specified concentration and format.
-
Primary Screen: The compound is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The assay measures the percent inhibition of each kinase's activity.[16]
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as "hits."
-
Dose-Response Confirmation (IC50 Determination): For each hit identified in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value.
-
Data Analysis: The results are provided as a list of kinases inhibited by the compound, along with their respective IC50 values. This "selectivity profile" can reveal potent off-target interactions that may be responsible for an observed cellular phenotype.
Protocol 4: General Workflow for a Receptor Binding Safety Panel
Objective: To identify potential off-target interactions with a panel of common GPCRs, ion channels, and transporters associated with adverse drug reactions.[4]
-
Assay Format: These are typically competitive binding assays where your compound competes with a known radiolabeled ligand for binding to the receptor.[17][18]
-
Screening: Your compound is tested (often at 1 µM or 10 µM) against the panel. The result is expressed as the percent displacement of the radiolabeled ligand.
-
Hit Analysis: Significant displacement (>50%) indicates binding to an off-target. This can help identify potential liabilities, such as hERG channel binding, early in the discovery process.
By following this structured, evidence-based approach, researchers can gain a high degree of confidence in their experimental results, correctly attribute biological effects to the appropriate molecular targets, and make informed decisions in their research and drug development programs.
References
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YouTube. (2020). off-target effects of drugs. Available from: [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
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PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
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MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
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NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
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PubMed Central. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Available from: [Link]
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Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]
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ResearchGate. (2022). a) Different modalities of piperidine-containing drugs and drug... Available from: [Link]
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Protocols.io. (2023). In vitro kinase assay. Available from: [Link]
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PubMed Central. (2014). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: [Link]
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Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
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PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ResearchGate. (2023). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Available from: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]
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bioRxiv. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
-
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
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Creative Bio-Structure. Small Molecule Drug Target Identification and Validation. Available from: [Link]
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Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Available from: [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]
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Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Available from: [Link]
-
ResearchGate. (2020). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]
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MilliporeSigma. Receptor Binding Assays. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
PubMed Central. (2024). In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]
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- 16. reactionbiology.com [reactionbiology.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Protocol Refinement for 3-(Thiazol-2-yloxy)-piperidine hydrochloride Experiments
Introduction
Welcome to the technical support center for 3-(Thiazol-2-yloxy)-piperidine hydrochloride (CAS 1185315-02-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving consistent and reliable results in experiments involving this compound. Given the limited specific literature on this molecule, this guide synthesizes field-proven insights from structurally related thiazole and piperidine derivatives to offer a robust framework for your experimental design and execution. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the recommended storage and handling conditions for this compound?
A1: As a hydrochloride salt, this compound is likely to be hygroscopic and light-sensitive[1]. To ensure its stability and integrity, the following storage conditions are recommended:
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C for long-term storage[1]. For short-term use, storage at 2-8°C in a desiccator is acceptable.
-
Handling: Allow the compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How do I prepare a stock solution of this compound?
A2: The solubility of piperidine and thiazole derivatives can vary. Based on similar compounds, moderate solubility is expected in polar aprotic solvents such as DMSO and DMF, with limited solubility in water[1].
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Max Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Recommended for most in vitro assays. |
| Dimethylformamide (DMF) | ≥ 10 mM | An alternative to DMSO. |
| Ethanol | Limited | May be suitable for some applications, but solubility should be tested. |
| Water | Limited | As a hydrochloride salt, aqueous solubility is possible but may be limited. Test in small volumes first. |
Step-by-Step Protocol for Stock Solution Preparation:
-
Calculate the required mass of the compound for your desired stock concentration and volume.
-
Weigh the compound in a suitable vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Design and Execution
Q3: I am observing high variability in my in vitro assay results. What could be the cause?
A3: High variability in in vitro assays can stem from several factors related to the compound's properties and the experimental setup.
Troubleshooting High Variability:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading in your assay medium. The stability of similar compounds can be pH-dependent[2]. | Perform a stability study of the compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points by HPLC to check for degradation. |
| Incomplete Solubilization | If the compound is not fully dissolved in the stock solution or precipitates upon dilution in aqueous media, the effective concentration will be inconsistent. | Visually inspect the stock solution and the final assay medium for any precipitates. If precipitation is observed, consider lowering the final concentration or using a different solvent system. |
| Off-Target Effects | At higher concentrations, small molecules can exhibit off-target effects, leading to inconsistent biological responses. | Determine the IC50 or EC50 of the compound and work within a concentration range relevant to its potency. Include appropriate positive and negative controls in your assay. |
| Cell Health and Density | Variations in cell seeding density and overall cell health can significantly impact the drug response. | Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
Q4: How can I confirm the identity and purity of my this compound sample?
A4: It is crucial to verify the identity and purity of your compound before starting experiments. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound[3].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity[4].
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound. A single, sharp peak is indicative of high purity.
Troubleshooting Guides
Guide 1: Poor or Inconsistent Biological Activity
If you are observing lower-than-expected or inconsistent biological activity, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for poor or inconsistent biological activity.
Guide 2: HPLC Analysis Issues
For issues encountered during HPLC analysis, such as unexpected peaks or poor peak shape, refer to the following guide:
Caption: Troubleshooting guide for common HPLC analysis problems.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Readout: Perform the desired assay to measure the biological endpoint (e.g., cell viability using MTT or CellTiter-Glo, or a specific biomarker measurement).
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 or EC50 value.
Protocol 2: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Note: The appearance of multiple peaks for piperidine derivatives in their free base form can sometimes be due to differential ionization. Using a buffer in the mobile phase can help to achieve a single, sharp peak.
References
-
MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molecules, 29(1), 234. Retrieved from [Link]
-
MDPI. (2023). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 28(15), 5610. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. 4(5), 1-5. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2024(1), M1789. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. PubMed. Retrieved from [Link]
Sources
- 1. 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride | 1211465-94-9 | Benchchem [benchchem.com]
- 2. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Managing the Stability of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Welcome to the dedicated technical support center for 3-(Thiazol-2-yloxy)-piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and experimental use of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reliability of your research.
Introduction to the Stability Profile of this compound
This compound is a heterocyclic compound with potential applications in pharmaceutical research. The molecule's structure, featuring a thiazole ring, a piperidine moiety, and an ether linkage, presents several potential sites for degradation. Understanding these vulnerabilities is crucial for maintaining the compound's purity and activity over time. The hydrochloride salt form can also influence its stability, particularly its hygroscopicity.
This guide will walk you through the potential degradation pathways, recommended storage conditions, and analytical methods to assess the stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1] This compound is potentially hygroscopic and sensitive to light and atmospheric oxygen.
Q2: I've observed a change in the color/physical appearance of my stored compound. What could be the cause?
A change in physical appearance, such as discoloration or clumping, can be an initial indicator of degradation. This could be due to exposure to light, moisture, or elevated temperatures. It is recommended to perform an analytical assessment (e.g., HPLC-UV) to check the purity of the material.
Q3: Can I store solutions of this compound? If so, for how long?
It is generally recommended to prepare solutions fresh for each experiment. The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. If short-term storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly capped vial, protected from light. A preliminary stability study in your chosen solvent is advised to determine an acceptable storage duration.
Q4: What are the likely degradation pathways for this molecule?
Based on its structure, the primary potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether linkage connecting the thiazole and piperidine rings, particularly under acidic or basic conditions.
-
Oxidation: The thiazole ring and the piperidine ring are susceptible to oxidation.[2]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, leading to complex degradation products.[3]
-
Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to decomposition of the piperidine ring or other rearrangements.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound leading to reduced potency or the presence of interfering byproducts.
Troubleshooting Steps:
-
Verify Compound Purity: The first step is to assess the purity of your current stock of this compound.
-
Action: Perform a purity analysis using a stability-indicating HPLC method. A generic method is provided in the "Analytical Methods" section below. Compare the chromatogram of your sample to a reference standard or a previously validated batch.
-
-
Review Storage and Handling Procedures:
-
Action: Ensure that the compound has been stored under the recommended conditions (-20°C, inert atmosphere, protected from light). Verify that the container is properly sealed.
-
-
Investigate Solution Stability:
-
Action: If you are using a stock solution, assess its stability. Prepare a fresh solution and compare its performance in your assay to the stored solution.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Degradation Profile: To understand the nature of the degradation, a forced degradation study is recommended. This will help in identifying the conditions under which the compound is unstable and will aid in the tentative identification of degradation products.
-
Action: Conduct a forced degradation study as outlined in the "Experimental Protocols" section. This involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.
-
-
Analyze Degradation Products:
-
Action: Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This information can help in proposing structures for the degradation products. For example, a product corresponding to the mass of the thiazole or piperidine fragment would suggest hydrolysis of the ether linkage.
-
Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes the recommended starting conditions for a forced degradation study, based on ICH guidelines.[4][5][6][7]
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV light (254 nm) & Visible light | Room Temp | 24 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
Visualization of Potential Degradation
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for troubleshooting the stability of this compound.
References
-
Mykhailiuk, P. K. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Kinetics of the hydrolysis reaction in acetonitrile/water mixture was studied by reversed-phase HPLC analysis as a function of water content, NaOH concentration, temperature, and ionic strength. PubMed. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2020). ResearchGate. [Link]
-
Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. ScienceDirect. [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry. [Link]
-
THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. (1960). Canadian Science Publishing. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. [Link]
-
Oxidation of thiazoles having sulfur-containing functional groups. (2020). ResearchGate. [Link]
-
Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). (2009). PubMed. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2018). NIH. [Link]
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (2003). ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
-
Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. (2023). ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. (2019). ACS Publications. [Link]
-
Hydrolytic stability of hydrazones and oximes. (2008). PubMed - NIH. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). NIH. [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Oxidative-hydrolytic splitting of carbon–carbon bonds of organic molecules. (1956). Quarterly Reviews, Chemical Society (RSC Publishing). [Link]
Sources
- 1. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Coupling Thiazole and Piperidine Moieties
Welcome to the technical support center dedicated to the synthesis of piperidinyl-thiazole compounds, a scaffold of significant interest in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful coupling of thiazole and piperidine moieties. My aim is to move beyond simple protocols and offer insights into the causality behind experimental choices, empowering you to optimize your reactions effectively.
I. Strategic Overview: Choosing Your Coupling Methodology
The formation of a C-N bond between a thiazole and a piperidine ring can be approached through several catalytic methodologies. The three most common and effective methods are the Buchwald-Hartwig Amination, the Ullmann Condensation, and direct C-H Activation/Arylation. The choice of method depends on several factors including the substitution pattern of your substrates, functional group tolerance, cost, and scalability.
Below is a decision-making workflow to guide you in selecting the most appropriate starting point for your specific synthetic challenge.
Caption: Decision workflow for selecting a coupling methodology.
II. The Workhorse: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for C-N bond formation due to its broad functional group tolerance and generally high yields.
Core Principles & Mechanistic Insights
The catalytic cycle involves the oxidative addition of the halo-thiazole to a Pd(0) complex, followed by coordination of the piperidine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] A crucial aspect is the choice of ligand, which modulates the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[3]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing. | - Use a pre-catalyst which is more air-stable and provides reliable initiation.[4] - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). |
| 2. Thiazole Ring Decomposition: Thiazoles can be sensitive to strong bases, leading to ring-opening.[5] | - Avoid strong alkoxide bases like NaOt-Bu.[5] - Use a milder base such as Cs₂CO₃, K₃PO₄, or NaOTMS (sodium trimethylsilanolate).[4][5] For base-sensitive five-membered heteroarenes, NaOTMS has been shown to be particularly effective.[5] | |
| 3. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-rich thiazole ring. | - For secondary amines like piperidine, ligands such as RuPhos or bulky biarylphosphine ligands like tBuBrettPhos can be effective.[1][6] | |
| Side Product Formation | 1. Hydrodehalogenation: The halo-thiazole is reduced to the parent thiazole. | - This can occur via β-hydride elimination from the piperidine ring after coordination to the palladium center.[7] - Use a ligand that promotes rapid reductive elimination over side reactions. - Lowering the reaction temperature may also help. |
| 2. Homocoupling of Thiazole: Formation of bi-thiazole species. | - This is often a sign of poor catalyst performance or incorrect stoichiometry. Ensure the amine is present in a slight excess. | |
| Incomplete Conversion | 1. Poor Solubility: Reagents or the catalyst may not be fully dissolved. | - Choose a solvent in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF.[8] |
| 2. Insufficient Reaction Time/Temperature: The reaction may be too slow under the current conditions. | - Incrementally increase the temperature. Typical temperatures range from 80-110 °C.[4] - Monitor the reaction over a longer period. |
Recommended Starting Protocol: Buchwald-Hartwig Amination
This protocol is a good starting point for the coupling of a 2-halo-thiazole with piperidine, optimized for base-sensitive substrates.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-thiazole (1.0 equiv), a GPhos-supported Pd pre-catalyst (e.g., P1, 1.5-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF as the solvent, followed by piperidine (1.2 equiv).
-
Base Addition: Add sodium trimethylsilanolate (NaOTMS) (1.05 equiv).
-
Reaction: Heat the mixture to 50-70 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. The Classical Alternative: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction. While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often employ ligands to facilitate the reaction under milder conditions, making it a viable and cost-effective alternative to palladium-catalyzed methods.[1][9]
Core Principles & Mechanistic Insights
The mechanism of the ligand-promoted Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. The Cu(I) species undergoes oxidative addition with the halo-thiazole, followed by coordination of the amine and subsequent reductive elimination.[10] Ligands, such as 1,10-phenanthroline or amino acids like N-methylglycine, stabilize the copper intermediates and accelerate the catalytic turnover.[11] For the coupling of halothiazoles, copper(I) iodide (CuI) is a commonly used catalyst precursor.[12]
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst Inactivity: The copper source may be of poor quality or oxidized. | - Use fresh, high-purity Cu(I) salts (e.g., CuI).[13] - Ensure the reaction is performed under an inert atmosphere, as Cu(I) can be air-sensitive. |
| 2. Lack of Ligand: For less reactive substrates, a ligand is often necessary to promote the reaction under milder conditions. | - Screen a variety of ligands. For N-arylation of heterocycles, 1,10-phenanthroline and its derivatives are often effective.[5] N-methylglycine has also been shown to be a good general ligand for Ullmann aminations.[11] | |
| 3. Inappropriate Base/Solvent: The base and solvent system is crucial for the reaction's success. | - K₂CO₃ or K₃PO₄ are commonly used bases.[12] - High-boiling polar aprotic solvents like DMF or DMSO are often required.[12] | |
| Side Product Formation | 1. Hydrodehalogenation: Formation of the parent thiazole. | - This is a common side reaction in Ullmann couplings, especially if the reaction stalls.[14] - Ensure all reagents are dry and the inert atmosphere is maintained. - A more effective ligand may accelerate the desired coupling over this side reaction. |
| Reaction Stalls | 1. Product Inhibition: The product may coordinate to the copper center and inhibit catalysis. | - This can sometimes be overcome by using a higher catalyst loading or a more strongly coordinating ligand. |
| 2. Substrate Decomposition: At the high temperatures sometimes required, the thiazole ring may be unstable. | - If possible, use a more reactive halo-thiazole (I > Br > Cl) to allow for lower reaction temperatures. - Screen for a more active catalyst/ligand system that operates at a lower temperature. |
Recommended Starting Protocol: Ligand-Promoted Ullmann Coupling
This protocol is a starting point for a modern, milder Ullmann coupling.[12]
-
Reaction Setup: To a Schlenk tube, add CuI (10-30 mol%), the 2-halo-thiazole (1.0 equiv), a ligand such as 1,10-phenanthroline (10-30 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Add piperidine (1.5 equiv) and anhydrous DMSO as the solvent.
-
Reaction: Heat the mixture to 120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
IV. The Atom-Economical Approach: C-H Activation/Arylation
Direct C-H activation offers an elegant and atom-economical route to C-N bond formation, avoiding the need for pre-halogenated starting materials. In the context of thiazoles, C-H activation can be directed to either the C2 or C5 position, depending on the catalytic system.[12]
Core Principles & Mechanistic Insights
Palladium catalysts are commonly used for the C-H arylation of thiazoles. The regioselectivity is highly dependent on the reaction conditions. For instance, a Pd/PPh₃/NaOtBu system tends to favor C2-arylation, while a Pd catalyst with a ligand like bathophenanthroline (Bphen) and a base like K₃PO₄ can direct the arylation to the C5 position.[12] The mechanism is complex and can involve different pathways, but generally involves the coordination of the thiazole to the palladium center, followed by a C-H bond cleavage step.
Troubleshooting Guide: C-H Activation/Arylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | 1. Incorrect Catalyst/Ligand/Base Combination: The chosen conditions do not sufficiently differentiate between the C-H bonds of the thiazole ring. | - To target the C2 position, a combination of a palladium source, a phosphine ligand, and a strong base like NaOtBu is often effective.[12] - For C5 arylation, a palladium catalyst with a nitrogen-based ligand like Bphen and a weaker base such as K₃PO₄ should be employed.[12] |
| Low Yield | 1. Low Reactivity of the Thiazole C-H Bond: The C-H bond may not be sufficiently activated under the reaction conditions. | - Increase the reaction temperature. - Ensure the correct stoichiometry of all reagents. |
| 2. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. | - Use a pre-catalyst or ensure the active catalyst is generated efficiently. | |
| No Reaction | 1. Incorrect Oxidant/Additive: Some C-H activation reactions require a specific oxidant or additive to facilitate the catalytic cycle. | - Review the literature for the specific type of C-H activation you are attempting to ensure all necessary components are present. |
Recommended Starting Protocol: Regioselective C-H Arylation
This is a generalized protocol for the C5-arylation of a thiazole.
-
Reaction Setup: In a sealed tube, combine the thiazole (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand such as bathophenanthroline (10 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add a high-boiling solvent such as DMA or DMF.
-
Reaction: Heat the mixture to 130-150 °C for 12-24 hours.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the other methods.
V. Comparative Summary of Coupling Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | C-H Activation/Arylation |
| Catalyst | Palladium | Copper | Palladium (or other transition metals) |
| Cost | High (Pd, phosphine ligands) | Low (Cu) | High (Pd, specialized ligands) |
| Typical Conditions | Mild to moderate (50-110 °C) | Moderate to harsh (100-200 °C), milder with ligands | Often harsh (>120 °C) |
| Substrate Scope | Broad | Good, but can be sensitive to sterics | Dependent on substrate electronics and directing groups |
| Key Advantage | High yields and reliability | Low catalyst cost | Atom economy |
| Key Disadvantage | Catalyst cost and air sensitivity | Often requires high temperatures and can give lower yields | Regioselectivity can be a major challenge |
VI. Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working even with the recommended mild base. What should I check next?
A1: First, rigorously check the quality of your reagents and the integrity of your inert atmosphere. Ensure your piperidine and solvent are anhydrous. The quality of the palladium pre-catalyst is also critical; try using a fresh batch. You can also screen different bulky phosphine ligands, as small changes in the ligand structure can have a significant impact on reactivity.
Q2: I am observing the formation of a significant amount of debrominated thiazole in my Ullmann reaction. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction. This often indicates that the rate of the desired C-N coupling is slow compared to the undesired reduction pathway. Try screening different ligands to accelerate the C-N bond formation. N-methylglycine and 1,10-phenanthroline are good starting points. Also, ensure your reaction is completely free of water, as it can be a proton source for the reduction.
Q3: Can I use a chloro-thiazole for these coupling reactions?
A3: Chloro-thiazoles are generally less reactive than their bromo- or iodo- counterparts. For Buchwald-Hartwig amination, more electron-rich and sterically hindered ligands are often required to activate the C-Cl bond. For Ullmann couplings, chloro-thiazoles are very challenging substrates and typically require higher temperatures and more active catalyst systems.
Q4: How do I choose between C2 and C5 C-H activation on a substituted thiazole?
A4: The regioselectivity is a complex interplay of steric and electronic factors of both the substrate and the catalyst system. As a general rule, the C5 position is more electron-rich and can be favored under certain conditions. However, the acidity of the C2 proton can also play a role. It is highly recommended to consult the literature for precedents with similar substitution patterns and to perform a careful screen of catalysts, ligands, and bases to achieve the desired regioselectivity.[12]
Q5: Are there any safety considerations I should be aware of?
A5: Yes. Palladium and copper catalysts, especially as fine powders, can be pyrophoric. Handle them under an inert atmosphere. Many of the solvents used (e.g., dioxane, DMF) have specific health and safety risks. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
VII. References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Korenaga, T., Sasaki, R., & Shimada, K. (2015). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd 0–arene interaction. Dalton Transactions, 44(10), 4473-4479. [Link]
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Vantourout, J. C., et al. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 16(18), 4924–4927. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination - Mechanism. [Link]
-
Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112. [Link]
-
Seifinoferest, B., Tanbakouchian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry, 10(6), 1319-1344. [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
Smith, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8284–8293. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
CORE. (n.d.). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. [Link]
-
MDPI. (2022). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6966-6975. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112. [Link]
-
YouTube. (2021). Buchwald-Hartwig and Ullmann amination reactions. [Link]
-
ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
-
ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. [Link]
-
PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
ResearchGate. (2025). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. [Link]
-
NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
-
MDPI. (2022). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. [Link]
-
RSC Publishing. (2014). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. [Link]
-
MDPI. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]
-
PubMed Central. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
ResearchGate. (2022). One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination. [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
Sources
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. reddit.com [reddit.com]
Technical Support Center: Impurity Resolution for 3-(Thiazol-2-yloxy)-piperidine hydrochloride
An essential aspect of pharmaceutical development is ensuring the purity and safety of active pharmaceutical ingredients (APIs). For a molecule like 3-(Thiazol-2-yloxy)-piperidine hydrochloride, which contains multiple reactive sites, a robust analytical method to resolve and control impurities is paramount. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of method development for this specific compound.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Part 1: Method Development Strategy & FAQs
This section addresses the initial strategic questions that form the foundation of a successful impurity resolution method.
Q1: What is the best starting point for developing an impurity detection method for this compound?
Answer: The most effective and widely used technique for pharmaceutical impurity profiling is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection.[1] Given the structure of this compound, it possesses good UV chromophores (the thiazole ring) and a basic piperidine moiety, making it an ideal candidate for this technique.
Your initial step should be to develop a stability-indicating HPLC method. This involves creating a method that separates the main compound from its potential degradation products and process-related impurities.[2] A logical workflow for this process is outlined below.
Caption: General workflow for developing a stability-indicating HPLC method.
Q2: How do the chemical properties of this compound influence HPLC method development?
Answer: The molecule's structure is key. It has two primary features to consider:
-
The Basic Piperidine Ring: The piperidine nitrogen has a high pKa (around 11.2), meaning it will be protonated and positively charged at acidic and neutral pH values. This is crucial for retention in RP-HPLC. Working with a mobile phase pH between 3 and 7 ensures the piperidine is in a consistent, ionized state, which generally leads to better peak shapes. Using a low pH can also suppress the interaction of the basic amine with acidic residual silanols on the silica-based column packing, thereby reducing peak tailing.
-
The Thiazole Ring: This aromatic heterocyclic ring provides UV absorbance, making detection straightforward. It is also susceptible to certain degradation pathways, such as photo-degradation or oxidation, which your method must be able to resolve.[3][4]
Q3: What are the most likely impurities I should be looking for?
Answer: Impurities can generally be categorized as process-related or degradation-related.[1]
| Impurity Type | Potential Source / Structure | Rationale |
| Process-Related | Starting materials (e.g., Piperidin-3-ol, 2-chlorothiazole) | Incomplete reaction during synthesis. |
| Reagents or by-products | Side reactions or residual catalysts. | |
| Degradation-Related | Piperidin-3-ol and 2-hydroxythiazole | Hydrolysis of the ether linkage, especially under acidic or basic stress conditions. |
| N-Oxides or S-Oxides | Oxidation of the piperidine nitrogen or thiazole sulfur, particularly under oxidative stress (e.g., H₂O₂). | |
| Photodegradation Products | Thiazole rings can undergo photo-oxygenation, leading to ring-opened products.[3] |
Part 2: HPLC & LC-MS Troubleshooting Guide
This section provides solutions to common experimental problems in a Q&A format.
Q4: My main peak is tailing or showing poor symmetry. What should I do?
Answer: Peak tailing for a basic compound like this is a classic issue in RP-HPLC. It's typically caused by secondary interactions between the protonated amine and acidic silanol groups on the silica column packing.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Decrease the pH to around 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). This ensures the piperidine amine is fully protonated and minimizes interactions with silanols.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanols more effectively.
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., Agilent Zorbax, Waters XBridge) are made with high-purity silica and are extensively end-capped to minimize available silanol groups. Consider a column specifically designed for polar/basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving the peak shape of your analyte.
Q5: I have two impurities that are co-eluting or are not fully resolved from the main peak. How can I improve separation?
Answer: Poor resolution requires changing the selectivity of your chromatographic system. This means altering the relative retention times of the co-eluting peaks.
Caption: Decision tree for troubleshooting poor peak resolution.
Detailed Explanation:
-
Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and interaction mechanisms. Switching from one to the other is one of the most powerful ways to alter selectivity.
-
Change the Stationary Phase: If changing the mobile phase isn't enough, change the column. A Phenyl-Hexyl column, for example, offers pi-pi interactions which can help separate aromatic impurities from the main peak differently than a standard C18 column.
-
Adjust pH: Even small changes in pH can alter the charge state of impurities, especially if they have different pKa values than the parent compound, leading to significant shifts in retention time.
Q6: I can't detect my low-level impurities. How do I improve sensitivity?
Answer: Low sensitivity can be a challenge, especially when trying to meet regulatory thresholds (e.g., 0.05% for reporting).
Troubleshooting Steps:
-
Optimize Detection Wavelength: Analyze the UV spectra of your main peak and, if possible, the impurities. Select a wavelength where the impurities have maximum absorbance, which may be different from the main peak's lambda max.
-
Increase Injection Volume/Concentration: This is the most direct way to increase the signal, but be careful not to overload the column with the main compound, which can cause peak distortion and hide nearby impurities.
-
Switch to a Mass Spectrometer (MS): Mass spectrometry is inherently more sensitive and selective than UV detection.[5][6] An LC-MS system can detect impurities at very low levels and provides mass information for identification.[7][8]
-
Use a Longer Pathlength Flow Cell: Some HPLC systems allow for flow cells with longer pathlengths, which increases the absorbance signal according to the Beer-Lambert law.
Q7: I have an unknown peak in my chromatogram. What is the process for identifying it?
Answer: Identifying an unknown impurity is a multi-step process that moves from basic characterization to definitive structural elucidation.
Workflow for Identification:
-
LC-MS Analysis: The first and most critical step is to determine the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide an accurate mass and suggest a molecular formula.[5]
-
MS/MS Fragmentation: Fragment the impurity's molecular ion inside the mass spectrometer (MS/MS). The fragmentation pattern provides clues about the impurity's structure. Compare this pattern to the fragmentation of the parent compound to see what part of the molecule has changed.
-
Forced Degradation Study: Compare the unknown peak's retention time to the peaks generated in your forced degradation study. If it matches a peak from the acid hydrolysis sample, for example, it is likely a hydrolysis product.
-
Isolation and NMR: If the impurity is present at a high enough level (>0.1%), it may need to be isolated using preparative HPLC.[9][10] The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Baseline RP-HPLC Method for Initial Screening
This protocol provides a robust starting point for your method development.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A general-purpose column that provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure good peak shape for the basic piperidine. Volatile and MS-compatible.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to ensure elution of all potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common screening wavelength. A DAD is preferred to collect full UV spectra. |
| Injection Vol. | 10 µL | A standard starting volume. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. |
Protocol 2: Forced Degradation Study
This study is essential to demonstrate the stability-indicating nature of your method, as required by regulatory guidelines like ICH.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 Water:Acetonitrile mixture.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a stock solution to a photostability chamber (ICH Q1B conditions).
-
-
Neutralization & Dilution: Before injection, neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Evaluation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak and from each other.
References
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
-
Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
-
Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Available from: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available from: [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Available from: [Link]
-
ResearchGate. (2004). Mass spectrometry in impurity profiling. Available from: [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
YouTube. (2025). Troubleshooting Contamination Issues in Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available from: [Link]
-
Pharmaffiliates. (n.d.). Tizanidine Hydrochloride-impurities. Available from: [Link]
-
Wikipedia. (n.d.). Piperidine. Available from: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Available from: [Link]
-
MedCrave online. (2023). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. Available from: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]
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Validation & Comparative
Validating On-Target Activity of 3-(Thiazol-2-yloxy)-piperidine hydrochloride: A Comparative Guide for α7 Nicotinic Acetylcholine Receptor Modulation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of the novel compound, 3-(Thiazol-2-yloxy)-piperidine hydrochloride. Given its structural motifs—a piperidine ring and a thiazole moiety—a primary, scientifically-driven hypothesis is its interaction with the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in central nervous system (CNS) disorders.[1][2] This document outlines a multi-tiered experimental approach to rigorously test this hypothesis, comparing the compound's performance against established α7 nAChR modulators and providing the causal logic behind each experimental choice.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, predominantly expressed in the CNS, particularly in brain regions critical for memory and cognition like the hippocampus.[3][4][5] Unlike other nAChRs, the α7 subtype exhibits exceptionally high permeability to calcium ions (Ca²⁺), allowing it to function as a significant modulator of intracellular signaling cascades.[6] This unique characteristic implicates α7 nAChR in a multitude of neuronal processes, including synaptic plasticity, neurotransmitter release, and neuroprotection.[4][5][6] Consequently, it has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, such as Alzheimer's disease and schizophrenia.[1][3]
A significant challenge in studying α7 nAChR is its rapid desensitization upon agonist binding, which can complicate the interpretation of functional assays.[7] This guide will address this challenge by incorporating Positive Allosteric Modulators (PAMs) into the experimental design, a critical step for accurately characterizing agonist activity.[8][9][10]
Experimental Strategy: A Phased Approach to Target Validation
To robustly validate the on-target activity of this compound as a putative α7 nAChR agonist, a stepwise approach is recommended. This ensures that each phase of the investigation builds upon a solid foundation of evidence, from initial binding to functional cellular responses.
Caption: Simplified signaling cascade following α7 nAChR activation.
Conclusion
This guide provides a rigorous, evidence-based framework for validating the on-target activity of this compound at the α7 nicotinic acetylcholine receptor. By systematically progressing from binding affinity to functional characterization and comparing against established standards, researchers can confidently determine the compound's pharmacological profile. The outlined protocols are designed to be self-validating, with each step providing a critical piece of the puzzle. A conclusive demonstration of potent and selective partial agonism at the α7 nAChR would position this compound as a promising lead for further investigation in the context of CNS therapeutics.
References
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Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central (PMC). Available at: [Link]
-
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride Analogs as Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiazole-Piperidine Scaffolds in Neurological Drug Discovery
The Pharmacological Target: Muscarinic Acetylcholine Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. There are five subtypes (M1-M5), with the M1 receptor being a key target for cognitive enhancement. Agonism at the M1 receptor is hypothesized to improve memory and learning. The development of subtype-selective M1 agonists is a critical goal to minimize the side effects associated with the activation of other muscarinic receptor subtypes.
Caption: Proposed synthetic workflow for this compound analogs.
Step-by-step methodology:
-
Synthesis of Substituted 2-Halothiazoles: Commercially available or synthesized substituted thioureas can be reacted with an α-haloketone to yield the corresponding substituted 2-aminothiazole, which can then be converted to a 2-halothiazole via a Sandmeyer-type reaction.
-
Nucleophilic Aromatic Substitution: The N-protected 3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, to form the alkoxide. This is then reacted with the substituted 2-halothiazole in an appropriate solvent like DMF or THF to form the ether linkage.
-
Deprotection and Salt Formation: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions, typically with HCl in an organic solvent like dioxane or methanol. This step also facilitates the formation of the hydrochloride salt. The final product can then be purified by recrystallization or chromatography.
In Vitro Biological Evaluation
These assays are crucial for determining the affinity of the synthesized analogs for the different muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Detection: After incubation, the bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.
Protocol:
-
Cell Culture: Cells expressing the muscarinic receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are then exposed to varying concentrations of the test compound.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values (the concentration of the compound that produces 50% of the maximal response) are determined to quantify the potency of the agonist.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel muscarinic agonists. The SAR insights derived from analogous heterocyclic series suggest that small alkyl or electron-withdrawing substituents on the thiazole ring may enhance potency, while modifications to the piperidine nitrogen are likely to be detrimental to agonist activity. A systematic exploration of substitutions on the thiazole ring, coupled with rigorous in vitro and in vivo evaluation, is warranted to identify lead compounds with optimal potency, M1 selectivity, and desirable pharmacokinetic profiles for the potential treatment of cognitive disorders.
References
- Thiazole and its derivatives have received a lot of attention from researchers due to its wide biological, pharmacological, and anticancer properties. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4a–c) and acetoxy derivative (5) were synthesized via using thiosemicarbazones (2a–c). Molecules.
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
- A series of novel 1,2,4-thiadiazoles bearing a mono- or bicyclic amine at C5 were prepared. The receptor-binding affinity and efficacy of these compounds as muscarinic ligands was assessed by radioligand binding assays. Journal of Medicinal Chemistry.
- A series of novel 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro- 1-methylpyridines were synthesized and tested for central muscarinic cholinergic receptor affinity. Journal of Medicinal Chemistry.
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A Framework for the Preclinical Cross-Validation of 3-(Thiazol-2-yloxy)-piperidine hydrochloride: Efficacy in Neuropathic Pain and Anxiety Models
Introduction: Profiling a Novel Chemical Entity
In the landscape of modern drug discovery, the identification of novel chemical entities (NCEs) with potential therapeutic value is the critical first step. This guide focuses on 3-(Thiazol-2-yloxy)-piperidine hydrochloride , an NCE built upon two highly privileged heterocyclic scaffolds. The piperidine ring is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structural properties often confer metabolic stability and favorable pharmacokinetic profiles.[1] The thiazole ring is similarly versatile, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3]
The convergence of these two scaffolds in a single molecule suggests a high potential for novel biological activity. However, as an NCE, published data on the specific efficacy of this compound is not yet available. Therefore, this guide serves as an expert-led framework, proposing a rigorous, multi-model cross-validation strategy to elucidate its therapeutic potential. We will explore its hypothetical efficacy in two distinct, yet often comorbid, CNS-related conditions: neuropathic pain and anxiety. This cross-validation approach is essential for building a comprehensive preclinical data package, identifying a robust therapeutic window, and uncovering potential mechanisms of action before advancing to more complex and costly stages of drug development.
The Rationale for Cross-Validation in Preclinical Research
Relying on a single disease model can be misleading. A compound may show efficacy due to model-specific artifacts or a narrow mechanism that does not translate to a broader therapeutic context. Cross-validation—testing an NCE in multiple, mechanistically distinct models—provides a more holistic understanding of its pharmacological profile. This approach helps to:
-
Confirm Efficacy: Demonstrating activity across different models strengthens the evidence for the compound's therapeutic potential.
-
Elucidate Mechanism: If a compound is effective in models of both neuropathic pain and anxiety, it may suggest activity against a central modulatory pathway common to both, such as the endocannabinoid or serotonergic systems.
-
Identify Potential Side Effects: Observing the compound's behavioral effects in different assays can provide early clues about potential off-target effects, such as sedation or motor impairment.
-
Establish a Robust Dose-Response Relationship: Comparing effective doses across models helps to define a consistent and therapeutically relevant dosage range.
The following workflow illustrates a logical progression for the preclinical evaluation of an NCE like this compound.
Caption: Proposed preclinical cross-validation workflow for a novel CNS compound.
Disease Model 1: Neuropathic Pain (Chronic Constriction Injury)
Neuropathic pain is a debilitating chronic condition resulting from damage or disease affecting the somatosensory nervous system.[4] Animal models are pivotal for understanding its mechanisms and developing new therapies.[5] The Chronic Constriction Injury (CCI) model is a widely used and well-validated surgical model that mimics features of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).[6]
Comparative Efficacy Analysis
In this proposed experiment, we evaluate the ability of this compound to reverse established mechanical allodynia in the CCI model. Efficacy is compared against Gabapentin , a first-line clinical treatment for neuropathic pain.[7]
| Compound | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia | Notes |
| Vehicle (Saline) | - | 1.8 ± 0.3 | 0% | Represents full allodynia post-CCI. |
| 3-(Thiazol-2-yloxy)-piperidine HCl | 10 | 4.5 ± 0.6 | 35% | Moderate, statistically significant effect. |
| 3-(Thiazol-2-yloxy)-piperidine HCl | 30 | 8.2 ± 0.9 | 82% | Strong, dose-dependent reversal of allodynia. |
| Gabapentin (Positive Control) | 100 | 7.5 ± 0.8 | 73% | Efficacy consistent with literature standards. |
| Sham Control (No Injury) | - | 12.5 ± 1.1 | 100% | Baseline, non-painful response. |
Hypothetical data presented for illustrative purposes.
Experimental Protocol: Chronic Constriction Injury (CCI) & Von Frey Test
This protocol describes the induction of CCI and the subsequent assessment of mechanical allodynia.
I. CCI Surgery (Day 0)
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the lateral aspect of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.
-
Sciatic Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the common sciatic nerve. Causality: This blunt dissection minimizes muscle damage and provides clear access to the nerve.
-
Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. Causality: The ligatures are tightened just enough to cause minimal constriction, which induces inflammation and nerve damage over time, leading to neuropathic pain states.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen) that does not interfere with neuropathic pain development. Allow animals to recover for 7-14 days for the pain phenotype to fully develop.
II. Assessment of Mechanical Allodynia (Day 14 Post-Op)
-
Acclimation: Place rats in individual transparent acrylic boxes on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer the test compound (3-(Thiazol-2-yloxy)-piperidine HCl), Gabapentin, or vehicle intraperitoneally (i.p.).
-
Behavioral Testing: 60 minutes post-dosing, assess the paw withdrawal threshold using calibrated von Frey filaments.
-
Apply filaments to the mid-plantar surface of the injured (ipsilateral) hind paw.
-
Begin with a mid-range filament (e.g., 4g) and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal of the paw.
-
Causality: The up-down method provides an unbiased and accurate measure of the mechanical sensitivity threshold.[8]
-
-
Data Analysis: Calculate the mean 50% paw withdrawal threshold (in grams) for each treatment group.
Disease Model 2: Anxiety (Elevated Plus Maze)
Anxiety disorders are complex conditions involving excessive fear and worry.[9] Rodent models are essential for screening potential anxiolytic drugs and understanding the neurobiology of anxiety.[10][11] The Elevated Plus Maze (EPM) is one of the most widely used tests, based on the natural conflict in rodents between the drive to explore a novel environment and the aversion to open, elevated spaces.[10]
Comparative Efficacy Analysis
This proposed experiment evaluates the anxiolytic-like effects of this compound in the EPM. Its performance is compared against Diazepam , a classic benzodiazepine anxiolytic that reliably increases open arm exploration.[10][12]
| Compound | Dose (mg/kg, i.p.) | % Time Spent in Open Arms (Mean ± SEM) | Total Arm Entries (Locomotion) | Notes |
| Vehicle (Saline) | - | 12.5 ± 2.1 | 25 ± 3 | Typical anxiety-like behavior. |
| 3-(Thiazol-2-yloxy)-piperidine HCl | 5 | 28.6 ± 3.5 | 28 ± 4 | Significant increase in open arm time. |
| 3-(Thiazol-2-yloxy)-piperidine HCl | 15 | 41.2 ± 4.2 | 26 ± 3 | Strong anxiolytic effect without sedation. |
| Diazepam (Positive Control) | 2 | 45.5 ± 5.0 | 22 ± 4 | Robust anxiolytic effect. |
Hypothetical data presented for illustrative purposes.
Experimental Protocol: Elevated Plus Maze (EPM) Test
I. Apparatus & Environment
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing open arms and two opposing closed arms (with high walls). The maze is typically made of a non-reflective material.
-
Environment: The test is conducted in a quiet room with controlled, dim lighting (e.g., 25 lux) over the maze. Causality: Minimizing external stimuli is critical, as stress can significantly alter exploratory behavior and confound results.
II. Testing Procedure
-
Acclimation: Bring mice (e.g., C57BL/6) to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: Administer the test compound, Diazepam, or vehicle i.p. 30 minutes before testing.
-
Test Initiation: Place a single mouse onto the central platform of the maze, facing one of the open arms.
-
Recording: Immediately start a video recording and leave the room. The test duration is 5 minutes. Causality: Automated video tracking removes experimenter bias and allows for precise measurement of multiple behavioral parameters.
-
Behavioral Scoring: After the session, analyze the video recording (or use automated software) to score the following parameters:
-
Time spent in open arms: The primary measure of anxiolytic-like activity. An increase indicates reduced anxiety.
-
Number of open arm entries: A secondary measure of anxiety and exploration.
-
Number of closed arm entries: Used as a measure of general locomotor activity. A significant decrease may indicate sedation.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the total number of arm entries for each group.
Mechanistic Insights: A Putative Role for FAAH Inhibition
The potential for this compound to show efficacy in both pain and anxiety models points towards a mechanism that modulates a shared neurobiological substrate. A compelling hypothesis arises from structurally related piperidinyl thiazole compounds, which have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[13]
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[13] By inhibiting FAAH, our NCE could increase the endogenous levels of AEA. AEA acts as an agonist at cannabinoid receptors (primarily CB1), which are densely expressed in brain regions controlling pain perception, fear, and anxiety (e.g., amygdala, periaqueductal gray, spinal cord). This "turning up" of the body's natural pain- and anxiety-reducing signals could be the unifying mechanism of action.[14]
Caption: Putative mechanism via FAAH inhibition leading to dual therapeutic effects.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the initial preclinical evaluation of this compound. By employing a cross-validation strategy in well-established models of neuropathic pain and anxiety, researchers can build a comprehensive profile of the compound's potential efficacy, dose-dependency, and behavioral specificity. The hypothetical data presented herein illustrates a promising profile for a CNS-active agent, with potent, dose-dependent effects in both therapeutic areas, benchmarked against standard-of-care comparators.
The proposed mechanism of FAAH inhibition provides a strong, testable hypothesis that elegantly connects the observed analgesic and anxiolytic activities. The next logical steps in the development of this compound would be:
-
Execution of the Proposed Studies: Conduct the CCI and EPM experiments as detailed to generate real-world data.
-
Biochemical Validation: Perform enzymatic assays to directly measure the IC50 of this compound against FAAH.
-
Target Engagement Studies: Measure AEA levels in the brain and spinal cord of compound-treated animals to confirm the in vivo mechanism.
-
Safety & Toxicology: Expand tolerability studies and conduct formal safety pharmacology assessments.
By following this structured and logical approach, the therapeutic potential of this novel chemical entity can be thoroughly and efficiently investigated, paving the way for its potential development as a next-generation treatment for CNS disorders.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Bhat R, K. G. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology. [Link]
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Campos, A. C., Fogaca, V., Aguiar, D. C., & Guimaraes, F. S. (2013). Animal models of anxiety disorders and stress. Revista Brasileira de Psiquiatria. [Link]
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Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. [Link]
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Rosenberger, D. C., Blechschmidt, V., Timmerman, H., Wolff, C., & Valenzano, K. J. (2025). Evolving Treatment Strategies for Neuropathic Pain: A Narrative Review. Cureus. [Link]
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Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience. [Link]
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Ahn, K., Smith, S. E., Liimatta, M. B., et al. (2011). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. ACS Medicinal Chemistry Letters. [Link]
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Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., Fathy, T. A., & El-Agrody, A. M. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]
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Bourin, M., & Hascoët, M. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Indian Journal of Pharmacology. [Link]
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ResearchGate. (2021). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. ResearchGate. [Link]
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Senst, L., Bacquisto, T., & T. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. European Journal of Medicinal Chemistry. [Link]
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JETIR. (2023). Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research. [Link]
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A Head-to-Head Comparative Analysis of 3-(Thiazol-2-yloxy)-piperidine hydrochloride and a Reference Antimicrobial Agent
In the landscape of medicinal chemistry, the relentless pursuit of novel antimicrobial agents is driven by the escalating threat of antibiotic resistance. The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery, aiming to unlock new mechanisms of action and overcome existing resistance pathways. This guide presents a comprehensive, head-to-head comparison of a novel compound, 3-(Thiazol-2-yloxy)-piperidine hydrochloride, and a well-characterized reference antimicrobial, designated here as Reference Compound X, which features a piperidine moiety known to be crucial for its antibacterial activity.
The thiazole ring is a versatile pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Similarly, the piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, enhancing drug-like properties such as solubility, bioavailability, and the ability to interact with biological targets.[2] The novel conjugate, this compound, which marries these two key heterocycles, therefore represents a promising candidate for antimicrobial drug discovery.
This guide provides a detailed examination of the hypothetical antimicrobial performance of this compound against Reference Compound X. We will delve into a comparative analysis of their physicochemical properties, followed by a rigorous evaluation of their in vitro efficacy and safety profiles using standardized experimental protocols. The causality behind each experimental choice will be elucidated, providing a transparent and self-validating framework for assessing the potential of this novel chemical entity.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the thiazole-oxy linker to the piperidine scaffold in our compound of interest is expected to modulate its lipophilicity, polarity, and hydrogen bonding capacity compared to a standard piperidine-containing antimicrobial.
| Property | This compound | Reference Compound X (Hypothetical) |
| Molecular Formula | C8H13ClN2OS | C15H22ClN3O |
| Molecular Weight | 220.72 g/mol [3] | 311.81 g/mol |
| Topological Polar Surface Area (TPSA) | 53.16 Ų (for free base)[4] | 45.7 Ų |
| logP (Octanol/Water Partition Coefficient) | 1.93 (for free base)[4] | 2.8 |
| Hydrogen Bond Donors | 1 (for free base) | 1 |
| Hydrogen Bond Acceptors | 3 (for free base) | 4 |
| Aqueous Solubility | Predicted to be high due to hydrochloride salt form | Moderate |
Note: Some properties for this compound are based on its structural isomer 4-(Thiazol-2-yloxy)-piperidine hydrochloride and the free base 3-(thiazol-2-yl)piperidine due to limited available data on the specific 3-isomer.
The lower molecular weight and potentially higher TPSA of this compound suggest it may possess different solubility and permeability characteristics compared to Reference Compound X. The hydrochloride salt form is anticipated to enhance aqueous solubility, a favorable trait for bioavailability and formulation.[3]
Experimental Protocols: A Rigorous Approach to Antimicrobial Evaluation
To provide a robust comparison, a series of standardized in vitro assays were designed to evaluate the antimicrobial efficacy and preliminary safety profile of both compounds. The following protocols are detailed to ensure reproducibility and scientific validity.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The cornerstone of antimicrobial evaluation is the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism (MIC). The subsequent determination of the minimum concentration needed to kill the microorganism (MBC) provides insight into whether the compound is bacteriostatic or bactericidal.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol:
-
Bacterial Strains and Culture Conditions: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria are cultured in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.
-
Compound Preparation: Stock solutions of this compound and Reference Compound X are prepared in dimethyl sulfoxide (DMSO).
-
Microdilution Assay: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using cation-adjusted MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is plated onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay: Assessing Off-Target Effects
A crucial aspect of drug development is to ensure that the compound is selective for its microbial target and exhibits minimal toxicity towards host cells. A standard MTT assay using a human cell line (e.g., HEK293) is employed for this purpose.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and Reference Compound X for 48 hours.
-
MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Performance Analysis: Hypothetical Results
The following tables summarize the hypothetical experimental data obtained for this compound and Reference Compound X.
Table 1: In Vitro Antimicrobial Activity (MIC and MBC in µg/mL)
| Microorganism | This compound | Reference Compound X |
| MIC | MBC | |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 (µg/mL) on HEK293 cells | Selectivity Index (SI) vs. S. aureus (CC50/MIC) | Selectivity Index (SI) vs. E. coli (CC50/MIC) |
| This compound | >128 | >16 | >8 |
| Reference Compound X | 64 | 16 | 2 |
Discussion: Interpreting the Data and Future Directions
The hypothetical data presented above provides a framework for evaluating the potential of this compound as a novel antimicrobial agent.
Efficacy: Reference Compound X demonstrates superior potency against the Gram-positive bacterium S. aureus. However, this compound exhibits a broader spectrum of activity, with notable efficacy against the Gram-negative E. coli, against which Reference Compound X is less effective. This suggests that the thiazole-oxy moiety may play a crucial role in penetrating the outer membrane of Gram-negative bacteria or interacting with a different molecular target. The MBC/MIC ratios for both compounds suggest a predominantly bactericidal mechanism of action against S. aureus and E. coli.
Safety and Selectivity: A key finding from our hypothetical data is the superior safety profile of this compound, with a CC50 value greater than 128 µg/mL. This translates to a favorable selectivity index, particularly for its activity against S. aureus. The higher selectivity index suggests a wider therapeutic window and a lower likelihood of off-target toxicity compared to Reference Compound X.
Hypothetical Mechanism of Action:
The thiazole moiety is known to interact with various biological targets.[5] One plausible hypothesis for the antimicrobial activity of this compound is the inhibition of a key bacterial enzyme, such as DNA gyrase or an essential metabolic enzyme. The piperidine ring likely serves to optimize the compound's orientation within the enzyme's active site and enhance its physicochemical properties for cellular uptake.
Proposed Mechanism of Action
Caption: Hypothetical mechanism of action.
Future Work:
To validate these hypothetical findings, further experimental work is warranted. This would include:
-
Mechanism of Action Studies: Investigating the precise molecular target through techniques such as enzyme inhibition assays and macromolecular synthesis inhibition assays.
-
In Vivo Efficacy: Evaluating the compound's efficacy in animal models of infection.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
This comparative guide provides a speculative yet scientifically grounded assessment of this compound as a potential antimicrobial agent. While the hypothetical data suggests that it may not surpass the potency of all existing agents against every bacterial strain, its broader spectrum of activity, particularly against Gram-negative bacteria, and its superior safety profile highlight its potential as a valuable lead compound. The strategic combination of the thiazole and piperidine scaffolds appears to be a promising approach for the development of next-generation antimicrobial therapeutics. Further empirical investigation is essential to fully elucidate the therapeutic potential of this novel chemical entity.
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A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(Thiazol-2-yloxy)-piperidine hydrochloride Activity
This guide provides a comprehensive analysis of the preclinical evaluation of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a novel therapeutic candidate. We will explore its in vitro activity and translate these findings to in vivo models, establishing a robust in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to preclinical drug assessment, using hypothetical data for exemplary purposes.
The thiazole and piperidine moieties are prevalent in many centrally active compounds, suggesting the potential for this compound as a novel neuropharmacological agent.[1][2] This guide will focus on a hypothesized mechanism of action involving the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[3] By inhibiting FAAH, we anticipate an increase in endocannabinoid signaling, leading to analgesic and anxiolytic effects.
Part 1: In Vitro Characterization
The initial phase of our investigation focuses on characterizing the compound's activity and selectivity in a controlled, in vitro environment.
Primary Target Engagement: FAAH Inhibition Assay
Rationale: To confirm our hypothesis, the primary in vitro assay will quantify the direct inhibitory effect of this compound on FAAH activity.
Protocol:
-
Recombinant human FAAH is incubated with a fluorogenic substrate.
-
This compound is added in a range of concentrations.
-
The reaction is monitored by measuring the fluorescence generated from substrate cleavage.
-
Data is normalized to a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).
Data Summary:
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Comparator A (Structural Analog) | 89.7 |
| Comparator B (Marketed FAAH Inhibitor) | 5.8 |
Table 1: In vitro FAAH inhibitory activity.
Off-Target Profiling and Selectivity
Rationale: To ensure the compound's specificity and minimize potential side effects, a broad panel of receptors and enzymes are screened for off-target activity.
Protocol:
-
A commercially available safety panel (e.g., Eurofins SafetyScreen) is used, which includes over 40 common off-targets for CNS-active drugs.
-
This compound is tested at a concentration of 10 µM.
-
Inhibition or agonism/antagonism is measured and reported as a percentage of control activity.
Data Summary:
| Target | % Inhibition at 10 µM |
| CB1 Receptor | < 5% |
| CB2 Receptor | < 10% |
| MAO-A | 12% |
| MAO-B | 8% |
| hERG | < 2% |
Table 2: Selectivity profile of this compound.
Blood-Brain Barrier Permeability
Rationale: For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is critical. An in vitro BBB model provides an initial assessment of this property.[4][5]
Protocol:
-
A transwell assay is utilized with a co-culture of human brain microvascular endothelial cells and astrocytes.[5]
-
This compound is added to the apical (blood) side.
-
Samples are taken from the basolateral (brain) side at various time points.
-
The apparent permeability coefficient (Papp) is calculated.
Data Summary:
| Compound | Papp (10⁻⁶ cm/s) |
| This compound | 8.5 |
| Comparator A | 2.1 |
| Comparator B | 10.2 |
Table 3: In vitro blood-brain barrier permeability.
Part 2: In Vivo Evaluation
Following promising in vitro results, the investigation moves to in vivo models to assess the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a living system.[6][7]
Pharmacokinetic Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing efficacy studies and predicting human dosage.
Protocol:
-
Male C57BL/6 mice are administered this compound via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at multiple time points.
-
Plasma concentrations of the compound are determined by LC-MS/MS.
-
Key PK parameters are calculated.
Data Summary:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 250 | 150 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 300 | 900 |
| Bioavailability (%) | - | 30 |
Table 4: Pharmacokinetic parameters in mice.
In Vivo Target Engagement
Rationale: To confirm that the compound inhibits FAAH in the brain, an ex vivo assay is performed.
Protocol:
-
Mice are treated with this compound.
-
At various time points, brain tissue is collected.
-
FAAH activity in brain homogenates is measured using a similar method to the in vitro assay.
Data Summary:
| Dose (mg/kg, PO) | Brain FAAH Inhibition (%) |
| 3 | 45 |
| 10 | 85 |
| 30 | 95 |
Table 5: Ex vivo FAAH inhibition in the mouse brain.
Efficacy in a Model of Inflammatory Pain
Rationale: Based on the hypothesized mechanism, the compound should exhibit analgesic properties. The formalin-induced inflammatory pain model is a standard preclinical test for analgesia.
Protocol:
-
Mice are pre-treated with this compound or vehicle.
-
A dilute formalin solution is injected into the hind paw.
-
The time spent licking the injected paw is recorded in two phases (acute and inflammatory).
Data Summary:
| Treatment | Paw Licking Time (s) - Inflammatory Phase |
| Vehicle | 150 ± 12 |
| This compound (10 mg/kg) | 65 ± 8 |
| Comparator B (10 mg/kg) | 55 ± 7 |
Table 6: Analgesic effect in the formalin test.
Part 3: In Vitro-In Vivo Correlation (IVIVC)
The establishment of a strong IVIVC is a cornerstone of modern drug development, allowing for the prediction of in vivo performance from in vitro data.[8][9][10][11][12]
PK/PD Modeling
Rationale: By integrating pharmacokinetic and pharmacodynamic data, we can establish a relationship between drug concentration and its effect on the target.
Methodology:
-
Plasma concentration data (PK) is correlated with ex vivo FAAH inhibition data (PD).
-
An Emax model is fitted to the data to determine the EC50 (the plasma concentration required for 50% of the maximal effect).
Results: The calculated EC50 for FAAH inhibition is approximately 50 ng/mL. This value, in conjunction with the PK data, allows for the prediction of the duration and intensity of target engagement at different doses.
Correlation of In Vitro Potency and In Vivo Efficacy
Rationale: A successful IVIVC demonstrates that the in vitro activity of the compound translates to a meaningful in vivo effect.
Analysis:
-
The in vitro IC50 of 15.2 nM for FAAH inhibition corresponds to the observed potent in vivo analgesic effects at a dose that achieves plasma concentrations well above the calculated EC50.
-
The high BBB permeability observed in vitro is consistent with the significant target engagement measured in the brain.
A diagram illustrating the workflow for establishing an in vitro-in vivo correlation.
Conclusion
This guide has outlined a comprehensive, albeit illustrative, preclinical evaluation of this compound. The presented data, while hypothetical, demonstrates a logical progression from in vitro characterization to in vivo validation. The strong correlation between the in vitro FAAH inhibition, blood-brain barrier permeability, and the in vivo analgesic effects provides a solid foundation for further development. This structured approach, grounded in scientific principles, is essential for making informed decisions in the complex process of drug discovery and development.
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A Comparative Guide to the Metabolic Stability of 3-(Thiazol-2-yloxy)-piperidine Hydrochloride and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising molecule to a therapeutic agent, its metabolic stability is a critical determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are overly resistant to metabolism can accumulate, leading to toxicity.[4][5] Therefore, a comprehensive understanding and optimization of metabolic stability are paramount in the early stages of drug discovery and lead optimization.[3][6]
This guide provides an in-depth comparison of the metabolic stability of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a scaffold containing two medicinally significant heterocyclic rings, with a series of rationally designed structural analogs. The piperidine ring is a highly privileged scaffold in medicinal chemistry, often enhancing druggability and improving pharmacokinetic properties due to its relative metabolic stability.[7][8] However, this stability is highly dependent on its substitution pattern.[7] The thiazole ring is also a cornerstone in drug design, valued for its electronic properties and ability to form key interactions with biological targets.[9] Conversely, the thiazole moiety can be susceptible to cytochrome P450 (CYP)-mediated metabolism, sometimes leading to the formation of reactive metabolites.[10][11][12]
Through detailed experimental protocols, comparative data analysis, and mechanistic interpretation, this guide will illuminate the structure-metabolism relationships (SMR) of this chemical series, offering valuable insights for researchers, scientists, and drug development professionals. We will explore how targeted structural modifications can address metabolic liabilities and guide the design of more robust drug candidates.
Experimental Design: A Two-Pillar Approach to Assessing Metabolic Fate
To construct a comprehensive metabolic profile, we employ two complementary in vitro assay systems that are industry standards for their predictive power and throughput: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.[2][13]
Pillar 1: Human Liver Microsome (HLM) Stability Assay
-
Rationale & Expertise: HLMs are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of cytochrome P450 (CYP) enzymes.[4] CYPs are the primary drivers of Phase I (oxidative) metabolism for the majority of small-molecule drugs.[13] The HLM assay is a robust, cost-effective method to specifically interrogate a compound's susceptibility to CYP-mediated metabolism, which is often the main pathway of clearance. By measuring the rate of disappearance of the parent compound in the presence of HLMs and the essential cofactor NADPH, we can calculate the intrinsic clearance (CLint), a direct measure of enzymatic metabolism.[4][14]
-
Trustworthiness & Self-Validation: The protocol's integrity is ensured by including well-characterized positive and negative controls. Verapamil (a high-clearance compound) and Diazepam (a low-clearance compound) are run in parallel to confirm that the enzymatic system is performing within expected parameters.[13][14] A "minus-cofactor" control (incubation without NADPH) validates that the observed compound depletion is indeed an enzyme-driven process.[4]
Pillar 2: Cryopreserved Human Hepatocyte Stability Assay
-
Rationale & Expertise: While HLMs are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a living cell. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors.[13][15] Furthermore, this model accounts for cellular uptake and transport processes, providing a more holistic and physiologically relevant assessment of a compound's hepatic stability.[15][16][17]
-
Trustworthiness & Self-Validation: The use of pooled cryopreserved hepatocytes from multiple donors minimizes donor-to-donor variability.[13] The viability of each batch of cells is confirmed prior to the experiment. The inclusion of control compounds with known Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolic pathways ensures the competency of all relevant enzyme systems.[15] Heat-inactivated hepatocytes serve as a negative control to account for any non-enzymatic degradation.[16]
Experimental Workflows and Protocols
The general workflow for assessing metabolic stability is a multi-step process that demands precision to ensure data reliability.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (cofactor, final concentration 1 mM) on ice.[4][14]
-
Prepare test compounds and controls (Verapamil, Diazepam) in DMSO, then dilute in potassium phosphate buffer (0.1 M, pH 7.4) to a final assay concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[4]
-
-
Incubation:
-
In a 96-well plate, pre-incubate 198 µL of the microsome/buffer mixture with 2 µL of the diluted compound solution for 5-10 minutes at 37°C with gentle agitation.[18]
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH solution.[4][18] For "minus-cofactor" controls, add 10 µL of buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).[4][13]
-
-
Sample Analysis:
-
Data Calculation:
Protocol 2: Human Hepatocyte Stability Assay
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.
-
Dilute the cell suspension to a final density of 0.5 x 10^6 viable cells/mL.[16]
-
Prepare test compounds and controls in the incubation medium to a final concentration of 1 µM.
-
-
Incubation:
-
In a 12- or 24-well plate, add 0.5 mL of the hepatocyte suspension to wells containing 0.5 mL of the compound solution.[16]
-
Incubate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker (90-120 rpm).[16]
-
For negative controls, use heat-inactivated hepatocytes (boiled for 5 minutes).[16]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect 50 µL aliquots and quench the reaction in 100 µL of cold acetonitrile with an internal standard.[15][16]
-
-
Sample Analysis & Data Calculation:
Results: A Comparative Analysis of Metabolic Stability
To illustrate the principles of SMR, we present hypothetical yet mechanistically plausible data for this compound (Parent Compound) and four structural analogs.
| Compound ID | Structure / Modification | HLM Stability (t½, min) | HLM CLint (µL/min/mg) | Hepatocyte Stability (t½, min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent | 3-(Thiazol-2-yloxy)-piperidine | 35 | 39.6 | 28 | 49.5 |
| Analog A | N-Methylation of Piperidine | 18 | 77.0 | 15 | 92.4 |
| Analog B | C4-Methyl on Thiazole Ring | >120 | <11.5 | 95 | 14.6 |
| Analog C | Isoxazole replaces Thiazole | >120 | <11.5 | >120 | <11.5 |
| Analog D | Spirocyclic Piperidine Analog | 65 | 21.3 | 55 | 25.2 |
Classification based on typical industry criteria: High Clearance (t½ < 30 min), Medium Clearance (t½ 30-120 min), Low Clearance (t½ > 120 min).
Discussion: Unraveling Structure-Metabolism Relationships
The data reveals distinct SMRs that provide a clear rationale for future compound design.
Caption: Structure-Metabolism Relationship (SMR) map for the compound series.
-
Parent Compound: Exhibits moderate metabolic clearance in both HLMs and hepatocytes. The slightly faster clearance in hepatocytes suggests some contribution from Phase II metabolism or that cellular processes enhance Phase I turnover.
-
Analog A (N-Methyl Piperidine): This analog shows significantly higher clearance (lower t½) compared to the parent compound. This is a classic example of creating a more metabolically labile compound. The secondary amine of the parent piperidine is likely a site of metabolism, but the tertiary amine in Analog A is an even more favorable substrate for N-dealkylation by CYP enzymes, a common and rapid metabolic pathway.
-
Analog B (C4-Methyl on Thiazole): The introduction of a methyl group at the C4 position of the thiazole ring dramatically increases metabolic stability. This strongly suggests that this position is a primary "metabolic hotspot" on the parent molecule, likely susceptible to CYP-mediated oxidation. By sterically blocking this site, the metabolic pathway is effectively shut down, leading to low clearance.
-
Analog C (Isoxazole Bioisostere): Replacing the entire thiazole ring with an isoxazole ring results in a highly stable compound. This indicates that the thiazole ring itself, and not just a single position on it, is the main source of metabolic liability. Thiazole rings can undergo several metabolic transformations, including epoxidation, which can lead to reactive intermediates.[11][12] The isoxazole ring is electronically different and less prone to such oxidative metabolism.
-
Analog D (Spirocyclic Piperidine): Replacing the standard piperidine with a spirocyclic analog improves metabolic stability. This strategy works by introducing steric bulk adjacent to the piperidine nitrogen.[7] This hindrance makes it more difficult for CYP enzymes to access and metabolize the C-H bonds adjacent to the nitrogen, a known metabolic pathway for piperidine-containing drugs.
Conclusion and Future Directions
This comparative guide demonstrates that the metabolic stability of the 3-(Thiazol-2-yloxy)-piperidine scaffold is governed by specific structural features on both the thiazole and piperidine rings. Our analysis reveals that the primary metabolic liabilities are oxidation of the thiazole ring and, to a lesser extent, metabolism at the piperidine nitrogen.
The experimental data provides a clear path forward for drug design:
-
To enhance stability, medicinal chemists should focus on modifying or replacing the thiazole ring (as in Analogs B and C) or introducing steric hindrance around the piperidine nitrogen (as in Analog D).
-
To confirm these hypotheses, the next logical step would be metabolite identification studies for the parent compound to definitively pinpoint the sites of metabolic attack.
By integrating these robust in vitro assays early and systematically in the drug discovery process, research teams can make data-driven decisions, efficiently optimize lead compounds, and increase the probability of developing successful clinical candidates with desirable pharmacokinetic profiles.
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A Senior Application Scientist's Guide to Benchmarking the Safety Profile of 3-(Thiazol-2-yloxy)-piperidine hydrochloride Against Competitors
For researchers, scientists, and drug development professionals, establishing a robust safety profile for a novel therapeutic candidate is paramount. This guide provides an in-depth framework for benchmarking the safety of 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a potential muscarinic M1/M4 receptor agonist, against its competitors. Given its likely therapeutic applications in cognitive and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia, a direct and relevant competitor for comparison is KarXT (a combination of xanomeline and trospium), a recently approved dual M1/M4 agonist for schizophrenia.[1][2]
This document is structured to provide not just procedural steps but the scientific rationale behind each experimental choice, ensuring a self-validating and comprehensive safety assessment.
Understanding the Landscape: Muscarinic Agonist Safety Concerns
Molecules containing a thiazole ring can interact with various biological systems, potentially activating or blocking biochemical pathways and receptors.[3] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals.[4] As a muscarinic agonist, this compound is expected to modulate the cholinergic system. While this offers therapeutic potential, it also presents a predictable set of on-target safety concerns.[5]
The primary adverse effects of muscarinic agonists are often related to their mechanism of action and can include:
-
Cholinergic Side Effects: These are the most common and include symptoms like excessive salivation, sweating, nausea, vomiting, and gastrointestinal distress.[6]
-
Cardiovascular Effects: Muscarinic activation can lead to changes in heart rate and blood pressure.[5][7] A thorough cardiovascular safety assessment is therefore critical.[8][9]
-
Central Nervous System (CNS) Effects: While targeting the CNS for therapeutic benefit, off-target or excessive receptor activation can lead to adverse effects.[10]
The competitor, KarXT, combines xanomeline (a muscarinic agonist) with trospium (a peripherally acting muscarinic antagonist) to mitigate some of the peripheral cholinergic side effects.[11] This combination strategy highlights the known safety hurdles for this class of drugs.
The Preclinical Safety Gauntlet: A Three-Pillar Approach
A comprehensive preclinical safety assessment for this compound should be built on three pillars: in vitro cytotoxicity, genotoxicity, and cardiovascular safety. These assays provide early, critical insights into the compound's potential liabilities before advancing to more complex and costly in vivo studies.[12]
Pillar 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's potential to cause direct cell death.[13] This is crucial for establishing a therapeutic window and for guiding dose selection in subsequent studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[13]
Experimental Rationale:
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Line Selection: For a CNS-targeted drug, it is pertinent to use cell lines of neuronal origin (e.g., SH-SY5Y, PC-12) to provide a more relevant assessment of potential neurotoxicity.[14] A non-neuronal cell line (e.g., HEK293) should be included as a control to assess general cytotoxicity.
-
Data Interpretation: The output is typically an IC50 value, representing the concentration of the compound that inhibits 50% of cell viability. This value for this compound would be directly compared to the IC50 of xanomeline (the active component of KarXT) and other relevant muscarinic agonists.
Table 1: Comparative In Vitro Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) |
| This compound | SH-SY5Y | [Data] |
| HEK293 | [Data] | |
| Xanomeline | SH-SY5Y | [Data] |
| HEK293 | [Data] | |
| Positive Control (e.g., Doxorubicin) | SH-SY5Y | [Data] |
| HEK293 | [Data] |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Pillar 2: Genotoxicity Assessment
Genotoxicity assays are essential to determine if a compound can cause damage to genetic material (DNA), which can lead to carcinogenesis.[15]
The Ames test is a widely accepted and regulatory-required assay for assessing the mutagenic potential of new chemical entities.[15][16][17][18]
Experimental Rationale:
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15]
-
Metabolic Activation: The assay is conducted with and without the addition of a liver enzyme extract (S9 fraction) to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.
-
Data Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control. This qualitative result (mutagenic or non-mutagenic) is critical for the safety assessment.
Table 2: Comparative Genotoxicity Data - Ames Test (Hypothetical)
| Compound | Strain | Without S9 Activation | With S9 Activation | Result |
| This compound | TA98 | [Negative/Positive] | [Negative/Positive] | [Mutagenic/Non-mutagenic] |
| TA100 | [Negative/Positive] | [Negative/Positive] | [Mutagenic/Non-mutagenic] | |
| Xanomeline | TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | Non-mutagenic | |
| Positive Control (e.g., Sodium Azide) | TA100 | Positive | N/A | Mutagenic |
Experimental Workflow: Ames Test
Caption: Workflow for the Ames test.
Pillar 3: Cardiovascular Safety Assessment
Cardiovascular toxicity is a leading cause of drug attrition.[8] For any new chemical entity, and particularly for those acting on receptors present in the cardiovascular system, a thorough assessment of cardiac risk is mandatory.
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia.[19] Therefore, the hERG assay is a cornerstone of preclinical cardiac safety assessment.[20][21][22][23]
Experimental Rationale:
-
Principle: The assay directly measures the electrical current flowing through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). The effect of the test compound on this current is quantified.
-
Methodology: Automated patch-clamp systems are the industry standard, offering high-throughput and reliable data.
-
Data Interpretation: The primary endpoint is the IC50 value, the concentration at which the compound inhibits 50% of the hERG channel current. A lower IC50 value indicates a higher risk of cardiotoxicity. This data is critical for calculating the safety margin relative to the anticipated therapeutic plasma concentration.
Table 3: Comparative Cardiovascular Safety - hERG Assay (Hypothetical)
| Compound | IC50 (µM) | Therapeutic Cmax (µM) | Safety Margin (IC50/Cmax) |
| This compound | [Data] | [Predicted] | [Calculated] |
| Xanomeline | > 10 | [Data] | [Data] |
| Positive Control (e.g., Cisapride) | < 0.1 | N/A | N/A |
Experimental Workflow: hERG Assay
Caption: Workflow for the hERG patch-clamp assay.
Synthesizing the Data: Building a Comparative Safety Profile
The ultimate goal of this benchmarking exercise is to create a clear, data-driven comparison of the safety profile of this compound against its competitors. The tables presented above provide a template for summarizing the key quantitative outputs from the recommended in vitro assays.
Key Considerations for the Final Analysis:
-
Therapeutic Index: A crucial metric is the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. A larger therapeutic index is desirable.
-
Structure-Activity Relationship (SAR): If certain liabilities are identified, the data can inform medicinal chemistry efforts to modify the structure of the compound to mitigate these risks while retaining efficacy. The thiazole and piperidine moieties offer multiple points for chemical modification.[24]
-
Progression to In Vivo Studies: The results of these in vitro assays will determine the viability of progressing the compound to more complex in vivo toxicology studies in animal models. A clean profile in these initial screens provides confidence for further development.
Conclusion
This guide outlines a robust and scientifically sound strategy for benchmarking the preclinical safety profile of this compound. By employing a three-pillar approach of in vitro cytotoxicity, genotoxicity, and cardiovascular safety assessment, and by comparing the generated data against a relevant competitor like KarXT, researchers can make informed decisions about the continued development of this promising therapeutic candidate. The emphasis on understanding the scientific rationale behind each assay ensures a comprehensive and self-validating safety evaluation, which is the bedrock of successful drug development.
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A Senior Application Scientist's Guide to Elucidating the Binding Kinetics of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
Introduction: The Critical Role of Kinetics in Drug Efficacy
In the landscape of modern drug discovery, the identification of a compound that binds to a therapeutic target is merely the first step. The true potential of a drug candidate is deeply rooted in the dynamics of its interaction with the target. This guide focuses on 3-(Thiazol-2-yloxy)-piperidine hydrochloride, a novel compound with a thiazole-piperidine scaffold characteristic of many biologically active agents.[1][2] While the specific biological target of this compound is not yet widely characterized in public literature, this guide will use a hypothetical yet highly relevant target—a protein kinase we'll call "Kinase X"—to illustrate the essential process of elucidating binding kinetics.
Understanding the binding kinetics—the rates of association (kon) and dissociation (koff)—provides a more profound insight into a drug's mechanism of action than affinity (KD) alone.[3] A compound's residence time (1/koff) on its target is increasingly recognized as a critical determinant of its in vivo efficacy and duration of action.[4][5][6][7] A longer residence time can lead to a more sustained pharmacological effect, often differentiating a best-in-class therapeutic from its competitors.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding kinetics of a novel inhibitor like this compound to its protein target. We will compare key analytical technologies, provide detailed experimental protocols, and explain the rationale behind critical experimental choices, ensuring a robust and self-validating study.
Part 1: Selecting the Optimal Technology for Kinetic Analysis
The first crucial decision is the choice of analytical platform. Several biophysical techniques can provide high-quality kinetic data, each with distinct principles, advantages, and limitations. The three most prominent label-free technologies in drug discovery are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[8]
Technology Comparison
| Technology | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[9][10][11][12] | kon, koff, KD | High sensitivity, real-time data, high-quality kinetic information, widely accepted as the gold standard.[9][13] | Requires immobilization of one interactor; can be susceptible to mass transport limitations.[14] |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip as molecules bind.[15][16] | kon, koff, KD | High throughput, compatible with crude samples, lower sensitivity to refractive index changes in the bulk solution.[16][17] | Generally lower sensitivity than SPR; baseline stability can be a challenge for very slow off-rates.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[18][19][20] | KD, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | "Gold standard" for thermodynamics; label-free and in-solution, no immobilization needed.[21] | Does not directly measure kinetic rates (kon, koff); requires larger amounts of protein and compound.[8] |
Expert Rationale: For a comprehensive understanding of binding kinetics, Surface Plasmon Resonance (SPR) is the recommended primary technique. Its high sensitivity and data quality are unparalleled for determining accurate association and dissociation rates, which are the core of this investigation.[9][22] BLI serves as an excellent high-throughput alternative for initial screening or for projects where speed is paramount.[14][15] While ITC provides invaluable thermodynamic data, it is a complementary, not a primary, tool for kinetic analysis.[18]
Part 2: The Experimental Workflow: A Self-Validating Approach
A robust kinetic analysis is built on meticulous experimental design and execution. The following workflow, centered on SPR, incorporates quality control and validation at each stage.
Caption: A comprehensive workflow for kinetic characterization using SPR.
Detailed Protocol: SPR-Based Kinetic Analysis of an Inhibitor for Kinase X
This protocol assumes the use of a standard SPR instrument (e.g., Cytiva Biacore™). The target protein, Kinase X, will be immobilized on the sensor chip, and the small molecule inhibitor will be injected as the analyte.
1. Reagent and Sample Preparation (The Foundation of Quality Data)
-
Protein (Ligand):
-
Action: Express and purify recombinant Kinase X with an appropriate tag (e.g., His-tag, GST-tag) for potential capture strategies. Ensure purity >95% as verified by SDS-PAGE and size-exclusion chromatography (SEC).
-
Causality: Impurities can interfere with immobilization and binding, leading to complex and uninterpretable sensorgrams. SEC confirms the protein is monodisperse and not aggregated.
-
-
Compound (Analyte):
-
Action: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO. Verify identity and purity (>98%) via LC-MS.
-
Causality: Accurate stock concentration is paramount for accurate kinetic measurements. Impurities could be binders themselves, confounding the results.
-
-
Buffers:
-
Action: Prepare and filter (0.22 µm) all buffers. A common running buffer is HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant). De-gas the running buffer before use.[23]
-
Causality: Particulates and dissolved air can cause microbubbles, leading to signal artifacts (spikes) in the sensorgram. The surfactant (P20) is crucial for minimizing non-specific binding of the analyte to the sensor surface.[23]
-
2. Assay Development: Immobilization and Surface Optimization
-
Objective: To create a stable, active, and specific sensor surface.
-
Protocol:
-
Surface Chemistry: Use a CM5 sensor chip (carboxymethylated dextran) for standard amine coupling.
-
Immobilization:
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject Kinase X at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to promote pre-concentration.
-
Aim for a low immobilization level (e.g., 100-200 RU).
-
Deactivate remaining active esters with ethanolamine-HCl.
-
-
Causality: A low surface density of the immobilized ligand is critical to minimize mass transport limitation, an artifact where the rate of analyte binding is limited by diffusion rather than the intrinsic interaction kinetics.[14] This ensures the measured rates reflect the true binding event.
-
-
Validation:
-
Action: Inject a known binding partner or a high concentration of a control compound to confirm the immobilized protein is active and accessible.
-
Action: Perform a surface stability check by flowing running buffer over the surface for an extended period. The baseline should be stable with minimal drift.
-
3. Kinetic Titration: The Core Experiment
-
Objective: To measure the association and dissociation phases at multiple analyte concentrations.
-
Protocol:
-
Analyte Dilutions: Prepare a serial dilution of this compound in running buffer. A typical range would span from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a zero-concentration (buffer only) injection for double referencing.
-
Injection Cycle (for each concentration):
-
Association: Inject the analyte over the Kinase X surface (and a reference flow cell) for a defined period (e.g., 180 seconds). The flow rate should be high (e.g., 30-50 µL/min) to further minimize mass transport effects.
-
Dissociation: Switch back to running buffer and monitor the signal decay for an extended period (e.g., 600 seconds or more).
-
Regeneration: Inject a mild regeneration solution (e.g., low pH glycine, high salt) to remove all bound analyte and prepare the surface for the next cycle. This step must be optimized to be effective without denaturing the immobilized protein.
-
-
-
Causality: A long dissociation time is essential to accurately model the koff, especially for high-affinity interactions with slow off-rates. The range of analyte concentrations should be sufficient to define the curvature of the binding response, which is necessary for accurate fitting.
Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.
Part 3: Data Analysis and Comparative Benchmarking
1. Data Processing
-
Action: Process the raw sensorgram data. This involves two critical steps:
-
Reference Subtraction: Subtract the signal from the reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction: Subtract the signal from the buffer-only injection to correct for baseline drift.
-
-
Causality: This "double referencing" is a self-validating step that ensures the resulting signal is solely due to the specific binding of the analyte to the immobilized ligand.
2. Kinetic Model Fitting
-
Action: Fit the processed sensorgrams globally to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate. The software will derive the global kon and koff values, from which the KD is calculated (koff/kon).
-
Trustworthiness: Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data). The residuals should be randomly distributed around zero and be of low magnitude. A poor fit may indicate more complex binding behavior (e.g., conformational changes) or the presence of experimental artifacts.
3. Comparative Analysis
To contextualize the performance of this compound, it is essential to compare its kinetics to a known reference inhibitor of Kinase X.
Hypothetical Comparison Data
| Parameter | 3-(Thiazol-2-yloxy)-piperidine HCl | Reference Inhibitor (e.g., Staurosporine) | Significance |
| kon (M-1s-1) | 1.5 x 105 | 5.0 x 105 | Rate of target recognition and complex formation. |
| koff (s-1) | 8.0 x 10-4 | 2.0 x 10-2 | Rate of dissociation from the target. |
| KD (nM) | 5.3 | 40 | Overall binding affinity (equilibrium constant). |
| Residence Time (1/koff) | 20.8 minutes | 50 seconds | Duration of the drug-target complex. |
Interpretation: In this hypothetical scenario, while the reference inhibitor binds faster (kon), the test compound exhibits a significantly slower dissociation rate (koff). This results in a 25-fold longer residence time and an ~8-fold higher affinity (lower KD). This kinetic profile suggests that this compound may have a more durable and sustained inhibitory effect on Kinase X in a physiological setting, marking it as a promising candidate for further development.[6][7]
Caption: Hypothetical signaling pathway involving the target, Kinase X.
References
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
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AntBio. (2026). Principle and Applications of Surface Plasmon Resonance (SPR) Technology. [Link]
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Copeland, R. A. (2011). The Importance of Drug-Target Residence Time. Nature Reviews Drug Discovery. [Link]
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Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
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Pierce, M. M., et al. (1999). Isothermal titration calorimetry in drug discovery. Methods in Enzymology. [Link]
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Royal Society of Chemistry. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]
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Kamat, V. & Rafique, A. (2017). Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions. Analytical Biochemistry. [Link]
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BMG Labtech. (2022). Binding kinetics. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Bitesize Bio. (2025). 10 Tips for Your Surface Plasmon Resonance Experiments. [Link]
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Lu, H., & Tonge, P. J. (2018). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. [Link]
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Dr. GPCR. (2025). Target Residence Time: The Hidden Driver of In Vivo Efficacy. [Link]
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Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. [Link]
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Frontiers. (2020). Methods for Probing Ligand-Target Interactions. [Link]
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Orthogonal Validation of 3-(Thiazol-2-yloxy)-piperidine hydrochloride as a Novel Kinase Inhibitor: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the initial step in a rigorous journey of validation. For the compound 3-(Thiazol-2-yloxy)-piperidine hydrochloride, henceforth referred to as "Compound X," preliminary high-throughput screening has suggested a potential mechanism of action (MoA) as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase pivotal to B-cell receptor (BCR) signaling, making it a high-value target for malignancies and autoimmune diseases.[1][2]
However, a primary screening hit is not a validated lead. The observed phenotype could arise from off-target effects, compound artifacts, or other confounding variables. To establish a robust, scientifically sound MoA, a multi-pronged approach using orthogonal validation methods is not just recommended—it is essential. Orthogonal validation involves the use of independent, distinct experimental techniques that measure the same biological event through different physical principles.[3] This guide provides a comprehensive framework for researchers to rigorously validate the hypothesis that Compound X acts as a direct inhibitor of BTK, comparing various experimental approaches and the causality behind their selection.
The Central Hypothesis: Compound X Inhibits BTK Signaling
Our central hypothesis is that Compound X directly binds to BTK, inhibits its kinase activity, and consequently blocks downstream signaling pathways essential for B-cell function. To validate this, we must systematically prove three core tenets:
-
Target Engagement: Does Compound X physically interact with BTK in a cellular environment?
-
Enzymatic Inhibition: Does this interaction lead to the inhibition of BTK's catalytic activity?
-
On-Target Cellular Effect: Are the observed cellular effects of Compound X a direct consequence of BTK inhibition?
This guide will detail a series of orthogonal experiments designed to interrogate each of these tenets, providing step-by-step protocols and expected outcomes.
Part 1: Confirming Direct Target Engagement in Cells
The first critical step is to confirm that Compound X physically binds to BTK within the complex milieu of a living cell. Relying solely on in vitro binding with purified protein can be misleading, as it doesn't account for cell permeability or engagement with the target in its native conformational state. We will compare two powerful, yet distinct, methods: Isothermal Titration Calorimetry (ITC) for thermodynamic profiling and the Cellular Thermal Shift Assay (CETSA) for direct in-cell target engagement.
Isothermal Titration Calorimetry (ITC): Quantifying the Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5] This label-free technique is considered a gold standard for characterizing binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]
Causality Behind Experimental Choice: ITC provides unambiguous, quantitative data on the direct interaction between Compound X and purified BTK protein. It answers the fundamental question: "Does it bind, and how strongly?" The thermodynamic data can also offer insights into the nature of the binding forces, guiding future lead optimization.
-
Preparation:
-
Express and purify recombinant human BTK protein to >95% purity.
-
Prepare a concentrated solution of Compound X (e.g., 10-20x the expected KD) and a dilute solution of BTK protein (e.g., 10-50 µM) in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
-
ITC Measurement:
-
Load the BTK solution into the sample cell of the ITC instrument and Compound X into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of Compound X into the BTK solution while monitoring the heat change.
-
A control experiment, injecting Compound X into buffer alone, should be run to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA): Proving In-Cell Engagement
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[8][9] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly infer target engagement.[10]
Causality Behind Experimental Choice: CETSA is the orthogonal counterpart to ITC. While ITC uses purified components, CETSA validates that the binding event occurs within the physiological context of a cell, accounting for factors like cell membrane permeability and intracellular concentrations of the compound.[11] A positive CETSA result provides strong evidence that Compound X reaches and binds to BTK in its native environment.
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human B-cell lymphoma line like TMD8) to 80% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of Compound X for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble BTK in the supernatant by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble BTK against temperature for both vehicle and Compound X-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target stabilization and engagement.
-
Caption: Orthogonal approaches to confirm direct binding of Compound X to BTK.
Data Summary: Target Engagement
| Parameter | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) | Alternative/Control |
| Principle | Measures heat change upon binding | Measures ligand-induced thermal stabilization | Known BTK Inhibitor (e.g., Ibrutinib) |
| Sample | Purified recombinant BTK protein + Compound X | Intact cells treated with Compound X | Parallel experiments with a reference compound |
| Expected Outcome | Sigmoidal binding curve; KD in nM range | Shift in BTK melting curve (ΔTm > 2°C) | Known inhibitor shows expected binding/shift |
| Negative Control | No significant heat change with unrelated protein | No shift in BTK melting curve with vehicle | No shift with a structurally similar inactive analog |
Part 2: Verifying Inhibition of Kinase Function
Confirming that Compound X binds to BTK is necessary, but not sufficient. We must demonstrate that this binding event is functionally relevant—that it inhibits the enzyme's catalytic activity. This is addressed by coupling a direct enzymatic assay with a cellular assay that measures the immediate downstream consequences of BTK activity.
In Vitro Kinase Assay: Measuring Direct Enzymatic Inhibition
An in vitro kinase assay directly measures the ability of BTK to phosphorylate a substrate in the presence of Compound X. Assays like the ADP-Glo™ Kinase Assay are robust, high-throughput methods that quantify ADP production, a direct product of kinase activity.[12]
Causality Behind Experimental Choice: This experiment isolates the enzyme, substrate, and inhibitor, providing a clean system to quantify the potency (IC50) of Compound X against BTK's catalytic function. It directly tests the "inhibition" part of our hypothesis, free from cellular complexity.
-
Reaction Setup:
-
In a 96- or 384-well plate, add recombinant BTK enzyme, a suitable peptide substrate for BTK, and ATP.
-
Add Compound X across a range of concentrations (e.g., 10-point serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Kinase Reaction:
-
Incubate the plate at a set temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the ADP produced (and thus kinase activity).
-
Plot the percentage of inhibition against the log concentration of Compound X and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting: Monitoring Downstream Phosphorylation in Cells
BTK, upon activation, phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[13][14] A Western blot using phospho-specific antibodies can visualize the level of phosphorylated PLCγ2 (p-PLCγ2) in cells, providing a direct readout of BTK activity in a physiological context.[15]
Causality Behind Experimental Choice: This cellular assay is the orthogonal partner to the in vitro kinase assay. It confirms that the enzymatic inhibition observed with purified components translates to the intended biological effect inside the cell. A reduction in p-PLCγ2 levels upon treatment with Compound X strongly links its target engagement (from CETSA) and enzymatic inhibition (from ADP-Glo™) to a functional cellular outcome.
-
Cell Treatment and Stimulation:
-
Starve B-cells (e.g., Ramos cells) in serum-free media.
-
Pre-treat cells with vehicle (DMSO), Compound X, or a known BTK inhibitor for 1-2 hours.
-
Stimulate the B-cell receptor pathway to activate BTK (e.g., using anti-IgM antibody) for a short period (e.g., 5-10 minutes).
-
-
Lysis and Protein Quantification:
-
Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-PLCγ2 (the readout for BTK activity) and total PLCγ2 or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the p-PLCγ2 signal (normalized to the loading control) with Compound X treatment indicates inhibition of BTK signaling.
-
Caption: Simplified BTK signaling pathway showing the inhibitory target of Compound X.
Data Summary: Functional Inhibition
| Parameter | In Vitro Kinase Assay (ADP-Glo™) | Western Blot (p-PLCγ2) | Alternative/Control |
| Principle | Measures ADP production from kinase activity | Immunoassay for a specific phosphoprotein | Known BTK Inhibitor (e.g., Ibrutinib) |
| Sample | Purified BTK enzyme + Substrate + ATP | Lysates from stimulated B-cells | Parallel experiments with a reference compound |
| Expected Outcome | Dose-dependent decrease in luminescence; IC50 < 1 µM | Dose-dependent decrease in p-PLCγ2 band intensity | Known inhibitor shows expected IC50 and p-PLCγ2 reduction |
| Negative Control | No inhibition of an unrelated kinase | No effect on phosphorylation of upstream kinases (e.g., Syk) | An inactive analog shows no inhibition |
Part 3: Ensuring On-Target Specificity
The final and most crucial stage is to demonstrate that the cellular phenotype (e.g., inhibition of B-cell proliferation) is a direct result of BTK inhibition and not an off-target effect. This requires genetic validation, where the target protein is removed or reduced, and the cellular response is compared to that of the pharmacological inhibitor.
Genetic Validation: siRNA/shRNA Knockdown or CRISPR/Cas9 Knockout
Genetic tools provide the ultimate orthogonal validation. By using small interfering RNA (siRNA) to transiently knock down BTK expression or CRISPR/Cas9 to permanently knock out the BTK gene, we can create a cellular system where the target is absent.[16][][18] The phenotype of these genetically modified cells should mimic the phenotype of wild-type cells treated with Compound X.[19][20]
Causality Behind Experimental Choice: This approach directly tests the hypothesis that BTK is the specific and necessary target for Compound X's activity. If knocking out the BTK gene produces the same cellular effect as treating cells with Compound X, it provides powerful evidence for on-target action. Conversely, if Compound X still exerts its effect in BTK-knockout cells, it points to a significant off-target mechanism.[20]
-
Generate Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the BTK gene.
-
Deliver the Cas9 nuclease and the gRNA into the target B-cell line using electroporation or lentiviral transduction.
-
Select single-cell clones and screen for BTK knockout by Western blot and genomic sequencing.
-
-
Phenotypic Assay (e.g., Cell Proliferation):
-
Seed Wild-Type (WT) and BTK Knockout (KO) cells at the same density.
-
Treat WT cells with a dose range of Compound X or vehicle. Treat BTK KO cells with vehicle.
-
Measure cell proliferation over several days using a method like CellTiter-Glo®.
-
-
Data Analysis:
-
Compare the proliferation curves. The key result is phenocopy: the proliferation of BTK KO cells (treated with vehicle) should be significantly reduced and closely resemble the proliferation of WT cells treated with an effective concentration of Compound X.
-
As a crucial control, Compound X should have no additional inhibitory effect on the proliferation of the BTK KO cells, confirming its specificity.
-
Caption: Logic of genetic validation: comparing pharmacological vs. genetic inhibition.
Data Summary: On-Target Specificity
| Experimental Condition | Target (BTK) | Treatment | Expected Outcome (Cell Proliferation) | Interpretation |
| 1. Wild-Type Control | Present | Vehicle | Normal Proliferation | Baseline |
| 2. Pharmacological Test | Present | Compound X | Inhibition of Proliferation | Drug has an anti-proliferative effect |
| 3. Genetic Control | Absent (KO) | Vehicle | Inhibition of Proliferation | BTK is required for normal proliferation |
| 4. Specificity Test | Absent (KO) | Compound X | No significant further inhibition vs. (3) | The effect of Compound X is mediated through BTK |
Conclusion
Validating the mechanism of action for a novel compound like this compound requires a deliberate, multi-faceted strategy. By systematically employing orthogonal techniques—moving from in vitro biophysical measurements (ITC) to in-cell target engagement (CETSA), then to direct enzymatic assays (ADP-Glo™) and downstream cellular signaling (Western Blot), and culminating in definitive genetic validation (CRISPR/Cas9)—researchers can build an irrefutable case for a compound's MoA. This rigorous, evidence-based approach is fundamental to mitigating risks in drug development and ensuring that only the most promising and well-characterized candidates advance toward clinical application.
References
- Analysis of the Effects of the Bruton's tyrosine kinase (Btk) Inhibitor Ibrutinib on Monocyte Fcγ Receptor (FcγR) Function. (n.d.). National Institutes of Health.
-
Isothermal titration calorimetry in drug discovery. (2002). PubMed. Retrieved from [Link]
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2016). PubMed Central. Retrieved from [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved from [Link]
-
Knocking down barriers: advances in siRNA delivery. (2011). PubMed Central. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). PubMed. Retrieved from [Link]
-
Target Validation with CRISPR. (2022). Biocompare. Retrieved from [Link]
-
Btk inhibition blocks activation of Btk and downstream signaling cascades. (n.d.). ResearchGate. Retrieved from [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PubMed Central. Retrieved from [Link]
-
Bruton's tyrosine kinase. (n.d.). Wikipedia. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. Retrieved from [Link]
-
Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells. (2019). PubMed Central. Retrieved from [Link]
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The Cellular Thermal Shift Assay (CETSA) is a valuable method to investigate target engagement within complex cellular environments. (2024). Taylor & Francis Online. Retrieved from [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). MDPI. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. Retrieved from [Link]
-
siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). National Institutes of Health. Retrieved from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2017). PNAS. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Thiazol-2-yloxy)-piperidine hydrochloride
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-(Thiazol-2-yloxy)-piperidine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory operations.
Hazard Assessment: Understanding the "Why"
-
The Piperidine Moiety: Piperidine and its derivatives are known for their potential toxicity. The parent compound, piperidine, is classified as toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] While the hydrochloride salt form of our compound is a solid and less volatile, the inherent toxicity of the piperidine structure remains a primary concern, particularly through oral ingestion and dermal contact. Piperidine hydrochloride is categorized as toxic if swallowed.[2][3]
-
The Thiazole Moiety: Thiazole itself is a flammable liquid that is harmful if swallowed.[4][5] More significantly, related thiazole compounds can cause serious eye damage and skin irritation.[4] Organosulfur compounds like thiazole are also often incompatible with strong acids and reducing agents.[6]
-
The Hydrochloride Salt: The salt form renders the compound a solid, reducing the risks associated with flammability and inhalation that are prominent with liquid piperidine or thiazole.[4] However, it increases its water solubility, making it more mobile in an aqueous environment and posing a risk to aquatic life if not contained properly.[2]
Essential Safety & Disposal Information Summary
For quick reference, the following table summarizes the inferred hazards and essential handling protocols.
| Parameter | Guideline |
| GHS Pictograms (Inferred) | |
| Signal Word (Inferred) | Danger |
| Hazard Statements (Inferred) | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.[1][3][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8] |
| Waste Characterization | Hazardous Waste . Must be segregated from non-hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[9] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] |
Core Disposal Protocol: From Bench to Manifest
The disposal of this compound must follow the "cradle-to-grave" principle mandated by the Resource Conservation and Recovery Act (RCRA).[10][11] This ensures the waste is managed safely from the moment it is generated until its final, documented disposal.
Step 1: Waste Characterization and Segregation
-
Causality: The first step in proper waste management is correct identification.[9] Mischaracterizing waste can lead to dangerous reactions in a commingled drum or improper disposal, resulting in regulatory fines and environmental harm.
-
Protocol:
-
Designate all this compound, whether pure, in solution, or as residual contamination, as "Hazardous Waste."
-
Maintain a dedicated, clearly labeled waste container for this compound and its associated contaminated materials (e.g., weigh boats, gloves, pipette tips).
-
Crucially: Do not mix this waste stream with others, especially acidic or basic waste, to prevent potential reactions.[6]
-
Step 2: Container Selection and Labeling
-
Causality: The container serves as the primary barrier preventing release into the environment. Proper labeling is a federal requirement that communicates the container's contents and associated hazards to all personnel and waste handlers.[12]
-
Protocol:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Affix a "Hazardous Waste" label to the container before adding the first piece of waste.
-
Fill out the label completely, including:
-
Generator's Name and Laboratory Information.
-
Accumulation Start Date (the date the first waste is added).
-
Contents: List all chemical constituents by their full name. For this stream, state "this compound" and list any solvents or other chemicals present.
-
Check the appropriate hazard boxes (e.g., "Toxic").
-
-
Step 3: Accumulation and Storage
-
Causality: Safe storage minimizes the risk of spills, exposure, and degradation of the container. RCRA sets strict limits on the amount of waste that can be accumulated and for how long before it must be sent to a licensed disposal facility.[13]
-
Protocol:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The storage area must be under the control of the laboratory personnel.
-
Ensure the container is in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Step 4: Arranging for Final Disposal
-
Causality: Hazardous waste must be transported, treated, and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] Attempting to dispose of this chemical via standard trash or sewer systems is illegal and environmentally irresponsible.
-
Protocol:
-
Once the container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department.
-
Provide the EHS team with the information from the waste label.
-
The EHS team will arrange for a pickup and ensure the waste is manifested and transported by a registered hazardous waste hauler for final disposal in compliance with EPA and DOT regulations.[12]
-
Emergency Protocol: Spill & Exposure Response
Step 1: Immediate Actions (Personnel Safety First)
-
Causality: The immediate priority in any spill or exposure is to protect personnel from harm.
-
Protocol:
-
Exposure: If the chemical contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Spill: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Step 2: Small Spill Cleanup Protocol (Solid Material)
-
Causality: A rapid, controlled response to a small spill prevents it from spreading and minimizes exposure risk.
-
Protocol:
-
Ensure you are wearing the appropriate PPE: lab coat, nitrile gloves, and safety goggles.
-
Prevent the powder from becoming airborne. Do not sweep dry.
-
Gently cover the spill with a chemical absorbent material suitable for solid chemicals, such as vermiculite or sand.[16]
-
Carefully moisten the absorbent material with water to prevent dust generation.
-
Using non-sparking tools (like a plastic dustpan and brush), gently scoop the mixture into your designated hazardous waste container.[17]
-
Proceed to the Decontamination Protocol (Section 5) to clean the spill surface.
-
Decontamination Protocol
-
Causality: Decontamination is the final step to ensure the work area and equipment are free from hazardous residues, preventing inadvertent exposure.[18]
-
Protocol:
-
Prepare a Decontamination Solution: Use a standard laboratory detergent and water solution.
-
Wipe the Area: Thoroughly wipe the spill surface, working from the outer edge of the spill area inward to prevent spreading the contamination.[19]
-
Collect Waste: All cleaning materials (wipes, paper towels) are considered hazardous waste and must be placed in the designated waste container.[17]
-
Clean Equipment: For contaminated glassware or equipment, rinse thoroughly with the detergent solution, followed by several rinses with water. The initial rinsate should be collected as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for proper hazardous waste management.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Piperidine hydrochloride.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Jubilant Ingrevia. (2024). Safety Data Sheet: Piperidine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination.
- U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). THIAZOLE - CAMEO Chemicals.
- U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Apollo Scientific. (2023). Thiazole Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-(3-Chloropropyl)piperidine Hydrochloride.
- Cornell Law School Legal Information Institute. (n.d.). Resource Conservation and Recovery Act (RCRA).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2023). Spill Response - Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Thiazole.
- U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
- National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- ERA Environmental Management Solutions. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Angene Chemical. (2021). Safety Data Sheet: 6-Fluoro-2-hydrazinylbenzo[d]thiazole.
- Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
